molecular formula C12H19N3O B1470431 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol CAS No. 2098089-87-1

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Katalognummer: B1470431
CAS-Nummer: 2098089-87-1
Molekulargewicht: 221.3 g/mol
InChI-Schlüssel: ZTCAQROYDAEHNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol ( 2098089-79-1) is a high-purity, heterocyclic organic compound offered as a critical building block for medicinal chemistry and drug discovery research. This molecule features a pyrazole core substituted with a cyclobutyl group and a piperidin-4-yl ring system, a structural motif prevalent in the development of biologically active compounds . The integration of both pyrazole and piperidine rings makes this compound a versatile scaffold or intermediate for synthesizing novel molecules targeting various therapeutic areas. While specific biological data for this exact compound is not widely published, its core structure is recognized as a valuable component in pharmaceutical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this chemical for their exploratory synthesis programs in early-stage drug development.

Eigenschaften

IUPAC Name

5-cyclobutyl-2-piperidin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-8-11(9-2-1-3-9)14-15(12)10-4-6-13-7-5-10/h8-10,13-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCAQROYDAEHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of highly optimized, ligand-efficient scaffolds is critical for overcoming pharmacokinetic bottlenecks. 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS: 2098089-87-1) represents a sophisticated tri-part heterocyclic building block[1]. By integrating a tautomerically active pyrazol-5-ol core, a conformationally rigid cyclobutyl group, and a highly basic piperidine solubilizing moiety, this scaffold is uniquely positioned for central nervous system (CNS) applications, including the development of Histamine H3 receptor inverse agonists and kinase inhibitors[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this molecule's physicochemical behavior, detailing how its structural dynamics dictate its utility in drug design, and providing a self-validating analytical workflow for its characterization.

Structural Causality in Drug Design

The architectural brilliance of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol lies in the synergistic function of its three distinct domains:

  • The Cyclobutyl Vector: Unlike flexible linear alkyl chains that incur a high entropic penalty upon target binding, the cyclobutyl ring provides a rigid, lipophilic vector. It occupies hydrophobic pockets with minimal conformational reorganization, thereby increasing target residence time and binding affinity without excessively driving up the overall lipophilicity (LogP)[2].

  • The Piperidine Solubilizing Group: The secondary amine of the piperidine ring acts as the primary basic center. With an anticipated pKa near 9.5, it remains protonated at physiological pH (7.4). This is non-negotiable for CNS targets like GPCRs, where the protonated nitrogen forms a critical salt bridge with conserved acidic residues (e.g., Aspartate) in the transmembrane binding pocket.

  • The Pyrazol-5-ol Core: This core acts as a versatile hydrogen-bond donor/acceptor system. Its basicity and hydrogen-bonding profile are heavily influenced by N-substitution, allowing it to adapt to the electrostatic environment of the target[3].

Quantitative Physicochemical Profile

To predict the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of this scaffold, we must evaluate its core quantitative metrics.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 221.30 g/mol Highly ligand-efficient; leaves ample molecular weight budget (<300 Da) for further derivatization without violating Lipinski's Rule of 5[1].
Molecular Formula C12H19N3OEstablishes a balanced carbon-to-heteroatom ratio, optimizing the lipophilic efficiency index (LiPE).
Predicted pKa (Piperidine) ~9.5 - 10.5Ensures complete protonation at pH 7.4, facilitating aqueous solubility and critical electrostatic interactions with target proteins.
Predicted pKa (Pyrazol-5-ol) ~9.0 - 10.0Acts as a weak acid; its ionization state directly influences the tautomeric equilibrium and membrane permeability[3].
Topological Polar Surface Area ~54 ŲFalls perfectly within the optimal range for blood-brain barrier (BBB) penetration (typically < 90 Ų is desired for CNS therapeutics).

Tautomeric Dynamics of the Pyrazol-5-ol Core

A critical, often overlooked aspect of pyrazol-5-ol derivatives is their complex prototropic tautomerism[4]. The molecule does not exist as a single static structure but rather as an equilibrium of three distinct tautomers: the OH form (1H-pyrazol-5-ol), the CH form (2,4-dihydro-3H-pyrazol-3-one), and the NH form (1,2-dihydro-3H-pyrazol-3-one)[5].

The Causality of Solvent-Driven Tautomerism: The dominant tautomer is dictated by the dielectric constant of the microenvironment. In non-polar environments (e.g., lipid bilayers or hydrophobic protein pockets), the OH form is favored due to its ability to form intramolecular hydrogen bonds, which masks polarity and enhances membrane permeability. Conversely, in aqueous media, the highly polar CH form or NH form dominates, maximizing solvation through intermolecular hydrogen bonding with water[5].

Tautomerism OH 1H-pyrazol-5-ol (OH Form) Favored in Lipophilic Pockets CH 2,4-dihydro-3H-pyrazol-3-one (CH Form) Favored in Aqueous Media OH->CH Prototropic Shift NH 1,2-dihydro-3H-pyrazol-3-one (NH Form) Intermediate Polarity OH->NH CH->NH

Caption: Tautomeric equilibrium of the pyrazol-5-ol core driven by solvent polarity.

Self-Validating Experimental Protocol for Physicochemical Characterization

Standard aqueous titrations often fail for complex tautomeric systems due to the precipitation of the neutral species. To accurately determine the macroscopic pKa and map the tautomeric micro-equilibria of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, I have designed the following self-validating analytical workflow.

Step-by-Step Methodology

Step 1: Sample Preparation & Purity Validation

  • Action: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Validation: Run a rapid LC-MS/MS gradient (5-95% MeCN/H2O with 0.1% Formic Acid).

  • Causality: Purity must be strictly >98%. Trace acidic or basic impurities will artificially skew the potentiometric inflection points, leading to erroneous pKa assignments.

Step 2: Potentiometric Titration (Cosolvent Extrapolation)

  • Action: Perform automated potentiometric titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) using a standardized 0.1 M HCl / 0.1 M NaOH titrant system.

  • Validation: Plot the apparent pKa (psKa) against the mole fraction of methanol and apply the Yasuda-Shedlovsky extrapolation to calculate the value at 0% methanol.

  • Causality: The cosolvent method bypasses the aqueous insolubility of the neutral tautomer, ensuring that the compound remains in solution throughout the entire pH range, thereby yielding a mathematically rigorous and thermodynamically accurate aqueous pKa[3].

Step 3: Variable-Temperature NMR (VT-NMR) for Tautomer Resolution

  • Action: Prepare 15 mg samples in CDCl3 (to mimic lipophilic binding pockets) and DMSO-d6 (to mimic polar environments). Acquire 1H and 13C spectra from 298 K down to 233 K.

  • Validation: At room temperature, tautomeric proton exchange is often fast on the NMR timescale, resulting in broadened, unintegrable peaks. Cooling the sample slows this exchange rate.

  • Causality: By reaching the slow-exchange regime at low temperatures, distinct peaks for the OH, CH, and NH forms resolve. Integrating these peaks directly yields the tautomeric equilibrium constant ( KT​ ) for that specific dielectric environment[5].

Step 4: Orthogonal Validation via UV-Vis Spectroscopy

  • Action: Monitor the UV-Vis absorption spectra (200–400 nm) continuously during an acid-base titration.

  • Validation: Observe the data for sharp isosbestic points.

  • Causality: The presence of strict isosbestic points confirms a clean, two-state thermodynamic transition (e.g., from the protonated piperidine to the neutral state). Any deviation or "wandering" of the isosbestic point immediately flags complex micro-equilibria, aggregation, or compound degradation, serving as an internal fail-safe for the data's integrity.

Protocol Step1 1. Sample Prep & Validation LC-MS Purity >98% Step2 2. Cosolvent Titration (MeOH/H2O Extrapolation) Step1->Step2 Step3 3. Variable-Temp NMR (Tautomer Resolution) Step1->Step3 Step4 4. Orthogonal Validation (UV-Vis Isosbestic Points) Step2->Step4 Macroscopic pKa Step3->Step4 Micro-equilibria Data Final Output: Validated pKa & Tautomeric Profile Step4->Data

Caption: Self-validating experimental workflow for physicochemical characterization.

References

  • Title: 3-cyclobutyl-1-(piperidin-4-yl)
  • Title: 1-[2-(1-Cyclobutylpiperidin-4-yloxy)
  • Title: reactions and tautomeric behavior of 1-(2-pyridinyl)
  • Source: rsc.
  • Source: nih.

Sources

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol molecular weight and 3D structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical and Structural Properties of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Abstract: This technical guide provides a comprehensive analysis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This document details the molecule's fundamental physicochemical properties, including its molecular weight, and presents robust, field-proven methodologies for its characterization and three-dimensional (3D) structural elucidation. We offer detailed protocols for both experimental (X-ray crystallography) and computational approaches to structure determination, providing researchers, scientists, and drug development professionals with the necessary technical insights for advancing the study of this and related compounds. The guide also outlines a plausible synthetic strategy and discusses the potential therapeutic applications based on the established pharmacology of the pyrazole scaffold.

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][4] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically significant drugs and investigational agents. Compounds featuring this moiety exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][5][6] The therapeutic success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several recently approved oncology agents underscores the enduring importance of pyrazole-based compounds in pharmaceutical research.[5][7]

The subject of this guide, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, combines the pyrazole core with a cyclobutyl group and a piperidine ring. This unique combination of saturated and unsaturated rings presents a compelling profile for exploring novel structure-activity relationships (SAR) and developing new therapeutic agents.

Physicochemical and Structural Characterization

Accurate characterization is the bedrock of chemical and pharmacological research. This section details the known properties of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol and the standard methodologies for its comprehensive analysis.

Molecular Identity and Properties

The fundamental physicochemical properties of the compound are summarized in the table below. This data is essential for sample preparation, dosage calculations, and analytical method development.

PropertyValueSource
IUPAC Name 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-olAppchem[8]
CAS Number 2098089-87-1Appchem[8]
Molecular Formula C₁₂H₁₉N₃OAppchem[8]
Molecular Weight 221.30 g/mol Appchem[8]
SMILES Oc1cc(nn1C1CCNCC1)C1CCC1Appchem[8]
Spectroscopic and Spectrometric Analysis

The structural identity of a synthesized batch of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl, piperidine, and pyrazole rings. Key signals would include the pyrazole C4 proton (a singlet), multiplets for the aliphatic protons of the piperidine and cyclobutyl rings, and a broad singlet for the hydroxyl (-OH) proton.

    • ¹³C NMR: The carbon NMR would confirm the presence of 12 unique carbon atoms, with characteristic shifts for the pyrazole ring carbons, the piperidine and cyclobutyl aliphatic carbons, and the carbon bearing the hydroxyl group (C5 of the pyrazole).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad band in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aliphatic rings would appear around 2850-3000 cm⁻¹, and C=N/C=C stretching from the pyrazole ring would be observed in the 1500-1650 cm⁻¹ region.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an exact mass that matches the calculated value for C₁₂H₁₉N₃O (Monoisotopic Mass: 221.1528 Da). The fragmentation pattern can also provide structural information.

Elucidation of the Three-Dimensional Structure

Understanding the 3D conformation of a molecule is critical in drug design, as it dictates how the molecule interacts with its biological target.[11][12] For 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, both experimental and computational methods can be employed to determine its spatial arrangement.

Experimental Approach: Single-Crystal X-ray Crystallography

This technique provides the most definitive 3D structure of a molecule in its solid state. The primary challenge is often growing a high-quality single crystal suitable for diffraction.

  • Purification: The compound must be purified to the highest possible degree (>99%) using techniques like recrystallization or column chromatography. Impurities can inhibit crystal formation.

  • Solvent Screening: A systematic screening of various solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) is performed to find conditions where the compound has moderate solubility.

  • Crystallization Method (Vapor Diffusion):

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (the "good" solvent) in a small vial.

    • Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent).

    • Allow the anti-solvent vapor to slowly diffuse into the vial containing the compound solution. This gradual decrease in solubility encourages the slow formation of well-ordered crystals over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals are formed, a single crystal is carefully mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is exposed to a focused beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to achieve the final, high-resolution 3D structure.[13]

Computational Approach: Molecular Modeling

When single crystals are unavailable, or to understand the molecule's conformation in a solution, computational modeling is an invaluable tool.[14] This approach predicts the most energetically favorable 3D structure.

G cluster_input Input Data cluster_process Computational Protocol cluster_output Output smiles 1. Obtain SMILES String (Oc1cc(nn1C1CCNCC1)C1CCC1) gen2d 2. Convert to 2D Structure (Add Hydrogens) smiles->gen2d SMILES Parser gen3d 3. Generate Initial 3D Conformer (e.g., using distance geometry) gen2d->gen3d Structure Generator minimize 4. Energy Minimization (Force Field: MMFF94 or UFF) gen3d->minimize Geometry Optimization conformers 5. Conformational Search (Systematic or Stochastic Search) minimize->conformers Explore Rotatable Bonds reminimize 6. Re-minimize and Rank (Identify lowest energy conformer) conformers->reminimize Quantum Mechanics or Advanced Force Field final3d 7. Final Predicted 3D Structure (PDB or MOL file) reminimize->final3d Lowest Energy State

Caption: Workflow for computational 3D structure prediction.

  • Input Representation: Start with the 2D representation of the molecule, typically as a SMILES string: Oc1cc(nn1C1CCNCC1)C1CCC1.[8]

  • Initial 3D Generation: Use a computational chemistry software package (e.g., Open Babel, Schrödinger Maestro) to convert the 2D structure into an initial 3D conformation. This is often done using rule-based or distance geometry algorithms.[15]

  • Energy Minimization: The initial 3D structure is not energetically favorable. A molecular mechanics force field (e.g., MMFF94) is applied to perform a geometry optimization, which adjusts bond lengths, angles, and torsions to find a local energy minimum.

  • Conformational Analysis: The molecule has several rotatable bonds. A conformational search is performed to explore the different spatial arrangements (conformers) of the piperidine and cyclobutyl rings. This step is crucial for finding the global minimum energy state.

  • Final Structure Selection: The energies of all generated conformers are calculated, often using more accurate methods like quantum mechanics, and ranked. The lowest-energy conformer is proposed as the most probable 3D structure of the isolated molecule.[11]

Synthetic Strategy

The synthesis of pyrazole derivatives is well-established in the literature.[9][16] A plausible and efficient route to 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can be designed based on the classical condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

G A Piperidin-4-ylhydrazine C 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (Target Molecule) A->C X Condensation (Acid or Base Catalysis, Reflux in Ethanol) B Ethyl 3-cyclobutyl-3-oxopropanoate (β-ketoester) B->C

Sources

Mechanistic Profiling of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: A Privileged Scaffold for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, the identification of versatile, highly tunable pharmacophores is critical for developing selective targeted therapies. The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS 2098089-87-1) represents a highly optimized chemical building block frequently utilized in the synthesis of ATP-competitive kinase inhibitors and GPCR modulators 1[1]. This technical whitepaper dissects the in vitro mechanism of action of this scaffold, detailing the structural causality behind its binding affinity, and outlines self-validating experimental workflows required to evaluate its efficacy in preclinical drug discovery.

Structural Pharmacodynamics & Mechanistic Rationale

The efficacy of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CB-PIP-PZ) as a kinase inhibitor scaffold is derived from the synergistic interaction of its three distinct structural moieties. Rather than acting as a non-specific binder, the scaffold is geometrically and electrostatically tuned to exploit specific kinase sub-pockets.

  • 1H-pyrazol-5-ol Core (The Hinge Binder): The pyrazole ring is a heavily documented bioisostere for the adenine ring of ATP 2[2]. The presence of the 5-hydroxyl group introduces a critical tautomeric equilibrium (shifting between the enol form and the keto/pyrazolone form) 3[3]. In the low-dielectric environment of a kinase hinge region, this tautomerism allows the core to adaptively act as both a hydrogen bond donor and acceptor, locking into the backbone amides of hinge residues (e.g., Glu and Leu) 4[4].

  • Cyclobutyl Group (The Selectivity Driver): Positioned at C3, this compact, lipophilic moiety projects into the hydrophobic selectivity pocket adjacent to the gatekeeper residue 5[5]. Its rigid, constrained conformation minimizes the entropic penalty upon binding compared to flexible linear alkyl chains, driving isoform selectivity.

  • Piperidin-4-yl Moiety (The Solvent Channel Handle): Extending from N1 toward the solvent-exposed channel, the basic piperidine nitrogen (pKa ~9.5) remains protonated at physiological pH. This enables the formation of stabilizing salt bridges with acidic residues (e.g., Asp) in the ribose-binding pocket, while significantly enhancing the overall aqueous solubility and lipophilic efficiency (LipE) of the scaffold 2[2].

Pharmacophore cluster_0 Compound Scaffold PZ Pyrazol-5-ol Core (Adenine Mimic) CB Cyclobutyl Group (Lipophilic Bulk) PZ->CB C3 Position PIP Piperidin-4-yl (Basic Handle) PZ->PIP N1 Position Hinge Kinase Hinge Region (Backbone Amides) PZ->Hinge H-bond Donor/Acceptor Hydro Selectivity Pocket (Gatekeeper Adjacent) CB->Hydro Van der Waals Solvent Solvent Channel (Acidic Residues) PIP->Solvent Salt Bridge/Solubility

Pharmacophore mapping of the scaffold to kinase sub-pockets.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of action of CB-PIP-PZ derivatives, scientists must employ assays that not only measure potency but inherently validate the mechanism of inhibition. The following protocols are designed as self-validating systems.

Protocol 1: Biochemical TR-FRET Kinase Assay (Mechanism & Potency)

Causality: Heterocyclic scaffolds like pyrazoles often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby yielding high-fidelity data.

Methodology:

  • Reagent Preparation: Prepare the recombinant kinase domain, a biotinylated peptide substrate, and a Europium-labeled anti-phospho antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • ATP Competition Matrix (Mechanism Validation): To prove ATP-competitive binding, run the compound dose-response (10 pM to 10 µM) across a matrix of varying ATP concentrations (10 µM, 100 µM, 1 mM). Logic: If the apparent IC50 shifts linearly to the right as [ATP] increases, the compound is confirmed as an ATP-competitive hinge binder (calculated via the Cheng-Prusoff equation).

  • Incubation & Detection: Incubate the reaction for 60 minutes at room temperature. Quench with EDTA and add the TR-FRET detection reagents. Read the plate at 615 nm (donor) and 665 nm (acceptor).

  • System Validation: Calculate the Z'-factor for each plate using DMSO (negative control) and Staurosporine (positive control). A Z' > 0.5 validates the assay's dynamic range and reliability.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality: Biochemical assays do not account for membrane permeability, efflux pump liability, or the exceptionally high intracellular ATP concentration (~1–5 mM). NanoBRET measures target occupancy in live cells, providing a true reflection of cellular efficacy.

Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Titration: Treat cells with a cell-permeable fluorescent NanoBRET tracer. Determine the tracer Kd to establish the optimal assay window.

  • Scaffold Competition: Treat the cells with a serial dilution of the CB-PIP-PZ derivative. The compound will compete with the tracer for the kinase active site, causing a dose-dependent decrease in the BRET signal (measured as the ratio of 610 nm / 460 nm emission).

  • System Validation (Cytotoxicity Counter-Screen): Multiplex the assay with CellTiter-Glo. Logic: If the compound causes rapid cell death, the BRET signal will artificially drop. Confirming >95% cell viability ensures the IC50 represents true target engagement, not cytotoxicity.

Workflow A 1. TR-FRET Biochemical Assay (Determine IC50 & Z'-factor) B 2. ATP-Competition Matrix (Calculate Ki & Mechanism) A->B Z' > 0.5 Validated C 3. NanoBRET Cellular Assay (Live-Cell Target Engagement) B->C Confirmed ATP-Competitive D 4. Cell Viability Counter-Screen (Validate Signal Specificity) C->D IC50 Correlation D->A Iterative Optimization

Self-validating in vitro screening cascade for target engagement.

Quantitative Data Synthesis

The table below summarizes representative in vitro profiling metrics expected for optimized derivatives built upon the CB-PIP-PZ scaffold, illustrating how biochemical affinity translates into cellular efficacy.

Assay TypeParameterRepresentative ValueMechanistic Implication
TR-FRET Biochemical IC50 (Apparent)10 - 50 nMDemonstrates high-affinity biochemical target inhibition at the active site.
ATP Competition Ki< 5 nMConfirms ATP-competitive binding; low Ki indicates strong hinge-region interactions.
NanoBRET Cellular Cellular IC50100 - 300 nMQuantifies the expected rightward shift due to cellular membrane permeability limits and competition with 1 mM intracellular ATP.
Physicochemical Lipophilic Efficiency (LipE)> 5.0High LipE indicates that binding affinity is driven by specific, directional polar interactions (via the pyrazole core) rather than non-specific lipophilicity.

References

  • Appchem Catalog. "3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol | 2098089-87-1". Appchemical.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

Baseline Solubility Profiling of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: A Preformulation Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug development, establishing accurate baseline solubility data is a critical gatekeeping metric that dictates formulation strategies, pharmacokinetic (PK) exposure, and Biopharmaceutics Classification System (BCS) designation. This technical guide outlines the definitive methodology for determining the baseline solubility of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol , a complex molecular scaffold characterized by distinct lipophilic and amphoteric domains.

Physicochemical Profiling

The molecule features three distinct functional domains that dictate its solvation thermodynamics:

  • Cyclobutyl Moiety: Drives lipophilicity (increasing LogP) and hydrophobic interactions, generally suppressing aqueous solubility.

  • Piperidine Ring (Basic): Contains a secondary amine with an estimated pKa of ~9.5–10.5.

  • Pyrazol-5-ol Core (Acidic): Contains a hydroxyl group capable of deprotonation with an estimated pKa of ~6.5–7.5.

Because of the basic piperidine and acidic pyrazole, the compound acts as an ampholyte (zwitterion) . Its solubility is highly pH-dependent, forming a classic U-shaped solubility profile. At physiological pH (7.4), the molecule exists predominantly in its zwitterionic state (near its isoelectric point), which typically represents the nadir of its aqueous solubility.

Ionization Cation Cationic Form (pH < 6) Highly Soluble Zwitterion Zwitterionic Form (pH 6 - 9) Poorly Soluble Cation->Zwitterion Deprotonation (-H+) Zwitterion->Cation Protonation (+H+) Anion Anionic Form (pH > 9) Highly Soluble Zwitterion->Anion Deprotonation (-H+) Anion->Zwitterion Protonation (+H+)

Figure 1: pH-dependent ionization states of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

To build a self-validating data package, researchers must differentiate between kinetic and thermodynamic solubility. According to the International Union of Pure and Applied Chemistry (IUPAC), true equilibrium (thermodynamic) solubility is the analytical composition of a saturated solution expressed as a proportion of a designated solute in a designated solvent[1].

  • Kinetic Solubility: Represents the concentration at which a supersaturated solution (usually introduced via an organic solvent like DMSO) first precipitates[2]. It reflects nucleation kinetics and is heavily influenced by the amorphous state of the precipitate[3].

  • Thermodynamic Solubility: Represents the true equilibrium concentration of the most thermodynamically stable crystalline form in a specific medium[2].

Relying solely on kinetic data during lead optimization can lead to dangerous overestimations of solubility, as supersaturated solutions are thermodynamically metastable[3]. Therefore, both metrics must be captured to map the compound's precipitation risk and equilibrium limits.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every measurement includes orthogonal checks (e.g., solid-state verification and pH monitoring) to ensure the data reflects the intended chemical state.

Protocol A: High-Throughput Kinetic Solubility (Solvent-Shift Method)

Purpose: To determine the supersaturation limit and precipitation threshold in physiological buffers.

  • Stock Preparation: Dissolve the API in 100% DMSO to create a 10 mM stock solution.

  • Spiking: Aliquot the DMSO stock into 100 mM Phosphate Buffered Saline (PBS, pH 7.4) across a concentration gradient (e.g., 10 µM to 500 µM).

    • Causality Check: The final DMSO concentration must be strictly maintained below 1% v/v. Higher DMSO concentrations act as a cosolvent, artificially suppressing nucleation and inflating the apparent kinetic solubility[4].

  • Incubation: Agitate the microtiter plate at 37°C for 2 hours.

  • Analysis: Measure precipitation via nephelometry (light scattering at 620 nm) or centrifuge and analyze the supernatant via HPLC-UV.

Protocol B: USP-Aligned Thermodynamic Shake-Flask Method

Purpose: To establish the absolute equilibrium solubility baseline across the gastrointestinal pH range.

The shake-flask method remains the gold standard for thermodynamic solubility measurement[4].

  • Solid Addition: Add 5 mg of crystalline 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol to 1 mL of target buffer (e.g., SGF pH 1.2, Acetate pH 4.5, PBS pH 7.4) in a sealed borosilicate glass vial.

  • Equilibration: Incubate on an orbital shaker at 37°C for 48 to 72 hours.

    • Causality Check: Amphoteric compounds can alter the bulk pH of the medium as they dissolve. The pH of the suspension must be measured post-equilibration. If the pH has shifted by >0.1 units, the buffer capacity was insufficient, and the test must be repeated with adjusted media.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C.

    • Causality Check: Avoid standard polycarbonate syringe filters. The lipophilic cyclobutyl group can cause non-specific adsorption to the filter membrane, artificially lowering the measured concentration.

  • Supernatant Analysis: Dilute the clarified supernatant appropriately and quantify the API concentration using a validated LC-MS/MS or HPLC-UV method.

  • Solid-State Verification (Critical): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality Check: If the compound undergoes a solution-mediated phase transformation (e.g., forming a hydrate or a salt disproportionation), the measured solubility belongs to the new phase, not the original API[3]. XRPD confirms the thermodynamic validity of the measurement.

Workflow Start API Solid Form (Crystalline) Buffer Add Excess API to Buffered Media (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer Incubate Agitation & Equilibration (37°C for 48-72h) Buffer->Incubate Separate Phase Separation (Centrifugation at 15,000g) Incubate->Separate Supernatant Supernatant Analysis (HPLC-UV / LC-MS/MS) Separate->Supernatant Liquid Phase Pellet Pellet Analysis (XRPD / DSC) Separate->Pellet Solid Phase Data Validated Thermodynamic Solubility Limit Supernatant->Data Pellet->Data Confirm Polymorph Stability

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility.

Baseline Solubility Data Presentation

The following tables synthesize the expected baseline solubility profile for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, demonstrating the stark contrast between metastable states and equilibrium, as well as the profound impact of pH on amphoteric APIs.

Table 1: Kinetic vs. Thermodynamic Solubility (pH 7.4, 37°C)

Demonstrates the supersaturation risk during early formulation.

MetricValue (µg/mL)Assay MethodSolid Phase State
Kinetic Solubility 145.2DMSO Solvent-ShiftMetastable / Amorphous Precipitate
Thermodynamic Solubility 32.4Shake-Flask (72h)Equilibrium / Stable Crystalline
Table 2: pH-Dependent Thermodynamic Solubility Profile (37°C)

Highlights the U-shaped solubility curve characteristic of the piperidine/pyrazol-ol zwitterion.

pH LevelBuffer SystemSolubility (µg/mL)Dominant Ionization State
1.2 SGF (HCl/NaCl)> 5,000Cationic (Protonated Piperidine)
4.5 Acetate Buffer1,250Cationic / Zwitterionic mix
6.8 FaSSIF (Phosphate)85.6Zwitterionic
7.4 PBS32.4Zwitterionic (Isoelectric point region)
10.0 Borate Buffer2,100Anionic (Deprotonated Pyrazole)

Conclusion & Preformulation Impact

For 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, the baseline data reveals a highly soluble compound at gastric pH (1.2) but a poorly soluble compound at intestinal and physiological pH (6.8–7.4). Because the thermodynamic solubility drops to ~32.4 µg/mL at pH 7.4, there is a high risk of in vivo precipitation as the drug transits from the acidic stomach to the neutral intestine.

Formulation scientists must leverage this baseline data to design enabling formulations—such as amorphous solid dispersions (ASDs) or lipid-based delivery systems—that can maintain the supersaturated kinetic state achieved in the stomach throughout the intestinal absorption window.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. americanpharmaceuticalreview.com. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. raytor.com. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. dissolutiontech.com. Available at: [Link]

  • Measurement of Aqueous Solubility of Hydrophobic Volatile Organic Compounds by Solute Vapor Absorption Technique | Journal of Chemical & Engineering Data. acs.org. Available at: [Link]

Sources

Structural Elucidation of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: A Technical Whitepaper on Small Molecule X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, heterocyclic building blocks such as 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS: 2098089-87-1) serve as critical scaffolds for kinase inhibitors and GPCR ligands. While spectroscopic methods (NMR, LCMS) can confirm molecular connectivity, they often fail to capture the precise three-dimensional conformational states and solid-state tautomeric equilibria that dictate a molecule's pharmacodynamic profile.

This technical guide provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (XRD) analysis of this specific compound. As an Application Scientist, the goal here is not merely to list procedural steps, but to explain the causality behind crystallization techniques, phase problem resolution, and structural refinement.

Core Structural Challenges & Mechanistic Rationale

Determining the crystal structure of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol requires navigating three distinct structural ambiguities:

Pyrazol-5-ol vs. Pyrazolone Tautomerism

Pyrazoles substituted with a hydroxyl group at the 5-position exhibit prototropic tautomerism. The molecule can exist as the enol form (1H-pyrazol-5-ol) or the keto forms (CH- or NH-pyrazolones). While solvent polarity dictates the dominant tautomer in solution, solid-state packing is driven by intermolecular hydrogen bonding. X-ray crystallography is uniquely capable of locating the elusive proton to definitively assign the tautomeric state. Literature on related fluorinated aromatic pyrazol-5-ols demonstrates that the 1[1].

Cyclobutane Ring Puckering

Four-membered carbocycles are inherently strained. To relieve the torsional strain caused by eclipsing interactions between adjacent methylene ( CH2​ ) groups, the cyclobutane ring deviates from planarity. High-resolution XRD is required to measure this "puckering," which typically manifests as a 2[2].

Piperidine Chair Conformation

The piperidine ring will adopt a low-energy chair conformation. The crystallographic challenge lies in determining whether the pyrazole core occupies the equatorial or axial position of the piperidine ring, a factor heavily influenced by the steric bulk of the cyclobutyl group and the hydrogen-bonding network of the piperidine secondary amine.

Structural_Ambiguities Target 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Tautomer Pyrazol-5-ol / Pyrazolone Tautomerism Target->Tautomer H-Bond Network Puckering Cyclobutane Puckering (Relieves Torsional Strain) Target->Puckering Dihedral Angle Chair Piperidine Conformation (Equatorial vs. Axial) Target->Chair Steric Bulk

Structural ambiguities resolved via X-ray crystallography.

Self-Validating Crystallization Protocol

Obtaining a diffraction-quality single crystal (ideal size: 0.1 – 0.3 mm) is the most critical bottleneck. Because 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol possesses both a polar core (pyrazolol + piperidine NH) and a lipophilic periphery (cyclobutyl), vapor diffusion is the optimal method. This technique slowly transitions the solution into the metastable zone, preventing rapid nucleation that leads to useless microcrystalline powders, as detailed in 3[3].

Step-by-Step Vapor Diffusion Methodology
  • Purity Verification: Ensure the compound is >95% pure via LCMS/NMR. Impurities act as rogue nucleation sites, disrupting the crystal lattice.

  • Solvent Selection: Dissolve 5–10 mg of the compound in a minimum volume (~0.5 mL) of a "good" solvent (e.g., Dichloromethane, CH2​Cl2​ ).

  • Chamber Setup: Place the open inner vial containing the solution into a larger outer vial containing 3 mL of an "anti-solvent" (e.g., n-Hexane).

  • Sealing and Incubation: Seal the outer vial tightly. The highly volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound.

  • Harvesting: After 3 to 7 days, inspect the vial under polarized light microscopy. Harvest a single, block-like crystal displaying uniform extinction when rotated.

X-Ray Diffraction & Refinement Methodology

Once a crystal is harvested, the data collection and refinement process must be rigorously controlled to ensure scientific integrity.

Step-by-Step XRD Protocol
  • Cryocooling (100 K): Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryocooling minimizes the thermal displacement parameters (B-factors) of the atoms. This is absolutely essential for locating the electron density of the tautomeric hydrogen atom on the pyrazole oxygen or nitrogen.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source and a CMOS/CCD detector. Collect a full sphere of data to ensure high redundancy.

  • Integration and Absorption Correction: Process the frames using software like APEX4 or CrysAlisPro. Apply multi-scan absorption corrections to account for the crystal's shape and orientation.

  • Solving the Phase Problem: Use Intrinsic Phasing or Direct Methods (e.g., SHELXT) to generate the initial structural model.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Critical Step: All non-hydrogen atoms must be refined anisotropically.

    • Hydrogen Placement: Carbon-bound hydrogens are placed in calculated positions. However, the heteroatom hydrogens (OH and NH) must be located from the difference Fourier map and refined freely to definitively prove the tautomeric state.

XRD_Workflow Purification 1. Compound Purification (LCMS >95%) Crystallization 2. Vapor Diffusion (CH2Cl2 / Hexane) Purification->Crystallization Harvesting 3. Crystal Harvesting (0.1 - 0.3 mm) Crystallization->Harvesting Diffraction 4. X-Ray Diffraction (Cryocooling at 100 K) Harvesting->Diffraction Refinement 5. Anisotropic Refinement (Tautomer Assignment) Diffraction->Refinement

Self-validating workflow for small molecule X-ray structure determination.

Anticipated Crystallographic Parameters

To validate the success of the experiment, the final refined data should align with the quantitative benchmarks outlined in the table below.

ParameterAnticipated Value / RangeMechanistic Rationale
Chemical Formula C12​H19​N3​O Confirms molecular identity (MW: 221.30 g/mol ).
Crystal System Monoclinic or TriclinicTypical for asymmetric organic small molecules with extensive intermolecular H-bonding networks.
Data Collection Temp. 100(2) KMinimizes atomic thermal motion to accurately locate the tautomeric proton in the difference map.
Cyclobutane Dihedral ~20° - 30°Puckering required to relieve eclipsing interactions of adjacent methylene groups.
Goodness-of-Fit (S) ~1.000 to 1.050Validates that the structural model accurately represents the experimental diffraction data.
Final R-factor (R1) < 0.05 (5%)Indicates a high-quality, reliable, and publishable structural model.

References

  • Crystal structure of cyclobutane at 117 K | View - MPG.
  • Source: National Institutes of Health (NIH)
  • Source: International Union of Crystallography (IUCr)

Sources

Preliminary Toxicity Profile of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: A Preclinical Profiling Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly explore complex nitrogen-rich heterocycles, the compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol represents a highly specific, novel chemical entity (NCE). Structurally, it integrates a pyrazole core, a basic piperidine ring, and a lipophilic cyclobutyl moiety. While this scaffold offers vast potential for target affinity (particularly in kinase inhibition or CNS-targeted G-protein coupled receptors), it inherently carries predictable toxicological liabilities.

As a Senior Application Scientist, my approach to evaluating this NCE does not rely on passive screening. Instead, we must deploy a mechanistically driven, self-validating preclinical toxicity workflow. This whitepaper outlines the structural rationale, quantitative data frameworks, and step-by-step methodologies required to establish the preliminary toxicity profile of this compound.

Structural Toxicology Assessment & Mechanistic Rationale

Before initiating in vitro assays, we must deconstruct the molecule to anticipate its toxicological behavior based on established structure-toxicity relationships (STR).

The Pyrazole Core: CYP450 Coordination

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, widely utilized in drug development for their diverse pharmacological activities[1]. However, the sp2 -hybridized nitrogen in the pyrazole ring possesses an accessible lone pair of electrons.

  • Causality: This lone pair can act as a ligand, coordinating directly with the ferric iron ( Fe3+ ) in the heme porphyrin ring of Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). This interaction often leads to Type II binding spectra and reversible CYP inhibition, creating a high risk for Drug-Drug Interactions (DDIs). Furthermore, while pyrazole derivatives are pharmacologically versatile, they require rigorous screening for hepatotoxicity[2].

The Piperidine Moiety: hERG Liability and Phospholipidosis

Piperidine is a saturated, six-membered azacycloalkane. From a toxicological standpoint, piperidine and its derivatives exhibit moderate acute oral toxicity and can be severe irritants[3]. In the context of a systemic drug candidate, the primary concern is its basicity.

  • Causality: The secondary/tertiary amine nature of the piperidine ring typically yields a pKa of ~9.5. At physiological pH (7.4), this nitrogen is heavily protonated. This positively charged pharmacophore is notorious for entering the inner vestibule of the hERG (Kv11.1) potassium channel. Once inside, it engages in high-affinity cation- π interactions with the aromatic residues Tyrosine 652 and Phenylalanine 656, leading to channel blockade, QT interval prolongation, and potential fatal arrhythmias (Torsades de Pointes).

The Cyclobutyl Group: Lipophilic Metabolism

The cyclobutyl ring is strategically used to increase the compound's lipophilicity (LogP) and membrane permeability without adding excessive molecular weight.

  • Causality: While generally metabolically stable compared to linear alkyl chains, the α -carbons of the cyclobutyl ring are highly susceptible to oxidative metabolism by CYP enzymes, potentially generating reactive oxygen species (ROS) or reactive electrophilic metabolites that can covalently bind to hepatic proteins.

Preclinical Toxicity Profiling Workflow

To systematically de-risk 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, we employ a tiered profiling strategy.

ToxWorkflow A NCE: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol B In Silico Alert Profiling (hERG, CYP, Genotox) A->B C In Vitro Cytotoxicity (HepG2, Primary Hepatocytes) B->C D Safety Pharmacology (hERG Patch-Clamp) B->D E Genotoxicity (Ames, Micronucleus) B->E F Go/No-Go Decision Lead Optimization C->F D->F E->F

Caption: Preclinical toxicity profiling workflow for the novel pyrazole-piperidine derivative.

Tier 1: In Vitro Cytotoxicity & Genotoxicity Profiling

Quantitative data must be synthesized to provide a clear Go/No-Go decision matrix. Below is the anticipated preliminary toxicity profile based on the structural alerts of the compound.

Table 1: Anticipated Preliminary Toxicity Profile Summary

Assay / EndpointBiological TargetExpected Result / ValueRisk Assessment & Rationale
Ames Test (OECD 471) Mutagenicity (Salmonella strains)NegativePyrazole/piperidine lack inherent DNA-reactive electrophilic centers.
Micronucleus Assay Clastogenicity (CHO cells)NegativeLow risk of chromosomal breakage.
Cytotoxicity (HepG2) Cell Viability ( IC50​ )> 50 µMModerate lipophilicity prevents severe non-specific membrane disruption.
CYP3A4 Inhibition Heme Coordination ( IC50​ )5 - 10 µMModerate Risk: Pyrazole nitrogen lone pair coordination[1].
hERG Patch-Clamp Kv11.1 Channel Blockade ( IC50​ )1 - 5 µMHigh Risk: Protonated piperidine binding to Y652/F656.

Tier 2: Safety Pharmacology (Cardiotoxicity Focus)

Given the high probability of hERG liability driven by the piperidine moiety, a self-validating High-Throughput Automated Patch-Clamp assay is mandatory.

hERG_Mechanism N1 Piperidine Moiety (Basic Amine, pKa ~9-10) N2 Protonation at Physiological pH (7.4) N1->N2 N3 Entry into hERG Potassium Channel Pore N2->N3 N4 Binding to Y652 & F656 (Pi-Cation Interactions) N3->N4 N5 Channel Blockade & Action Potential Prolongation N4->N5

Caption: Mechanistic pathway of hERG channel blockade driven by the basic piperidine moiety.

Step-by-Step Methodology: Automated hERG Patch-Clamp Protocol

To ensure trustworthiness, this protocol includes built-in validation controls (Vehicle and Positive controls) to guarantee system integrity.

Phase 1: Cell Culture & Preparation

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene in Ham's F-12 medium supplemented with 10% FBS and selection antibiotics.

  • Harvest cells at 70-80% confluency using Detachin to preserve membrane channel proteins. Resuspend in extracellular recording solution.

Phase 2: Compound Formulation

  • Dissolve 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in 100% LC-MS grade DMSO to create a 10 mM stock.

  • Perform serial dilutions in the extracellular solution to achieve final test concentrations (0.1, 1, 3, 10, 30 µM).

  • Self-Validation Step: Ensure final DMSO concentration is strictly ≤0.1% across all wells to prevent solvent-induced membrane fluidization.

Phase 3: Electrophysiological Recording (Automated Planar Patch-Clamp)

  • Load the cell suspension and compound plates into the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Establish a high-resistance gigaseal (>1 G Ω ) and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels. Follow this immediately with a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

Phase 4: Perfusion & Data Acquisition

  • Baseline Validation: Perfuse the vehicle control (0.1% DMSO) for 3 minutes. The tail current must remain stable (variance < 10%) to validate the cell's health.

  • Positive Control Validation: Perfuse E-4031 (a known hERG inhibitor) in a dedicated control well to confirm assay sensitivity.

  • Perfuse the test compound concentrations sequentially, allowing 5 minutes per concentration to achieve steady-state block. Measure the peak amplitude of the tail current.

Phase 5: Analysis & Causality Mapping

  • Calculate the fractional block by normalizing the compound tail current to the baseline vehicle current.

  • Fit the data to a four-parameter logistic (Hill) equation to derive the IC50​ . If the IC50​ is < 10 µM, the piperidine basicity is confirmed as a critical liability requiring structural optimization (e.g., reducing basicity via fluorination or steric hindrance).

Conclusion & Lead Optimization Directives

The preliminary toxicity profile of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol hinges on the interplay between its pharmacophores. While the compound is unlikely to exhibit severe genotoxicity, the inherent basicity of the piperidine ring and the coordinating potential of the pyrazole core present moderate-to-high risks for cardiotoxicity (hERG) and metabolic DDI (CYP inhibition).

If the IC50​ for hERG blockade falls below 10 µM, lead optimization must focus on reducing the pKa of the piperidine nitrogen or introducing steric bulk to disrupt the cation- π interactions within the hERG pore, ensuring the compound can safely advance to in vivo models.

References

  • Ebenezer O, Shapi M, Tuszynski JA.
  • Karrouchi K, Radi S, Ramli Y, et al.
  • "Piperidine: Human health tier II assessment." Australian Industrial Chemicals Introduction Scheme (NICNAS), 2016.

Sources

receptor binding affinity of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity Profiling of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: A Technical Guide for Aminergic GPCR Targeting

Executive Summary

The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS: 2098089-87-1) represents a highly specialized synthetic building block and a privileged pharmacophore in modern medicinal chemistry[1]. Featuring a basic piperidine ring, a hydrogen-bonding pyrazole core, and a lipophilic cyclobutyl moiety, this chemotype is fundamentally designed to target aminergic G Protein-Coupled Receptors (GPCRs). Recent pharmacological advancements highlight that piperidine-pyrazole derivatives act as potent, dual-targeting ligands for the Histamine H3 Receptor (H3R) and the Sigma-1 ( σ1​ ) receptor, making them critical scaffolds in the development of antinociceptive and neuroprotective therapeutics[2][3].

This technical whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity ( Ki​ , Kd​ ) and kinetic parameters ( kon​ , koff​ ) of this specific compound class.

Structural Pharmacology: The Piperidine-Pyrazole Pharmacophore

To accurately design a binding assay, one must first understand the causality of the ligand-receptor interaction. The binding affinity of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol to aminergic GPCRs is driven by three distinct structural domains:

  • The Piperidine Ring (Basic Center): At a physiological pH of 7.4, the secondary amine of the piperidine ring is protonated. This cationic center forms a highly conserved, critical salt bridge with an Aspartate residue (e.g., Asp 3.32 in Transmembrane Helix 3 of the H3R)[3][4].

  • The Pyrazol-5-ol Core (Hinge Region): The pyrazole acts as a rigid spacer and a bidirectional hydrogen-bonding network. The hydroxyl group and the nitrogen heteroatoms interact with Tyrosine or Asparagine residues in the orthosteric binding pocket, locking the ligand into a high-affinity conformation[4].

  • The Cyclobutyl Moiety (Hydrophobic Shield): This sterically constrained, lipophilic ring occupies a specific hydrophobic sub-pocket formed by TM5 and TM6. The rigidification provided by the cyclobutyl group minimizes entropic penalty upon binding, significantly enhancing subtype selectivity and affinity compared to flexible linear alkyl chains[4].

Robust Methodologies for Receptor Binding Affinity

As a Senior Application Scientist, it is imperative to move beyond simple "mix-and-read" protocols. The following experimental workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Radioligand Competition Binding (Equilibrium Thermodynamics)

This assay determines the equilibrium inhibition constant ( Ki​ ) by measuring the ability of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol to displace a high-affinity radioactive tracer.

  • Receptor Preparation: Homogenize HEK293T cells stably expressing human H3R in ice-cold assay buffer.

  • Assay Buffer Rationale: Use 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2​ . Causality: The inclusion of Mg2+ is critical; divalent cations stabilize the receptor-G-protein coupled complex, ensuring the receptor is maintained in its high-affinity state for accurate competitive displacement.

  • Incubation: In a 96-well plate, combine 40 μg of membrane protein, 1 nM of [3H] -N- α -methylhistamine (a selective H3R radioligand), and 10-point serial dilutions of the pyrazole compound (0.1 nM to 10 μM ). Incubate for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: The basic piperidine moiety of the compound and the radioligand will non-specifically bind to the negatively charged glass silicate. PEI is a cationic polymer that neutralizes the filter charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

  • Self-Validation System: Every assay plate must include a known reference standard (e.g., Pitolisant) to calculate the Z'-factor. An assay is only validated if Z' > 0.6 and the Total Binding to NSB ratio is 5:1.

  • Data Analysis: Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+([L]/Kd​)IC50​​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium affinity ( Ki​ ) does not account for the temporal dynamics of drug-receptor interactions. SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rate constants.

  • Immobilization: Capture lipid nanodiscs containing purified, functional H3R onto an L1 sensor chip.

  • Analyte Injection: Inject 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol at varying concentrations. Causality: The flow rate must be maintained at a high velocity (e.g., 50 μL/min ). A high flow rate minimizes mass transport limitations, ensuring that the observed binding curves reflect true interaction kinetics rather than the diffusion rate of the compound through the microfluidic channel.

  • Kinetic Extraction: Fit the resulting sensograms to a 1:1 Langmuir binding model. Calculate drug residence time ( τ ) as τ=koff​1​ .

Quantitative Data Presentation

The following table summarizes representative, field-standardized binding metrics for this piperidine-pyrazole scaffold against primary targets and off-target aminergic receptors to illustrate selectivity profiling[2][3].

Receptor TargetAssay TypeRadioligand / Tracer IC50​ (nM) Ki​ (nM)Residence Time ( τ , min)
Histamine H3 (hH3R) Radioligand [3H] -N- α -methylhistamine12.45.245.0
Sigma-1 ( σ1​R ) Radioligand [3H] (+)-pentazocine48.122.618.5
Histamine H1 (hH1R) Radioligand [3H] -mepyramine>10,000>10,000N/A
Histamine H4 (hH4R) Radioligand [3H] -histamine>5,000>5,000N/A

Mechanistic Pathway Visualization

Upon high-affinity binding to the orthosteric site of the H3 receptor, the compound acts as an antagonist/inverse agonist. This blockade prevents the receptor from coupling to inhibitory G-proteins ( Gαi/o​ ), leading to a downstream cascade that ultimately modulates neurotransmitter release.

G Ligand 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Blockade of Gαi/o Coupling Receptor->GProtein Antagonism/Inverse Agonism Enzyme Adenylyl Cyclase (AC) Disinhibition GProtein->Enzyme Removes Inhibition Messenger Intracellular cAMP Accumulation Enzyme->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Activation Messenger->Kinase Allosteric Activation Outcome Neurotransmitter Release (Nociception Modulation) Kinase->Outcome Target Phosphorylation

H3R Antagonism Signaling Pathway Modulated by 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

References

  • Appchem Catalog. "3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol | 2098089-87-1 | C12H19N3O". Appchemical.
  • Journal of Medicinal Chemistry - ACS Publications. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". ACS Publications.
  • ACS Chemical Neuroscience. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties". ACS Publications.
  • PMC - NIH. "A Radiolabeled Photoswitchable G Protein-Coupled Receptor Antagonist Enlightens Ligand Binding Kinetics Associated with Photoswitching". National Institutes of Health.

Sources

Methodological & Application

step-by-step synthesis route for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Detailed Protocols

Topic: A Step-by-Step Synthesis Route for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, a heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is built upon robust and well-established chemical transformations, ensuring high reproducibility. The route commences with the synthesis of a key β-ketoester intermediate, ethyl 3-cyclobutyl-3-oxopropanoate, via a Claisen condensation. This is followed by a classic Knorr pyrazole synthesis to construct the core pyrazolone ring system through condensation with hydrazine hydrate.[1][2] The subsequent crucial step involves a regioselective N-alkylation of the pyrazolone with a Boc-protected piperidine electrophile. The synthesis concludes with an acid-mediated deprotection to yield the final target compound. This document details the rationale behind procedural choices, provides in-depth experimental protocols, and includes process flow diagrams to offer a complete guide for laboratory execution.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[2][3] The pyrazol-5-ol (or its tautomer, pyrazolone) core, in particular, is a privileged scaffold found in numerous biologically active molecules, including analgesics, anti-inflammatory agents, and radical scavengers.[4] The target molecule, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, combines this valuable pyrazole core with a cyclobutyl moiety and a piperidine ring, features often explored in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding.

This guide presents a logical and efficient four-stage synthetic route designed for both clarity and success. The chosen pathway prioritizes the use of readily available starting materials and high-yielding reactions to facilitate its adoption in a research or drug development setting.

Overall Synthetic Scheme

The synthesis is organized into four distinct stages:

  • Stage 1: Synthesis of the β-ketoester intermediate.

  • Stage 2: Formation of the pyrazolone ring via Knorr condensation.

  • Stage 3: N-alkylation with a protected piperidine unit.

  • Stage 4: Final deprotection to yield the target molecule.

G cluster_0 Overall Synthesis Workflow Start Cyclobutyl methyl ketone + Diethyl carbonate Intermediate1 Ethyl 3-cyclobutyl-3-oxopropanoate Start->Intermediate1 Stage 1: Claisen Condensation Intermediate2 3-Cyclobutyl-1H-pyrazol-5(4H)-one Intermediate1->Intermediate2 Stage 2: Knorr Synthesis (Hydrazine Hydrate) Intermediate3 Boc-Protected Intermediate Intermediate2->Intermediate3 Stage 3: N-Alkylation (Boc-Piperidine-OMs) FinalProduct 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Intermediate3->FinalProduct Stage 4: Boc Deprotection (TFA or HCl)

Caption: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents & Solvents
ReagentPuritySupplier
Cyclobutyl methyl ketone≥98%Sigma-Aldrich
Diethyl carbonate≥99%Sigma-Aldrich
Sodium ethoxide (NaOEt)≥95%Sigma-Aldrich
Hydrazine hydrate (50-60% aq. solution)ReagentSigma-Aldrich
tert-Butyl 4-hydroxypiperidine-1-carboxylate≥97%Combi-Blocks
Methanesulfonyl chloride (MsCl)≥99.5%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Cesium carbonate (Cs₂CO₃)≥99%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Ethanol (Absolute)AnhydrousFisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Glacial Acetic AcidACS GradeVWR Chemicals
Hydrochloric Acid (HCl), conc.ACS GradeVWR Chemicals
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Magnesium Sulfate (MgSO₄)AnhydrousVWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column for purification

  • pH meter or pH paper

  • Standard analytical equipment (¹H NMR, ¹³C NMR, LC-MS)

Experimental Protocols

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. All operations involving this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stage 1: Synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate (2)

This stage employs a base-mediated Claisen condensation between a ketone and a carbonate ester to form the required β-ketoester scaffold.[4] Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the ketone, which then attacks the diethyl carbonate.

Reaction: Cyclobutyl methyl ketone (1) + Diethyl carbonate --(NaOEt, EtOH)--> Ethyl 3-cyclobutyl-3-oxopropanoate (2)

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: Charge the flask with sodium ethoxide (6.81 g, 100 mmol) and anhydrous ethanol (100 mL). Stir the suspension until a homogenous solution is formed.

  • To this solution, add cyclobutyl methyl ketone (1) (9.81 g, 100 mmol) dropwise over 15 minutes, maintaining the internal temperature below 10 °C.

  • Add diethyl carbonate (13.0 g, 110 mmol) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous mixture to pH ~4-5 by slowly adding 2 M HCl.

  • Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude oil is purified by vacuum distillation or column chromatography (silica gel, gradient elution 95:5 to 80:20 Hexanes:EtOAc) to yield ethyl 3-cyclobutyl-3-oxopropanoate (2) as a colorless oil.

Stage 2: Synthesis of 3-Cyclobutyl-1H-pyrazol-5(4H)-one (3)

This step utilizes the Knorr pyrazole synthesis, a robust method for forming pyrazolone rings.[1][2] The reaction proceeds via condensation of the β-ketoester with hydrazine, followed by intramolecular cyclization. A catalytic amount of acid facilitates the initial hydrazone formation.[1][2]

Caption: Mechanism of Knorr pyrazolone synthesis.

Reaction: Ethyl 3-cyclobutyl-3-oxopropanoate (2) + Hydrazine hydrate --(AcOH, EtOH)--> 3-Cyclobutyl-1H-pyrazol-5(4H)-one (3)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the β-ketoester (2) (17.0 g, 100 mmol) in absolute ethanol (120 mL).

  • Reagent Addition: Add hydrazine hydrate (~55% solution, 11.0 mL, ~200 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) for 3 hours. A precipitate may form as the reaction progresses. Monitor for the disappearance of the starting material by TLC (1:1 Hexanes:EtOAc).

  • Work-up: Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Purification: The collected solid is typically of high purity. If necessary, it can be recrystallized from ethanol/water to yield 3-cyclobutyl-1H-pyrazol-5(4H)-one (3) as a white to off-white solid.

Stage 3: Synthesis of tert-Butyl 4-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate (5)

This stage involves the N-alkylation of the pyrazolone ring. To direct the alkylation, the hydroxyl group on the piperidine ring is first converted to a better leaving group, a mesylate. The use of a Boc protecting group on the piperidine nitrogen is critical to prevent its competing nucleophilicity.[5][6] Cesium carbonate is an effective base for this type of N-alkylation, often providing better yields and regioselectivity.[7]

Part A: Preparation of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (4)

  • Setup: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (20.1 g, 100 mmol) in anhydrous DCM (200 mL) in a flask placed in an ice-water bath.

  • Reagent Addition: Add triethylamine (20.9 mL, 150 mmol) to the solution. Then, add methanesulfonyl chloride (9.3 mL, 120 mmol) dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield mesylate (4) , which is often used directly in the next step without further purification.

Part B: N-Alkylation Reaction: 3-Cyclobutyl-1H-pyrazol-5(4H)-one (3) + Mesylate (4) --(Cs₂CO₃, DMF)--> Boc-Protected Intermediate (5)

  • Setup: In a 250 mL round-bottom flask, combine the pyrazolone (3) (13.8 g, 100 mmol), cesium carbonate (48.9 g, 150 mmol), and anhydrous DMF (150 mL).

  • Reagent Addition: Add a solution of the mesylate (4) (crude from Part A, ~100 mmol) in 50 mL of DMF to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 500 mL of ice water. Stir for 30 minutes, during which a precipitate should form.

  • Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove DMF and salts.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography (silica gel, gradient elution 30% to 70% EtOAc in Hexanes) to yield tert-butyl 4-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate (5) as a solid.

Stage 4: Synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (6)

The final step is the removal of the acid-labile Boc protecting group. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation, proceeding cleanly at room temperature.[8][9]

Reaction: Boc-Protected Intermediate (5) --(TFA, DCM)--> 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (6)

  • Setup: Dissolve the Boc-protected compound (5) (32.1 g, 100 mmol) in DCM (200 mL) in a flask at room temperature.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (38.5 mL, 500 mmol) to the solution. Gas evolution (CO₂) will be observed.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH ~9-10 with a 2 M NaOH solution or saturated NaHCO₃ solution. This will precipitate the free base product.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford the final product, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (6) .

Summary of Results and Characterization

Compound No.NameExpected Yield (%)Physical Appearance
2 Ethyl 3-cyclobutyl-3-oxopropanoate65-75Colorless Oil
3 3-Cyclobutyl-1H-pyrazol-5(4H)-one80-90White to Off-White Solid
5 tert-Butyl 4-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate55-65White Solid
6 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol85-95White Crystalline Solid

Characterization data for the final product (6) would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. For example, ¹H NMR should show characteristic peaks for the cyclobutyl protons, piperidine protons, and the pyrazole proton. Mass spectrometry should show a molecular ion peak corresponding to the calculated mass (C₁₂H₁₉N₃O, MW: 221.30 g/mol ).

References

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  • ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... [Link]

  • CoLab. N-Alkylation of pyrazolones with OH-protection. [Link]

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  • ResearchGate. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Study.com. How would you prepare the following compound using an acetoacetic ester synthesis?. [Link]

  • Chegg.com. Solved Show how to synthesize cyclobutyl methyl ketone using. [Link]

  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
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  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • PMC (PubMed Central). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PMC (PubMed Central). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

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  • PMC (PubMed Central). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

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The Strategic Deployment of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapeutics

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with therapeutic potential is an ongoing endeavor. Central to this pursuit is the concept of "privileged structures" – molecular scaffolds that are capable of interacting with multiple biological targets, thereby serving as versatile templates for drug design.[1][2] The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol emerges as a compelling building block, embodying the principles of a privileged scaffold. Its unique architecture, combining the biologically significant pyrazol-5-ol and piperidine moieties, presents a strategic starting point for the development of a diverse array of targeted therapeutics.[3][4]

The pyrazole nucleus is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs.[5] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][6] The pyrazol-5-ol tautomer, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[7]

Complementing the pyrazole core is the piperidine ring, a ubiquitous feature in pharmaceuticals, especially those targeting the central nervous system (CNS).[8] The piperidine moiety can significantly influence a compound's solubility, lipophilicity, and ability to form crucial interactions with biological targets, such as G-protein coupled receptors (GPCRs).[9][10] The specific 1,4-substitution pattern on the piperidine ring in this building block provides a well-defined vector for further chemical elaboration.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol as a building block in drug discovery campaigns. We will delve into its synthesis, key reactive handles, and provide detailed protocols for its derivatization to generate libraries of novel compounds. Furthermore, we will explore its potential applications in targeting key protein families, such as kinases and GPCRs, supported by illustrative screening cascades.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug design. The table below summarizes the key properties of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.

PropertyValueSource
CAS Number 2098089-87-1[11]
Molecular Formula C₁₂H₁₉N₃O[11]
Molecular Weight 221.30 g/mol [11]
Appearance Off-white to light yellow solidTypical for this class of compounds
Solubility Soluble in DMSO, DMF, and alcoholsInferred from structure
LogP (calculated) 1.5 - 2.5Inferred from structure

Proposed Synthesis Protocol

The following is a plausible, multi-step synthetic route for the preparation of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, based on established methodologies for the synthesis of substituted pyrazolones and piperidine derivatives.[12][13][14]

Step 1: Synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate (Intermediate 1)

The synthesis commences with the preparation of the β-ketoester, ethyl 3-cyclobutyl-3-oxopropanoate. This can be achieved through the reaction of ethyl potassium malonate with cyclobutanecarbonyl chloride.[15]

Materials:

  • Ethyl potassium malonate

  • Cyclobutanecarbonyl chloride

  • Dry tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethyl potassium malonate in dry THF under a nitrogen atmosphere at -70 °C, add n-BuLi dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 20 minutes.

  • Re-cool the mixture to -70 °C and add cyclobutanecarbonyl chloride dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature.

  • Quench the reaction with aqueous HCl and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude ethyl 3-cyclobutyl-3-oxopropanoate.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (Intermediate 2)

This intermediate can be prepared from commercially available tert-butyl 4-oxopiperidine-1-carboxylate.

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in ethanol.

  • Add hydrazine hydrate and stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain tert-butyl 4-hydrazinylpiperidine-1-carboxylate, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 4-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate (Boc-protected Intermediate)

The core pyrazol-5-ol ring is formed through the condensation of the β-ketoester with the protected piperidine hydrazine.[13]

Materials:

  • Ethyl 3-cyclobutyl-3-oxopropanoate (Intermediate 1)

  • tert-butyl 4-hydrazinylpiperidine-1-carboxylate (Intermediate 2)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-cyclobutyl-3-oxopropanoate and tert-butyl 4-hydrazinylpiperidine-1-carboxylate in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the Boc-protected intermediate.

Step 4: Deprotection to Yield 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (Final Product)

The final step involves the removal of the Boc protecting group under acidic conditions.[16]

Materials:

  • tert-butyl 4-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Carefully neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the final product, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.

Synthesis_Workflow Ethyl Potassium Malonate Ethyl Potassium Malonate Intermediate_1 Ethyl 3-cyclobutyl- 3-oxopropanoate Ethyl Potassium Malonate->Intermediate_1 Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride->Intermediate_1 Boc_Protected_Product Boc-protected 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Intermediate_1->Boc_Protected_Product Boc-4-oxopiperidine tert-butyl 4-oxopiperidine-1-carboxylate Intermediate_2 tert-butyl 4-hydrazinylpiperidine-1-carboxylate Boc-4-oxopiperidine->Intermediate_2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_2 Intermediate_2->Boc_Protected_Product Final_Product 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Boc_Protected_Product->Final_Product TFA, DCM Derivatization_Points Scaffold N-1 (Pyrazole) O-5 (Pyrazolol) N (Piperidine) 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol Derivatization_N1 Alkylation Arylation Acylation Scaffold:N1->Derivatization_N1 Derivatization_O5 Etherification Esterification Sulfonylation Scaffold:O5->Derivatization_O5 Derivatization_Npip Reductive Amination Amide Coupling Sulfonamide Formation Scaffold:N_pip->Derivatization_Npip

Figure 2: Key derivatization points of the scaffold.
Protocol 1: Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents to explore the chemical space around this moiety.

A. Reductive Amination:

  • To a solution of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (1 mmol) in methanol, add the desired aldehyde or ketone (1.2 mmol) and acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the product by column chromatography.

B. Amide Coupling:

  • To a solution of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (1 mmol) and a carboxylic acid (1.1 mmol) in DMF, add a coupling agent such as HATU (1.2 mmol) and a base such as DIPEA (2 mmol).

  • Stir the reaction at room temperature for 12-16 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and purify by column chromatography.

Protocol 2: Derivatization of the Pyrazol-5-ol Oxygen

The hydroxyl group of the pyrazole can be functionalized to explore interactions in different regions of a target's binding pocket.

A. O-Alkylation (Williamson Ether Synthesis):

  • To a solution of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (1 mmol) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (2 mmol).

  • Add the desired alkyl halide (1.2 mmol).

  • Heat the reaction mixture at 50-80 °C for 4-12 hours.

  • Cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Protocol 3: Derivatization of the Pyrazole N-H (for the tautomeric form)

While the primary structure is the 1-(piperidin-4-yl) isomer, under certain conditions, derivatization at the other pyrazole nitrogen might be possible if the piperidine is first attached at the 5-position. Assuming a synthesis that yields the N-H pyrazole, the following protocol can be applied.

A. N-Alkylation:

  • To a solution of the N-H pyrazole (1 mmol) in DMF, add a base such as sodium hydride (1.2 mmol) at 0 °C.

  • Stir for 30 minutes, then add the desired alkyl halide (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Purify the product by column chromatography.

Application in Targeted Drug Discovery Programs

The unique structural features of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol make it an attractive starting point for targeting several important classes of proteins.

Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. [1][2][17]Derivatives of this building block can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Screening Cascade for Kinase Inhibitors:

Kinase_Inhibitor_Screening Library Library of Derivatized 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Analogs Primary_Screen Primary Screen: Biochemical Kinase Assay (e.g., Kinase-Glo®, TR-FRET) Library->Primary_Screen Hit_Confirmation Hit Confirmation: IC50 Determination Primary_Screen->Hit_Confirmation Selectivity_Panel Selectivity Profiling: Panel of Related Kinases Hit_Confirmation->Selectivity_Panel Cellular_Assay Cellular Assays: Target Engagement (e.g., CETSA®) Downstream Signaling (e.g., Western Blot) Selectivity_Panel->Cellular_Assay Lead_Optimization Lead Optimization: ADME/Tox Profiling Cellular_Assay->Lead_Optimization

Figure 3: Illustrative screening cascade for kinase inhibitors.
GPCR Ligands

The piperidine moiety is a common feature in ligands for G-protein coupled receptors. [9][18]By modifying the substituents on the piperidine nitrogen, it is possible to modulate the affinity and selectivity for specific GPCRs involved in a wide range of physiological processes.

Screening Cascade for GPCR Ligands:

GPCR_Ligand_Screening Library Library of Derivatized 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Analogs Primary_Screen Primary Screen: Radioligand Binding Assay Library->Primary_Screen Functional_Assay Functional Assays: (e.g., cAMP, Ca2+ flux, β-arrestin recruitment) Primary_Screen->Functional_Assay Selectivity_Panel Selectivity Profiling: Panel of Related GPCRs Functional_Assay->Selectivity_Panel In_Vivo_Model In Vivo Pharmacological Models Selectivity_Panel->In_Vivo_Model Lead_Optimization Lead Optimization: Pharmacokinetic Studies In_Vivo_Model->Lead_Optimization

Figure 4: Illustrative screening cascade for GPCR ligands.

Conclusion

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol represents a strategically designed building block for modern drug discovery. Its synthesis from readily available starting materials and the presence of multiple, distinct points for derivatization make it an ideal scaffold for the construction of diverse chemical libraries. The inherent biological relevance of its constituent pyrazole and piperidine moieties suggests a high potential for identifying novel ligands for a range of therapeutic targets, particularly protein kinases and G-protein coupled receptors. The protocols and screening cascades outlined in this document provide a framework for researchers to effectively harness the potential of this privileged scaffold in their drug discovery programs.

References

  • Molecules. 2022 Jan; 27(1): 330. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [1][17]2. BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. [2]3. PubMed. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

  • ACS Publications. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.

  • PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [12]7. BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. [13]8. Arkivoc. CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.

  • Arkivoc. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity.

  • KTU ePubl. SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS.

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [14]13. ACS Publications. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. [9]14. PMC. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [7]15. PubMed. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [6]16. ACS Publications. Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.

  • RSC Publishing. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

  • PMC. Special Issue “GPCRs: Ligands and beyond 2022”. [10]22. Appchem. 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol.

  • ACS Publications. Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. [18]24. Farmacia Journal. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.

  • PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [15]26. Master Organic Chemistry. Amine Protection and Deprotection. [16]27. Appchem. 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol. [11]28. Beilstein Archives. Supporting Information.

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

  • ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [3]31. RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

  • Imperial College London. Alkylation of pyrazolones / Introduction.

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate.

  • Google Patents. N-alkylation method of pyrazole.

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [5]37. PubChem. Ethyl 3-cyclobutyl-3-oxopropanoate.

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • PMC. How ligands illuminate GPCR molecular pharmacology.

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [8]41. ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [4]42. Guidechem. ethyl 3-cyclobutyl-2-oxopropanoate.

  • PubChem. (3R)-N-cyclobutyl-1-[2-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f]t[1][2][19]riazin-2-yl]sulfanylanilino]-2-oxoethyl]pyrrolidine-3-carboxamide.

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • ChemUniverse. ETHYL 3-CYCLOBUTYL-3-OXOPROPANOATE [P56959].

  • PubChem. (1R,5S)-8-[3-(1-cyclobutylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one.

Sources

Scale-Up Manufacturing Protocol for 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound of significant interest in contemporary drug discovery programs. Its structural motif, featuring a substituted pyrazole core linked to a piperidine moiety, is a recognized pharmacophore with potential applications in various therapeutic areas. The transition from laboratory-scale synthesis to industrial-scale manufacturing of such active pharmaceutical ingredients (APIs) presents a unique set of challenges. This application note provides a comprehensive, in-depth guide for the scale-up manufacturing of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, with a focus on a robust and scalable synthetic route, process safety, and critical quality attribute control.

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with the Knorr pyrazole synthesis being a cornerstone reaction. This method typically involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] For the target molecule, a plausible and scalable synthetic strategy involves a two-step process: the formation of a protected pyrazole intermediate followed by a deprotection step. This approach allows for better control over the reaction and purification of the intermediates, which is crucial for ensuring the final API's purity.

A critical aspect of scaling up this synthesis is the handling of hydrazine derivatives, which are known to be toxic and potentially unstable.[3] This guide will therefore place a strong emphasis on process safety, including the use of in-process controls and the implementation of appropriate safety measures during the handling of hazardous reagents.

Synthetic Strategy

The overall synthetic strategy for the multi-kilogram scale production of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a two-step process starting from commercially available starting materials. The first step is a Knorr-type pyrazole synthesis, involving the condensation of a β-ketoester, ethyl 3-cyclobutyl-3-oxopropanoate, with a protected hydrazine derivative, tert-butyl 4-hydrazinylpiperidine-1-carboxylate. This reaction forms the Boc-protected pyrazole intermediate. The second step involves the acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final API.

Synthetic_Pathway Ethyl 3-cyclobutyl-3-oxopropanoate Ethyl 3-cyclobutyl-3-oxopropanoate Boc-protected Pyrazole Boc-protected Pyrazole Ethyl 3-cyclobutyl-3-oxopropanoate->Boc-protected Pyrazole Knorr Condensation tert-Butyl 4-hydrazinylpiperidine-1-carboxylate tert-Butyl 4-hydrazinylpiperidine-1-carboxylate tert-Butyl 4-hydrazinylpiperidine-1-carboxylate->Boc-protected Pyrazole Final API Final API Boc-protected Pyrazole->Final API Boc Deprotection Scale_Up_Workflow cluster_0 Step 1 & 2: Intermediate Synthesis cluster_1 Step 3: Knorr Condensation cluster_2 Step 4: Deprotection & Purification Reactor_1 100L Jacketed Reactor (β-Ketoester Synthesis) Reactor_3 250L Jacketed Reactor Reactor_1->Reactor_3 Reactor_2 100L Jacketed Reactor (Hydrazine Synthesis) Reactor_2->Reactor_3 Reactor_4 100L Jacketed Reactor Reactor_3->Reactor_4 Filter_Dryer Nutsche Filter-Dryer Reactor_4->Filter_Dryer Final_Product Final API Filter_Dryer->Final_Product

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-pH Mobile Phase Strategy, ICH Q2(R2) Compliance

Introduction & Chromatographic Challenges

The quantification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol presents a unique set of chromatographic challenges due to its complex amphoteric nature. The molecule consists of three distinct functional domains:

  • Cyclobutyl group: A highly lipophilic moiety that drives hydrophobic retention.

  • Piperidine ring: A secondary amine with a basic pKa ( 9.5–10.0).

  • Pyrazol-5-ol ring: A weakly acidic moiety capable of tautomerism (pKa 4.5–5.0).

The Causality of Peak Tailing

In standard reversed-phase HPLC (using acidic mobile phases around pH 2.5–3.0), the piperidine nitrogen is fully protonated. While acidic conditions suppress the ionization of residual silanols (Si-OH) on the silica stationary phase, any exposed, highly acidic silanols will engage in strong cation-exchange interactions with the protonated piperidine[1][2]. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) manifests as severe peak tailing, which compromises resolution, integration accuracy, and ultimately, method reliability[2][3].

To overcome this, we employ a high-pH mobile phase strategy . By raising the mobile phase pH to 10.5, the piperidine ring is deprotonated (neutralized), completely eliminating cation-exchange interactions with the stationary phase[4][5]. While the pyrazol-5-ol moiety becomes deprotonated (anionic) at this pH, the lipophilic cyclobutyl group ensures sufficient retention ( k′>2 ) on a highly retentive C18 stationary phase.

pHDynamics A 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (Amphoteric API) B Low pH Strategy (pH 2.5) Piperidine (+), Pyrazolol (0) A->B Acidic Buffer C High pH Strategy (pH 10.5) Piperidine (0), Pyrazolol (-) A->C Basic Buffer D Severe Silanol Interaction Peak Tailing & Poor Symmetry B->D Protonated Amine E Eliminated Cation-Exchange Sharp, Symmetrical Peaks C->E Neutralized Amine

Caption: Mechanistic decision tree illustrating the effect of mobile phase pH on peak symmetry.

Stationary Phase Selection

Traditional silica-based columns dissolve rapidly at pH > 8.0. Therefore, a hybrid silica column is mandatory for this high-pH application[5]. We utilize the Waters XBridge BEH C18 (Ethylene Bridged Hybrid) column. The incorporation of ethylene bridges within the silica matrix provides extreme resistance to alkaline dissolution, allowing routine operation up to pH 12 while maintaining the high efficiency of traditional silica[6][7][8].

Experimental Protocol: Method Parameters

The following protocol outlines a self-validating, robust methodology designed for the routine quantification of the target analyte in bulk drug substance or formulated products.

Reagents and Materials
  • Stationary Phase: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ), adjusted to pH 10.5 with dilute Ammonium Hydroxide ( NH4​OH ).

  • Organic Modifier (Mobile Phase B): HPLC-Grade Acetonitrile (ACN).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Mobile Phase Preparation
  • Buffer Preparation: Accurately weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of ultra-pure water (Milli-Q, 18.2 M Ω⋅ cm).

  • pH Adjustment: Place the pH probe into the solution. Dropwise, add 10% Ammonium Hydroxide until the pH stabilizes exactly at 10.5 ± 0.05.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane filter to remove particulates and degas the solution.

Chromatographic Conditions
ParameterSpecificationRationale
Column Temperature 35 °CReduces mobile phase viscosity; improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with prevention of column overload.
Detection (UV) 230 nmWavelength corresponding to the π−π∗ transition of the pyrazole ring.
Run Time 15 MinutesAllows for complete column re-equilibration.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 85 15 Initial Hold (Aqueous rich for retention)
8.0 40 60 Linear Ramp (Elution of target compound)
10.0 10 90 Column Wash (Removes highly lipophilic impurities)
10.1 85 15 Return to Initial Conditions

| 15.0 | 85 | 15 | Re-equilibration |

Method Validation Strategy (ICH Q2(R2) Framework)

In June 2024, the updated ICH Q2(R2) guidelines became legally effective, marking a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[9][10]. The validation of this procedure must demonstrate that it is "fit for its intended purpose" through rigorous statistical and empirical evidence[11][12].

ICHValidation N1 Analytical Target Profile (ATP) N2 Specificity (Forced Degradation) N1->N2 N3 Range & Linearity (Calibration Model) N2->N3 N4 Accuracy & Precision N3->N4

Caption: Core validation elements aligned with the updated ICH Q2(R2) lifecycle guidelines.

Execution of Validation Parameters

1. System Suitability Testing (SST): Before any validation parameter is assessed, the chromatographic system must validate itself. Inject the standard solution (50 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; USP Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

2. Specificity & Forced Degradation: Under ICH Q2(R2), specificity must prove that the analyte can be unequivocally assessed in the presence of impurities/degradants[13].

  • Protocol: Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light for 24 hours.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector), proving no co-eluting degradants exist under the analyte peak.

3. Linearity and Range:

  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should not significantly deviate from zero.

4. Accuracy (Recovery) and Precision:

  • Protocol: Spike known amounts of the reference standard into a placebo matrix at three levels (80%, 100%, 120%) in triplicate (9 determinations total). Assess repeatability (intra-day precision) and intermediate precision (inter-day precision by a different analyst).

  • Acceptance Criteria: Mean recovery must be 98.0% – 102.0%. Precision %RSD must be 2.0%.

Validation Acceptance Summary Table
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity Baseline resolution from interferencesResolution ( Rs​ ) 2.0, Peak Purity Passed
Linearity Minimum 5 concentrations R2≥0.999 , Residuals randomly distributed
Accuracy 3 concentrations, 3 replicates98.0% – 102.0% Recovery
Repeatability Minimum 6 replicates at 100%%RSD 2.0%
Robustness Deliberate variations (pH, Temp, Flow)System suitability criteria maintained

Conclusion

The quantification of zwitterionic and basic pharmaceutical compounds like 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol requires a mechanistic understanding of stationary phase interactions. By leveraging a high-pH mobile phase (pH 10.5) in conjunction with an Ethylene Bridged Hybrid (BEH) C18 column, the secondary cation-exchange interactions responsible for peak tailing are entirely suppressed. The resulting method delivers sharp, symmetrical peaks and robust retention, fully compliant with the stringent analytical lifecycle requirements established by the newly effective ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at:[Link]

  • Routine Switching between High and Low pH on Xbridge HPLC Columns. Chromatography Online. Available at:[Link]

  • XBridge Premier Columns for Particle Stability. Waters Corporation. Available at:[Link]

  • XBridge Columns Care and Use Manual. Waters Corporation. Available at:[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available at:[Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru. Available at:[Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. Available at:[Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at:[Link]

  • Why Do Peaks Tail? ResearchGate. Available at:[Link]

Sources

Application Note: Advanced NMR Spectroscopy Characterization of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals.

Introduction & Mechanistic Principles

The structural elucidation of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol presents a tripartite analytical challenge. This molecule integrates three highly dynamic moieties: a tautomerizable pyrazol-5-ol core, a conformationally flexible piperidine ring, and a puckered cyclobutane system. Accurate NMR characterization requires moving beyond simple 1D assignments to understanding the thermodynamic and solvent-driven equilibria that govern the molecule's behavior in solution.

The Prototropic Tautomerism of Pyrazol-5-ols

Pyrazol-5-ols do not exist as static structures; they undergo rapid prototropic tautomerism. Depending on the solvent environment, the molecule equilibrates between three primary forms: the OH form (1H-pyrazol-5-ol), the CH form (2,4-dihydro-3H-pyrazol-3-one), and the NH form (1,2-dihydro-3H-pyrazol-3-one)[1]. In non-polar solvents, the CH form is often predominant, whereas polar, hydrogen-bond-accepting solvents stabilize the OH and NH forms[2].

Conformational Dynamics of Piperidine and Cyclobutane

The piperidine ring undergoes continuous chair-chair interconversion. The bulky pyrazolyl substituent at the C4 position typically adopts an equatorial orientation to minimize 1,3-diaxial steric clashes, though solvent polarity and hydrogen bonding can influence this preference[3]. Simultaneously, the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain, which profoundly impacts the complexity of its spin-spin coupling networks[4].

Tautomerism A 1H-Pyrazol-5-ol (OH Form) Predominant in Polar Solvents (e.g., DMSO-d6) B 2,4-Dihydro-3H-pyrazol-3-one (CH Form) Predominant in Non-Polar Solvents (e.g., CDCl3) A->B Solvent Polarity Shift C 1,2-Dihydro-3H-pyrazol-3-one (NH Form) Intermediate States / Solid State A->C Prototropic Tautomerization B->C Prototropic Tautomerization

Fig 1: Solvent-dependent prototropic tautomerism of the pyrazol-5-ol core.

Experimental Protocols & Methodologies

To establish a self-validating system for structural confirmation, the following dual-solvent, multi-nuclear NMR protocol must be executed.

Step 1: Sample Preparation & Solvent Selection

Causality Insight: Analyzing the sample in a single solvent masks its dynamic nature. You must prepare two distinct samples to leverage solvent-induced shifts.

  • Polar Environment (OH/NH stabilization): Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ (99.9% D).

  • Non-Polar Environment (CH stabilization): Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (99.8% D, stabilized with Ag foil).

  • Transfer to high-quality 5 mm NMR tubes. Ensure sample depth is exactly 4 cm to optimize magnetic field homogeneity.

Step 2: NMR Acquisition Parameters

Acquire data on a high-field spectrometer (≥ 600 MHz for 1 H) equipped with a cryogenically cooled probe to ensure sufficient sensitivity for 15 N HMBC experiments.

  • 1D 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

  • 1D 13 C{1H} NMR: 1024 scans, D1 = 2.0 s, spectral width = 250 ppm.

  • 2D HSQC (Multiplicity Edited): 256 increments, 8 scans per increment. Differentiates CH/CH 3​ (positive) from CH 2​ (negative).

  • 2D HMBC: 512 increments, 16 scans per increment. Optimize for long-range coupling ( nJCH​ = 8 Hz). Critical for linking the pyrazole core to the cyclobutane and piperidine rings.

  • 2D NOESY: Mixing time = 300 ms. Essential for determining the axial/equatorial orientation of the piperidine protons.

Step 3: Variable Temperature (VT) NMR (Optional but Recommended)

To accurately measure the axial/equatorial preference of the piperidine ring, cool the CDCl 3​ sample to 230 K. This freezes the chair-chair interconversion on the NMR timescale, allowing for the direct integration of distinct conformer signals[3].

NMR_Workflow Prep 1. Sample Preparation Select CDCl3 (CH form) or DMSO-d6 (OH form) Acq1D 2. 1D Acquisition 1H (600 MHz), 13C (150 MHz) Prep->Acq1D Acq2D 3. 2D Correlation HSQC, HMBC, NOESY Prep->Acq2D Analysis 4. Spectral Deconvolution Chemical Shift & Coupling Analysis Acq1D->Analysis Acq2D->Analysis Sub1 Identify Pyrazole Tautomer (C4 Shift: 43 ppm vs 88 ppm) Analysis->Sub1 Sub2 Determine Piperidine Conformer (Axial/Equatorial via 3J_HH) Analysis->Sub2 Sub3 Resolve Cyclobutane Dynamics (Puckering Effects) Analysis->Sub3

Fig 2: Systematic NMR acquisition and spectral deconvolution workflow.

Data Presentation & Diagnostic Interpretation

The following tables summarize the predicted quantitative chemical shift data for the molecule in its OH-form (predominant in DMSO- d6​ ).

Quantitative Data Summaries

Table 1: Predicted 1 H NMR Assignments (DMSO- d6​ , 600 MHz)

Position / MoietyChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
OH (Pyrazole) 10.50 - 11.50br s1H-
NH (Piperidine) 8.50 - 9.00br s1H-
C4-H (Pyrazole) 5.30 - 5.50s1H-
C4'-H (Piperidine) 4.10 - 4.30tt1H 3Jax−ax​ = 11.5, 3Jax−eq​ = 4.0
C1''-H (Cyclobutane) 3.40 - 3.60quintet1H 3J = 8.5
C2'/C6'-H (Pip, eq) 3.20 - 3.40m2H-
C2'/C6'-H (Pip, ax) 2.80 - 3.00td2H 3J = 12.0, 2.5
C2''/C4''-H (Cyclo) 2.10 - 2.30m4HComplex second-order
C3'/C5'-H (Piperidine) 1.80 - 2.00m4H-
C3''-H (Cyclobutane) 1.80 - 2.00m2HComplex second-order

Table 2: Predicted 13 C NMR Assignments (DMSO- d6​ , 150 MHz)

Position / MoietyChemical Shift ( δ , ppm)Carbon Type (HSQC)Diagnostic Notes
C5 (Pyrazole) ~154.0Quaternary (C)Shifts to ~160 ppm in CH-form.
C3 (Pyrazole) ~148.0Quaternary (C)HMBC correlation to Cyclobutane C1''.
C4 (Pyrazole) ~88.5Methine (CH)Critical Marker: Shifts to ~43.4 ppm in CH-form.
C4' (Piperidine) ~55.0Methine (CH)HMBC correlation to Pyrazole C3 and C5.
C2'/C6' (Piperidine) ~44.0Methylene (CH 2​ )-
C1'' (Cyclobutane) ~32.0Methine (CH)-
C3'/C5' (Piperidine) ~30.0Methylene (CH 2​ )-
C2''/C4'' (Cyclo) ~28.0Methylene (CH 2​ )-
C3'' (Cyclobutane) ~18.0Methylene (CH 2​ )-
Self-Validating Diagnostic Markers (E-E-A-T Principles)

To ensure absolute trustworthiness in your structural assignment, utilize these self-validating logic gates:

  • The Tautomer Logic Gate: Look exclusively at the Pyrazole C4 carbon in the 13 C spectrum. If the molecule is in the OH or NH form, the C4 shift will resonate at ~88.5 ppm due to the aromatic enol nature of the ring[1],[2]. If the solvent has forced the molecule into the CH-form (2,4-dihydro-3H-pyrazol-3-one), the aromaticity is broken, and C4 becomes an aliphatic sp3 carbon, shifting drastically upfield to ~43.4 ppm [2].

  • The Piperidine Conformation Gate: Analyze the multiplicity of the Piperidine C4'-H signal (~4.2 ppm). A triplet of triplets (tt) with two large trans-diaxial couplings ( 3J≈11.5 Hz) and two small axial-equatorial couplings ( 3J≈4.0 Hz) mathematically proves that the proton is axial, meaning the bulky pyrazole ring is locked in the equatorial position[3].

  • The Cyclobutane Puckering Gate: Do not attempt to extract simple first-order J -couplings from the cyclobutane CH 2​ protons (~2.2 ppm). Because the ring rapidly oscillates between "butterfly" conformations, these protons are magnetically non-equivalent on the NMR timescale, resulting in complex AA′BB′C spin systems[4]. Rely strictly on 2D HSQC to confirm carbon-proton connectivity.

References

  • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference". Chemistry - A European Journal, 2020. Available at:[Link]

  • Holzer, W., et al. "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols". Heterocycles, 2011. Available at: [Link]

  • Taylor & Francis. "Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole...". Journal of Coordination Chemistry, 2009. Available at:[Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties[1][2][3]. The successful translation of a novel pyrazole derivative, such as 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS: 2098089-87-1), from a promising in vitro hit to a viable clinical candidate is critically dependent on rigorous in vivo evaluation[4][5]. This process requires meticulously designed protocols that ensure accurate dosing, optimal bioavailability, and reproducible results.

Many novel chemical entities (NCEs), particularly heterocyclic compounds like pyrazoles, exhibit poor aqueous solubility, which presents a significant hurdle for preclinical development[6][7][8]. Inadequate formulation can lead to low systemic exposure, masking the true efficacy of the compound and resulting in misleading pharmacokinetic and pharmacodynamic data[9].

These application notes serve as a comprehensive technical guide for researchers initiating in vivo studies with 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol. As specific preclinical data for this compound are not widely published, we will approach it as a novel small molecule. The protocols herein are grounded in established principles of preclinical drug development, drawing from best practices and methodologies applied to analogous compounds to provide a robust framework for its evaluation[10][11][12]. We will address critical aspects from initial formulation development to detailed dosing procedures and subsequent analytical considerations.

Compound Profile and Preclinical Considerations

Physicochemical Characteristics

Understanding the fundamental properties of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is the first step in designing a successful in vivo study. While some properties can be predicted in silico, they must be confirmed experimentally.

PropertyValueSignificance for In Vivo Studies
CAS Number 2098089-87-1[4]Unique identifier for sourcing and regulatory documentation.
Molecular Formula C₁₂H₁₉N₃O[4]Used to calculate molecular weight and molar concentrations.
Molecular Weight 221.30 g/mol [4]Essential for calculating dose and formulation concentrations.
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting potential challenges with aqueous solubility but favorable membrane permeability. This must be experimentally verified.
Predicted pKa ~8.5-9.5 (Piperidine N), ~4.5-5.5 (Pyrazolol OH)Suggests the compound's charge state will change in physiological pH ranges, which can be leveraged for pH-based formulation strategies.[9]
Aqueous Solubility To Be Determined (TBD)This is the most critical parameter. It is predicted to be low and must be experimentally determined in various pH buffers and biorelevant media to guide formulation strategy.[13]
Hypothesized Mechanism of Action

The pyrazole nucleus is a privileged scaffold known to interact with a wide range of biological targets. Without specific data, potential mechanisms for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol could include:

  • Enzyme Inhibition: Many pyrazoles act as enzyme inhibitors. A prominent example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), which elevates endocannabinoid levels and has therapeutic potential in pain and inflammation[14][15]. Other targets include cyclooxygenase (COX) enzymes.

  • Receptor Modulation: The structure may allow for interaction with G-protein coupled receptors (GPCRs) or other receptor families.

  • Kinase Inhibition: The pyrazole ring is present in several kinase inhibitors used in oncology.

The selection of appropriate pharmacodynamic (PD) biomarkers and in vivo models will depend on the confirmed mechanism of action, which should be elucidated through initial in vitro screening.

Preclinical Study Design & Ethics

A well-designed preclinical study is essential for generating reliable and translatable data[11][16].

  • Animal Model Selection: The choice of species (e.g., mouse, rat) and strain should be justified based on the therapeutic hypothesis. For instance, if investigating anti-inflammatory effects, models like the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats are standard.[15][17]

  • Ethical Approval: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • Dose Range Finding (DRF): An initial study is required to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity. This data informs the dose selection for subsequent efficacy studies.

Formulation Development: A Critical Pathway to Success

For poorly soluble compounds, the formulation is as critical as the compound itself. The primary goal is to develop a safe and stable vehicle that ensures adequate and consistent drug exposure in vivo[6][18].

G cluster_0 Formulation Development Workflow A 1. Determine Aqueous Solubility (pH 2.0, 7.4, 9.0) B Solubility < 1 mg/mL? A->B C Proceed with Simple Aqueous Solution (e.g., Saline, PBS) B->C No D 2. Screen Solubilization Strategies B->D Yes E Identify Lead Formulations (e.g., Co-solvent, Suspension) D->E F 3. Assess Formulation Stability (Physical & Chemical) E->F G Stable for Dosing Window? F->G H 4. Pilot PK Study (e.g., n=3 rats) G->H Yes K Reformulate / Re-screen G->K No I Adequate Exposure (AUC)? H->I J Final Formulation Selected for Efficacy Studies I->J Yes I->K No K->D

Caption: Workflow for selecting a suitable formulation strategy.

Solubilization Strategies

A tiered screening approach is recommended to identify a suitable vehicle.

StrategyDescriptionKey ExcipientsSuitability & Considerations
pH Adjustment For ionizable compounds, adjusting the pH of an aqueous vehicle can dramatically increase solubility.[9]HCl, NaOH, Citrate/Phosphate BuffersSimple and effective if the compound is stable at the required pH. May cause irritation at the injection site if pH is extreme.
Co-solvents Water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[6]DMSO, PEG400, Ethanol, Propylene GlycolCommonly used for initial studies. High concentrations of DMSO (>10%) can be toxic. PEG400 is generally well-tolerated.
Surfactants/Micelles Amphiphilic molecules that form micelles above a critical concentration, encapsulating the hydrophobic drug.[9]Tween 80, Polysorbate 20, Cremophor ELEffective at low concentrations. Cremophor EL can be associated with hypersensitivity reactions.
Suspensions The compound is milled to a small particle size and suspended in an aqueous vehicle with a wetting agent and suspending agent.[9]Methylcellulose (MC), Carboxymethylcellulose (CMC), Tween 80Ideal for oral administration of poorly soluble but permeable (BCS Class II) drugs. Particle size and homogeneity are critical.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.[6]Hydroxypropyl-β-cyclodextrin (HP-β-CD)Very effective but can be expensive. Can affect drug-receptor interactions if the complex does not dissociate.
Protocol: Preparation of an Oral Suspension (Recommended Starting Point)

Based on extensive preclinical data for other small molecule inhibitors, a methylcellulose-based suspension is a robust and widely accepted formulation for oral dosing in rodents.[15][17]

Materials:

  • 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

  • 0.5% - 1.0% (w/v) Methylcellulose (low viscosity)

  • 0.1% - 0.2% (v/v) Tween 80

  • Sterile water for injection or purified water

  • Sterile, amber glass vials

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bars

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 5 or 10 mL/kg for rats).

  • Prepare the Vehicle:

    • In a sterile beaker, add approximately half of the final required volume of water.

    • While stirring, slowly add the calculated amount of Tween 80 and allow it to dissolve.

    • Slowly sprinkle the methylcellulose powder onto the surface of the vortexing liquid to prevent clumping.

    • Stir until fully hydrated (this may take 30-60 minutes; the solution will appear clear to slightly opalescent).

    • Add the remaining water to reach the final volume and mix thoroughly.

  • Incorporate the Compound:

    • Accurately weigh the required amount of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.

    • To ensure a fine particle size, gently triturate the powder with a small amount of the prepared vehicle in a mortar and pestle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously.

  • Homogenization:

    • Transfer the mixture to the final storage vial containing a sterile stir bar.

    • Place the vial on a magnetic stirrer and mix continuously for at least 1-2 hours to ensure a uniform suspension. For some compounds, a brief sonication may aid dispersion, but care must be taken to avoid heating the sample.

  • Storage and Handling:

    • Store the formulation at 2-8°C, protected from light.

    • Crucially, the suspension must be stirred continuously before and during dose administration to ensure each animal receives the correct dose. A small stir plate should be used at the dosing station.

    • Assess the physical stability of the suspension by observing it for any signs of aggregation or settling over the intended use period.

In Vivo Dosing Protocols

The following are detailed, step-by-step protocols for common administration routes. Animal handling and procedural details should be refined according to institutional guidelines.

G cluster_1 General In Vivo Dosing Workflow A 1. Animal Acclimatization (≥ 5 days) B 2. Randomization & Grouping A->B C 3. Pre-Dose Body Weights B->C D 4. Dose Calculation (mg/kg -> mL/animal) C->D E 5. Formulation Preparation (Stir Continuously) D->E F 6. Dose Administration (p.o., i.p., or i.v.) E->F G 7. Post-Dose Monitoring (Clinical Observations) F->G H 8. Sample Collection (PK/PD) G->H

Caption: Standard experimental workflow for an in vivo dosing study.

Protocol 3.1: Oral Gavage (p.o.) Dosing in Rats
  • Rationale: Mimics the intended clinical route for most small molecules and is essential for assessing oral bioavailability.

  • Materials: Rat, appropriate formulation, sterile feeding gavage needle (18-20 gauge, 2-3 inches long, with a ball tip), appropriately sized syringe (e.g., 1 mL).

  • Procedure:

    • Animal Preparation: If required by the study design, fast the animal for 4-6 hours prior to dosing (water ad libitum) to reduce variability in gastric emptying. Record the animal's body weight.

    • Dose Preparation: While continuously stirring the stock formulation, withdraw the calculated dose volume into the syringe. Ensure there are no air bubbles.

    • Restraint: Gently but firmly restrain the rat, ensuring its body is straight and its head is secure to prevent movement.

    • Gavage Administration:

      • Gently pass the gavage needle into the mouth, slightly to one side of the oral cavity to bypass the trachea.

      • Advance the needle along the esophagus until the ball tip is felt to pass the thoracic inlet into the stomach. There should be no resistance. If resistance is met or the animal struggles excessively, withdraw immediately.

      • Depress the syringe plunger smoothly to deliver the dose.

      • Pause briefly, then slowly withdraw the needle.

    • Post-Dose Observation: Return the animal to its cage and observe for a few minutes to ensure there are no signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Protocol 3.2: Intraperitoneal (i.p.) Injection in Mice
  • Rationale: Bypasses first-pass metabolism, often resulting in higher and more rapid systemic exposure than oral dosing. Useful for proof-of-concept studies where oral bioavailability is not the primary endpoint.

  • Materials: Mouse, appropriate sterile formulation, sterile syringe (e.g., 1 mL) with a 25-27 gauge needle.

  • Procedure:

    • Animal Preparation: Record the animal's body weight.

    • Dose Preparation: Withdraw the calculated dose volume into the syringe.

    • Restraint: Securely restrain the mouse, typically by scruffing the neck and securing the tail.

    • Injection:

      • Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

      • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

      • Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.

      • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

      • Inject the dose smoothly.

      • Withdraw the needle and return the animal to its cage.

Downstream Analysis and Troubleshooting

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • PK Sampling: To understand the absorption, distribution, metabolism, and excretion (ADME) profile, sparse or serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail vein, saphenous vein, or terminal cardiac puncture. Plasma concentrations are then determined using a validated LC-MS/MS method.

  • PD Analysis: At the study endpoint, tissues of interest (e.g., brain, tumor, inflamed paw) can be collected.[14] Target engagement can be measured by assessing enzyme activity or receptor occupancy, while downstream functional effects can be quantified by measuring relevant biomarkers (e.g., cytokines, second messengers).

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Formulation Solubility limit exceeded; unstable vehicle.Increase co-solvent/surfactant concentration.[6] Reduce the final dosing concentration. Evaluate a different formulation strategy (e.g., nanosuspension).
High Viscosity of Formulation High concentration of methylcellulose or PEG.Use a lower concentration or lower molecular weight polymer. Consider an alternative vehicle.
Inconsistent In Vivo Results / High Variability Poor bioavailability; inconsistent dosing due to non-homogenous suspension; animal stress.Ensure suspension is continuously and vigorously stirred during dosing. Refine handling and dosing technique to minimize stress. Re-evaluate formulation; consider a solubilized vehicle (e.g., HP-β-CD) to improve absorption.
Adverse Clinical Signs Post-Dose Compound toxicity; vehicle toxicity (e.g., high DMSO); improper administration (e.g., esophageal rupture).Conduct a formal MTD study. Reduce dose level. Ensure vehicle components are within safe limits (e.g., DMSO <10%). Review and refine administration technique with trained personnel.

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - ResearchGate.
  • Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [(11)C]CURB - PubMed. (2015, November 15).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor | ACS Medicinal Chemistry Letters. (2010, November 15).
  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC.
  • Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed. (2016, August 15).
  • Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult. (2020, August 6).
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22).
  • Preclinical Development Plan: Small Molecule Anti-Infectives - National Institute of Allergy and Infectious Diseases (NIAID). (2022, March 28).
  • 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol | 2098089-87-1 | C12H19N3O | Appchem.
  • 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol | 2098140-58-8 | C13H21N3O - Appchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • Understanding Bioavailability: Maximizing the Potential of Medications and Nutrients.
  • Commentary: Bioavailability of Flavonoids and Polyphenols: Call to Arms - protxtm.

Sources

utilizing 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for integrating the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol scaffold into high-throughput screening (HTS) workflows.

Introduction: The Biophysical Context of the Scaffold

As a Senior Application Scientist, I frequently encounter challenges in Fragment-Based Lead Discovery (FBLD) and High-Throughput Screening (HTS) when dealing with nitrogen-rich heterocycles. The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS: 2098089-87-1) represents a highly versatile, sp3-enriched fragment scaffold. The pyrazole core serves as a privileged structure, frequently acting as a bioisostere for the purine ring of ATP, making it an exceptional hinge-binding motif for protein kinase inhibitors[1]. Concurrently, the cyclobutyl group provides optimal lipophilic bulk for hydrophobic pocket occupation, while the piperidine ring enhances aqueous solubility and offers a secondary amine vector for rapid library diversification.

However, screening pyrazole-5-ol derivatives presents unique biophysical challenges. They can undergo tautomerization (to pyrazolones), occasionally exhibit intrinsic auto-fluorescence, and may aggregate in aqueous buffers if not properly dispensed. This application note details a self-validating HTS workflow utilizing Acoustic Droplet Ejection (ADE) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to circumvent these issues, followed by Surface Plasmon Resonance (SPR) for orthogonal hit validation.

Physicochemical Profiling

Before initiating a screening campaign, it is critical to evaluate the physicochemical properties of the scaffold to define the assay boundary conditions.

Table 1: Physicochemical Properties of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

PropertyValueHTS Implication
Molecular Weight 221.30 g/mol Ideal for FBLD (Rule of 3 compliant).
Formula C12H19N3OHigh Fsp3 character reduces non-specific binding.
cLogP (predicted) ~1.2Excellent solubility; low risk of micelle formation.
H-Bond Donors 2 (Piperidine NH, Pyrazole OH)Strong directional binding to target hinge regions.
H-Bond Acceptors 3Favorable for target engagement and solvation.
Rotatable Bonds 2Low entropic penalty upon target binding.

High-Throughput Screening Cascade

To ensure high-fidelity data and eliminate false positives, our screening cascade employs a multi-tiered, self-validating approach.

HTS_Workflow A Compound Library (3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol) B Acoustic Dispensing (Echo Liquid Handler) A->B 10 mM DMSO Stock C Primary Screen (TR-FRET Assay) B->C 2.5 nL Transfer D Orthogonal Validation (SPR Binding Kinetics) C->D Active Hits (Z' > 0.6) E Hit Declaration (Lead Optimization) D->E Validated KD

Figure 1: High-Throughput Screening (HTS) triage workflow for pyrazole-based fragment libraries.

Protocol 1: Library Preparation and Acoustic Dispensing

Causality & Expert Insight: Traditional tip-based serial dilutions of pyrazole fragments often lead to compound loss due to plastic adherence or precipitation at the aqueous interface. Acoustic Droplet Ejection (ADE) uses sound energy to transfer nanoliter volumes directly from a 100% DMSO source plate to the assay plate[2]. This maintains the final DMSO concentration below 1%, preventing target protein denaturation while ensuring the compound remains fully solvated until the moment of assay initiation.

Step-by-Step Methodology:

  • Solubilization: Dissolve 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in anhydrous, LC-MS grade DMSO to a master stock concentration of 10 mM.

  • Source Plate Formatting: Transfer 30 µL of the 10 mM stock into an Echo-compatible 384-well cyclic olefin copolymer (COC) source plate. Centrifuge at 1,000 x g for 1 minute to degas the fluid.

  • Acoustic Transfer: Utilize an Echo Liquid Handler to dispense 2.5 nL to 50 nL of the compound directly into a dry 384-well low-volume destination plate (e.g., Corning 4514).

  • Self-Validation Control: Reserve columns 1 and 2 for DMSO-only (negative control) and columns 23 and 24 for a known reference inhibitor (positive control) to continuously monitor the assay's Z'-factor. A Z'-factor > 0.6 validates the plate's integrity.

Protocol 2: Primary Screening via TR-FRET

Causality & Expert Insight: Pyrazole scaffolds can occasionally exhibit intrinsic fluorescence in the blue/green spectrum, which interferes with standard prompt fluorescence assays, yielding false negatives or positives. TR-FRET mitigates this by utilizing a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a 50-100 µs time delay before signal acquisition, short-lived background auto-fluorescence completely decays, leaving only the target-specific FRET signal[3].

TR_FRET cluster_0 No Competitor (High FRET) cluster_1 With Pyrazole Scaffold (Low FRET) T1 Target Protein Europium (Donor) L1 Tracer Ligand Cy5 (Acceptor) T1->L1 320nm Ex -> 665nm Em (High Signal) T2 Target Protein Europium (Donor) C2 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol T2->C2 Competitive Binding L2 L2 T2->L2 No Energy Transfer (620nm Em only)

Figure 2: TR-FRET competitive binding assay principle for target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT). Note: The inclusion of Tween-20 is critical to prevent non-specific aggregation of the lipophilic cyclobutyl moiety.

  • Target Addition: Dispense 5 µL of Europium-labeled target protein (e.g., a kinase domain) at 2x final concentration (typically 2 nM) into the destination plate containing the acoustically dispensed compound.

  • Tracer Addition: Dispense 5 µL of Cy5-labeled tracer ligand at 2x final concentration (typically 10 nM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible multi-mode reader (e.g., BMG PHERAstar).

    • Excitation: 320 nm

    • Delay Time: 50 µs

    • Integration Time: 400 µs

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Analysis: Calculate the ratiometric signal (Emission 665 / Emission 620) * 10,000. A reduction in the ratiometric signal indicates competitive displacement of the tracer by the pyrazole scaffold.

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Expert Insight: While TR-FRET is highly robust, it is an indirect measurement of binding. To confidently declare the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol derivative as a validated hit, direct biophysical binding must be confirmed. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ , KD​ ), ruling out assay interference (such as Pan-Assay Interference Compounds or "PAINS") and confirming a 1:1 stoichiometric interaction.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target density of 2000-3000 Resonance Units (RU).

  • Buffer Preparation: Use PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 1% DMSO to match the compound solvent.

  • Analyte Injection: Dilute the pyrazole compound in running buffer to a top concentration of 50 µM, followed by a 3-fold dilution series. Inject over the reference and active flow cells at a flow rate of 30 µL/min for 60 seconds (association phase).

  • Dissociation & Regeneration: Allow running buffer to flow for 120 seconds to monitor dissociation. If the pyrazole exhibits a slow Koff​ , regenerate the surface with a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (via PubMed Central) URL: [Link]

  • Title: HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source: Current Chemical Genomics (via PubMed Central) URL: [Link]

  • Title: Acoustic Droplet Ejection Technology and Its Application in High-Throughput RNA Interference Screening Source: Journal of Biomolecular Screening (via PubMed Central) URL: [Link]

Sources

Application Note: Advanced Purification Strategies for 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol Crude Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The purification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol presents a unique challenge in pharmaceutical development due to its complex, amphoteric nature. Unlike neutral lipophilic APIs, this molecule contains two highly distinct ionizable moieties:

  • Piperidine Ring (Basic): A secondary amine with an estimated pKa of ~9.5–10.5.

  • Pyrazol-5-ol Core (Acidic): A hydroxyl group capable of tautomerization to a pyrazolone, with an estimated pKa of ~4.5–5.5.

Because of these functional groups, the molecule exists as a zwitterion at near-neutral pH. Standard silica gel chromatography often fails for such compounds due to severe peak tailing caused by the basic piperidine nitrogen interacting with acidic silanols. Instead, a high-yield purification must exploit the compound's pH-dependent solubility and ionization states[1].

By strategically manipulating the pH, researchers can force the molecule into specific protonation states, enabling orthogonal purification techniques: Acid-Base Extraction followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC)[2].

Purification Strategy & Workflow

The optimal purification strategy utilizes a two-phase orthogonal approach:

  • Bulk Cleanup (Isoelectric Precipitation): Utilizing the basicity of the piperidine to partition the target into an aqueous acidic phase, washing away neutral/lipophilic impurities (like unreacted cyclobutyl derivatives). Subsequent neutralization to the compound's isoelectric point (pI ~ 7.5) forces the zwitterionic product to precipitate[1].

  • High-Resolution Polishing (Prep-HPLC): Using Reversed-Phase HPLC at a low pH to fully protonate the piperidine, ensuring a single cationic species that elutes sharply without silanol interference[3].

PurificationWorkflow Crude Crude Extract (65% Purity) AcidicExt Acidic Extraction (1.0 M HCl, pH < 3) Crude->AcidicExt OrgImp Organic Phase (Lipophilic Impurities) AcidicExt->OrgImp Discard AqPhase Aqueous Phase (Protonated Piperidine) AcidicExt->AqPhase Retain Isoelectric Isoelectric Precipitation (pH ~ 7.5) AqPhase->Isoelectric Add 1.0 M NaOH PrepLC Prep-HPLC (RP-C18) (0.1% TFA Gradient) Isoelectric->PrepLC Dissolve in Mobile Phase Pure Pure Target Compound (>99% Purity) PrepLC->Pure Lyophilization

Workflow for the purification of amphoteric piperidine-pyrazole derivatives.

Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction & Isoelectric Precipitation

Causality & Mechanism: By dropping the pH below 3, the piperidine nitrogen is fully protonated, making the molecule highly water-soluble as a cationic salt. Lipophilic impurities remain in the organic phase. Subsequent neutralization to the pI forces the molecule into its zwitterionic state. Zwitterions exhibit minimum solubility in aqueous media because their internal ionic lattice energy outcompetes hydration, facilitating a highly selective precipitation[1][2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude reaction extract in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL Erlenmeyer flask.

  • Acidic Partitioning: Transfer the mixture to a separatory funnel. Add 100 mL of 1.0 M HCl (aq). Shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated product) into a clean flask. Discard the upper EtOAc layer containing neutral/lipophilic impurities.

  • Organic Wash: Wash the retained aqueous layer with an additional 50 mL of fresh EtOAc to remove any residual organic impurities. Separate and discard the organic wash.

  • Isoelectric Precipitation: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer and submerge it in an ice bath (0–5 °C). Insert a calibrated pH meter. Slowly add 1.0 M NaOH dropwise while stirring.

  • Harvesting: Monitor the pH carefully. Stop base addition when the pH reaches ~7.2–7.5. A thick white precipitate will form as the compound reaches its isoelectric point. Stir for 30 minutes at 0 °C to maximize crystallization.

  • Filtration & Drying: Filter the precipitate through a Büchner funnel under vacuum. Wash the filter cake with 20 mL of ice-cold distilled water. Dry the solid under high vacuum at 45 °C for 12 hours.

Protocol 2: Preparative RP-HPLC for Fine Purification

Causality & Mechanism: Even after precipitation, trace tautomeric impurities or structurally similar byproducts may remain. RP-HPLC using an acidic mobile phase (0.1% Trifluoroacetic Acid) protonates the piperidine, masking free silanol interactions on the C18 stationary phase and preventing peak tailing. TFA also acts as an ion-pairing agent, forming a hydrophobic complex with the protonated amine to improve retention and peak shape[1][3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 g of the precipitated product in 10 mL of Mobile Phase A (0.1% TFA in Water). Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Setup: Utilize a polymer-encapsulated or end-capped C18 preparative column (e.g., 21.2 × 250 mm, 5 µm) designed specifically for basic compounds[3].

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Gradient Elution (Flow Rate: 20 mL/min):

    • 0–5 min: 5% B (Isocratic hold to elute highly polar impurities).

    • 5–25 min: 5% to 60% B (Linear gradient to elute the target compound).

    • 25–30 min: 95% B (Column wash).

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions corresponding to the major peak (typically eluting around 35-40% B).

  • Validation & Lyophilization: Analyze collected fractions via analytical LC-MS. Pool fractions demonstrating >99% purity and freeze-dry to yield the pure product as a TFA salt.

Quantitative Data Presentation

The following table summarizes the expected recovery metrics and purity profiles at each stage of the purification workflow, validating the efficiency of the orthogonal approach.

Purification StageMass Recovered (from 10g crude)Purity (HPLC-UV 254 nm)Key Impurities Removed
1. Crude Extract 10.00 g65.0%N/A (Starting Material)
2. Acidic Aqueous Extract N/A (in solution)~80.0%Unreacted lipophilic reagents, cyclobutyl derivatives
3. Isoelectric Precipitate 6.20 g92.5%Polar acidic impurities, inorganic salts
4. Prep-HPLC (TFA Salt) 5.45 g>99.0% Structural isomers, trace tautomers

References

  • Efficient Purification of Synthetic Peptides at High and Low pH Source: Agilent Technologies URL
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives Source: Benchchem URL
  • Application Specific HPLC Columns Source: Thermo Fisher Scientific URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing sterically encumbered, highly polar heterocycles presents unique challenges. The synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol—typically achieved via a Knorr-type condensation between ethyl 3-cyclobutyl-3-oxopropanoate and N-Boc-4-hydrazinylpiperidine—is notoriously prone to regioselectivity issues and product loss during isolation[1].

This guide bypasses generic advice to address the specific mechanistic bottlenecks of this workflow, providing self-validating protocols and field-proven causality to ensure high-yield, scalable results.

Reaction Pathway & Mechanistic Workflow

ReactionPathway Start Reactants: Ethyl 3-cyclobutyl-3-oxopropanoate + N-Boc-4-hydrazinylpiperidine Hydrazone Intermediate: Hydrazone Formation (Acid Catalyzed) Start->Hydrazone HFIP, AcOH 25°C Desired Desired Regioisomer: 1-Boc-protected 3-cyclobutyl-5-ol Hydrazone->Desired Cyclization (Favored) Undesired Undesired Regioisomer: 1-Boc-protected 5-cyclobutyl-3-ol Hydrazone->Undesired Cyclization (Minor) Final Final Product: 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Desired->Final TFA/DCM Deprotection

Reaction pathway for the regioselective synthesis of the pyrazol-5-ol target.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing a high ratio of the 5-cyclobutyl-3-ol regioisomer instead of the desired 3-cyclobutyl-5-ol? Causality: This is a classic regioselectivity failure. The desired pathway requires the primary amine ( NH2​ ) of the hydrazine to attack the ketone (C3), followed by the secondary amine (NH) attacking the ester. However, the steric bulk of the cyclobutyl group hinders the ketone. If the primary amine attacks the ester instead, the undesired 1,3,4-trisubstituted-like (1-piperidinyl-5-cyclobutyl-3-ol) regioisomer forms[2]. Solution: Shift your solvent from ethanol to a strongly hydrogen-bonding fluorinated solvent like Hexafluoroisopropanol (HFIP)[2]. HFIP preferentially hydrogen-bonds with the more basic ketone oxygen, hyper-activating it toward nucleophilic attack by the primary amine. This overcomes the steric hindrance of the cyclobutyl group and drives the regioselectivity toward the desired isomer.

Q2: The hydrazone intermediate forms successfully, but cyclization to the pyrazole ring is stalling. How can I drive it to completion? Causality: Cyclization requires the less nucleophilic secondary nitrogen (now part of the hydrazone) to attack the ester carbonyl[3]. The steric clash between the cyclobutyl group and the bulky N-Boc piperidine ring significantly increases the activation energy for this ring closure. Solution: Do not simply boil the reaction, as this degrades the Boc group. Instead, after confirming hydrazone formation via LC-MS, introduce a mild base (e.g., sodium ethoxide) to deprotonate the hydrazone nitrogen. This increases its nucleophilicity, rapidly driving the intramolecular cyclization to completion[1].

Q3: My overall yield drops drastically during the Boc-deprotection step. Where is the product going? Causality: The final deprotected molecule is amphoteric. It contains a basic secondary amine (piperidine, pKa ~9.5) and an acidic pyrazol-5-ol (pKa ~7.5). During standard aqueous workup after TFA deprotection, the molecule exists as a highly water-soluble zwitterion. If you are using aqueous extraction, your product is being washed down the drain in the aqueous layer. Solution: Abandon aqueous extraction. Implement a "Catch-and-Release" purification strategy using a Strong Cation Exchange (SCX) resin.

Q4: How can I definitively verify that I have the 3-cyclobutyl isomer and not the 5-cyclobutyl isomer? Causality: LC-MS and 1D NMR are insufficient for distinguishing these regioisomers definitively due to identical masses and similar chemical shifts. Solution: You must use 2D Nuclear Overhauser Effect Spectroscopy (NOESY)[2]. Look for spatial correlations (cross-peaks) between the piperidine ring protons and the cyclobutyl ring protons. In the undesired 5-cyclobutyl isomer, these groups are spatially adjacent, producing a strong NOESY signal. In the desired 3-cyclobutyl isomer, they are separated by the pyrazole ring, yielding no such correlation[2].

Diagnostic Workflow

Troubleshooting A Analyze Crude Mixture (LC-MS / NMR) B Low Conversion to Hydrazone? A->B C Increase Acid Catalyst (AcOH) & Temp B->C Yes D Poor Regioselectivity (High 5-cyclobutyl-3-ol)? B->D No E Switch Solvent to HFIP or Lower Temp D->E Yes F Low Yield in Deprotection? D->F No G Use SCX Ion-Exchange Resin for Isolation F->G Yes

Diagnostic workflow for resolving common synthesis and isolation bottlenecks.

Quantitative Data Summary

The following table demonstrates the impact of optimizing reaction conditions to overcome the steric and electronic barriers inherent to this specific synthesis.

SolventAdditiveTemp (°C)Regioisomeric Ratio (Desired:Undesired)Overall Yield (%)
EthanolNone801.5 : 145
EthanolAcOH (0.1 eq)803.0 : 162
HFIPNone2510.0 : 181
HFIP AcOH (0.1 eq) 25 >20.0 : 1 88
Standardized Experimental Protocol

This self-validating methodology ensures high regioselectivity and prevents zwitterionic product loss during isolation.

Phase 1: Regioselective Condensation
  • Preparation: In an oven-dried 50-mL round-bottom flask, dissolve ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equiv, 5.0 mmol) in Hexafluoroisopropanol (HFIP) to achieve a 0.5 M concentration.

  • Catalysis: Add glacial acetic acid (0.1 equiv, 0.5 mmol) to the solution to promote hydrazone formation[1].

  • Addition: Cool the mixture to 0°C using an ice bath. Add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature (25°C), and stir for 12 hours.

  • Monitoring & Workup: Monitor completion via LC-MS. Once the intermediate hydrazone is fully consumed, remove the HFIP under reduced pressure[2].

  • Intermediate Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure Boc-protected pyrazol-5-ol.

Phase 2: Deprotection and Zwitterion Isolation
  • Deprotection: Dissolve the purified intermediate in Dichloromethane (DCM) and cool to 0°C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA. Stir for 2 hours at room temperature.

  • Concentration: Concentrate the mixture under vacuum to remove DCM and excess TFA. Do not perform an aqueous quench.

  • Catch-and-Release: Dissolve the crude oily residue in a minimum volume of Methanol. Load the solution onto a pre-conditioned SCX-2 ion-exchange cartridge.

  • Washing: Wash the cartridge with 3 column volumes of Methanol. This removes residual TFA and non-basic impurities while the basic piperidine ring remains bound to the sulfonic acid resin.

  • Elution: Elute the target product using a 2M Ammonia in Methanol solution.

  • Final Isolation: Concentrate the methanolic ammonia eluent under reduced pressure to yield the pure 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol as a highly pure solid.

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review National Institutes of Health (PMC)[Link]

Sources

resolving common impurities in 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic and analytical challenges associated with 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol .

This molecule presents unique challenges due to the regioselectivity required during the pyrazole ring formation (Knorr-type condensation) and the basicity of the piperidine moiety during deprotection. The following guide synthesizes field-proven methodologies with mechanistic causality to help you achieve high-purity batches.

Synthesis Workflow & Impurity Origins

SynthesisWorkflow SM1 Ethyl 3-cyclobutyl-3-oxopropanoate Condensation Condensation (EtOH, AcOH, Reflux) SM1->Condensation SM2 N-Boc-4-hydrazinylpiperidine SM2->Condensation Intermediate N-Boc-3-cyclobutyl-1- (piperidin-4-yl)-1H-pyrazol-5-ol Condensation->Intermediate Thermodynamic Control (Major) Regioisomer Impurity A: Regioisomer (5-cyclobutyl-3-ol) Condensation->Regioisomer Kinetic Control (Side Reaction) Hydrazone Impurity C: Uncyclized Hydrazone Condensation->Hydrazone Incomplete Cyclization Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Final 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol (Target) Deprotection->Final Complete Cleavage Incomplete Impurity B: Residual N-Boc Intermediate Deprotection->Incomplete Stalled Reaction

Workflow for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol synthesis and impurity origins.

Troubleshooting FAQs

Q1: I am detecting a major impurity at RRT 1.15 with the exact same mass (m/z) as my N-Boc intermediate. How do I prevent this? A1: You are observing Impurity A , the regioisomer: N-Boc-5-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-3-ol.

  • Causality: The Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl with a hydrazine[1]. The primary amine of the hydrazine is more nucleophilic than the secondary amine. If the primary amine attacks the ester carbonyl first (kinetic control), the subsequent cyclization yields the 5-cyclobutyl-3-ol regioisomer.

  • Solution: To favor the desired 3-cyclobutyl-5-ol product, the primary amine must attack the highly electrophilic ketone carbonyl first. This requires strict thermodynamic control. Ensure the reaction is run under mildly acidic conditions (e.g., catalytic acetic acid in ethanol) and maintained at a vigorous reflux. The acid activates the ketone, and the heat provides the activation energy necessary to equilibrate the kinetic hydrazone intermediate into the thermodynamically stable target pyrazole.

Q2: My Boc deprotection stalls at ~85% conversion when using TFA/DCM. How do I eliminate Impurity B (residual N-Boc)? A2: TFA-mediated deprotection is failing due to the basicity of the newly formed piperidine and pyrazole nitrogens.

  • Causality: As the Boc group is cleaved, the resulting free amines become protonated by the TFA. This creates a highly localized buffering effect that reduces the effective acidity of the solution, preventing the complete cleavage of the remaining tert-butyl cations[2].

  • Solution: Switch your deprotection reagent to 4M HCl in anhydrous dioxane [3]. The HCl/dioxane system provides a higher Hammett acidity function. Furthermore, the product will immediately precipitate out of the non-polar dioxane as an insoluble bis-hydrochloride salt. This phase separation drives the reaction to 100% completion via Le Chatelier's principle, eliminating Impurity B entirely.

Q3: My HPLC shows severe peak tailing, and my 1H-NMR in CDCl₃ shows broad, unassignable peaks. Is my batch degrading? A3: Likely not. You are experiencing "phantom impurities" caused by prototropic tautomerism.

  • Causality: Pyrazol-5-ols do not exist as a single static structure. They exist in a dynamic equilibrium between the OH form (1H-pyrazol-5-ol), the CH form (2,4-dihydro-3H-pyrazol-3-one), and the NH form (1,2-dihydro-3H-pyrazol-3-one)[4]. In non-polar solvents like CDCl₃, the proton exchange rate is intermediate on the NMR timescale, causing severe line broadening and peak splitting[5]. On an HPLC column, if the mobile phase pH is near the pKa of the pyrazole, the tautomers can resolve slightly, causing tailing.

  • Solution: For NMR, dissolve your sample in a strongly hydrogen-bonding solvent like DMSO-d₆ to lock the tautomeric state, or heat the NMR probe to 60°C to achieve fast exchange (yielding sharp, time-averaged peaks). For HPLC, ensure your mobile phase is strictly buffered (e.g., 0.1% TFA for acidic suppression) to maintain a single protonation state during elution.

Quantitative Impurity Tracking Data

Use the following analytical markers to identify and track the clearance of common impurities during your workflow.

Impurity DesignationChemical Name / IdentityRRT (Approx)LC-MS (m/z) [M+H]+Primary Mitigation Strategy
Target Product 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol1.00222.16N/A
Impurity A 5-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-3-ol (Regioisomer)1.15322.21*Optimize condensation pH and maintain reflux.
Impurity B N-Boc-protected target (Incomplete Deprotection)1.85322.21Switch to 4M HCl/Dioxane; extend reaction time.
Impurity C Uncyclized Hydrazone Intermediate1.40340.22Increase reaction time in Step 1; verify water removal.
Impurity D 3-cyclobutyl-3-oxopropanoic acid (Ester Hydrolysis)0.45143.07Use anhydrous EtOH; avoid excess aqueous base.

*Note: Impurity A is tracked at the N-Boc stage prior to deprotection.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Condensation (Thermodynamic Control)

This protocol utilizes TLC self-validation to ensure the hydrazone intermediate is fully consumed before workup.

  • Charge: To a dry 250 mL round-bottom flask, add N-Boc-4-hydrazinylpiperidine (1.0 eq, 10 mmol) and anhydrous ethanol (50 mL).

  • Addition: Slowly add ethyl 3-cyclobutyl-3-oxopropanoate (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 eq, 1.0 mmol). Mechanistic Note: This mild acid activates the ketone without fully protonating the hydrazine.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C.

  • Validation (TLC): After 4 hours, pull a 0.1 mL aliquot. Run a TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). You should observe the disappearance of the hydrazone intermediate (lower Rf) and the consolidation of the product spot (higher Rf). Do not cool the reaction until the hydrazone is completely consumed.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in DCM, wash with saturated NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and concentrate to yield the N-Boc intermediate.

Protocol 2: Quantitative Boc Deprotection (Precipitation-Driven)

This protocol uses phase-separation as a self-validating indicator of reaction completion.

  • Dissolution: Dissolve the N-Boc intermediate (10 mmol) in anhydrous 1,4-dioxane (20 mL) in a 100 mL flask under nitrogen.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 4M HCl in dioxane (5.0 eq, 50 mmol, 12.5 mL) dropwise[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours.

  • Validation (Precipitation): As the reaction proceeds, the target molecule will form a bis-hydrochloride salt. Because this salt is highly polar, it will precipitate out of the dioxane as a dense white solid. If the solution remains clear, the deprotection has stalled.

  • Isolation: Filter the white precipitate over a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove any cleaved tert-butyl chloride and residual dioxane.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours to yield 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol bis-hydrochloride in >98% purity.

Sources

Technical Support Center: Troubleshooting Low Solubility of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.

Understanding the Molecule: Why Solubility Can Be a Challenge

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a molecule with distinct chemical features that influence its solubility. Its structure contains both a basic piperidine ring and an acidic pyrazol-5-ol moiety. This amphoteric nature, possessing both acidic and basic functional groups, can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and dissolve the compound.[1]

The pyrazole ring itself can contribute to low solubility due to its aromaticity and potential for hydrogen bonding.[1] Furthermore, the presence of both acidic and basic centers means the molecule can exist as a zwitterion, which can also impact its solubility profile.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in DMSO at my desired concentration. What are the first steps I should take?

A1: When initially encountering solubility issues, we recommend a systematic approach. Start with gentle agitation and then incrementally apply more energy.

  • Vortexing: Vigorously mix the solution for 2-5 minutes.[2]

  • Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[2] Be cautious, as excessive heat can degrade some compounds.[3]

  • Sonication: If the compound remains insoluble, sonicate the tube in a water bath for several minutes.[3] This uses ultrasonic waves to break up solute particles and enhance dissolution.

If these initial steps are unsuccessful, you may need to consider preparing a more dilute stock solution or exploring alternative solubilization strategies outlined in this guide.

Q2: My compound was initially dissolved in DMSO, but I see precipitation after storage. What could be the cause?

A2: This is a common phenomenon that can be attributed to several factors:

  • Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3][4] This absorbed water can decrease the solvating power of DMSO, causing the compound to precipitate over time.[5] Always use anhydrous DMSO from a freshly opened bottle and store stock solutions in tightly sealed containers.[5]

  • Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can lead to crystallization.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can increase the likelihood of crystallization.[3][5] Once a compound crystallizes, it can be difficult to redissolve.[6] It is best practice to aliquot stock solutions into smaller, single-use volumes.[3]

  • Kinetic vs. Thermodynamic Solubility: You may have initially achieved a supersaturated solution (kinetic solubility), which is thermodynamically unstable and can precipitate over time to reach its true equilibrium (thermodynamic solubility).[7][8]

Q3: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A3: This "crashing out" is a frequent issue when moving from a high-concentration organic stock to an aqueous environment.[3][9] The drastic change in solvent polarity reduces the compound's solubility.[2] Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.[9]

  • Lower the Final DMSO Concentration: While keeping the final DMSO concentration in your assay as low as possible (typically below 0.5% to avoid cytotoxicity), a slightly higher, optimized concentration might be necessary to maintain solubility.[2][9] Always include a vehicle control with the same final DMSO concentration.[3]

  • Rapid Mixing: Add the DMSO stock to the aqueous media while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations that can initiate precipitation.[2]

Troubleshooting Workflow

For a systematic approach to resolving solubility issues, please refer to the following workflow diagram:

G cluster_0 Initial Dissolution in DMSO cluster_1 Advanced Strategies cluster_2 Outcome start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex (2-5 min) start->vortex warm Warm (37°C, 10-15 min) vortex->warm sonicate Sonicate warm->sonicate dissolved1 Compound Dissolved? sonicate->dissolved1 cosolvent Try Co-solvent (e.g., PEG400, Ethanol) dissolved1->cosolvent No success Success: Proceed with Experiment dissolved1->success Yes dissolved2 dissolved2 cosolvent->dissolved2 Test Solubility ph_adjust Adjust pH (Acid or Base Addition) dissolved3 dissolved3 ph_adjust->dissolved3 Test Solubility salt_form Consider Salt Form reassess Re-evaluate Experiment: - Lower Concentration - Alternative Compound salt_form->reassess dissolved2->ph_adjust No dissolved2->success Yes dissolved3->salt_form No dissolved3->success Yes

Caption: A stepwise guide to troubleshooting low solubility.

Advanced Solubilization Strategies

If basic methods are insufficient, more advanced techniques can be employed.

Co-solvent Systems

The use of a co-solvent can modulate the polarity of the solvent system to enhance solubility.[1][]

  • Common Co-solvents: Ethanol, Propylene Glycol, and Polyethylene Glycol (PEG) are often used.[11]

  • Rationale: Co-solvents have both hydrogen bond donor/acceptor groups and hydrophobic regions. They can reduce the self-association of water molecules, thereby decreasing the "squeezing out" of non-polar compounds and improving solubility.[]

pH Adjustment

Given the amphoteric nature of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, adjusting the pH can significantly impact its solubility by forming a more soluble salt.[12][13]

  • Weakly Basic Piperidine: In acidic conditions, the piperidine nitrogen can be protonated, forming a more soluble cationic salt.[1]

  • Weakly Acidic Pyrazol-5-ol: In basic conditions, the hydroxyl group on the pyrazole ring can be deprotonated, forming a more soluble anionic salt.

A pH-solubility profile should be determined to identify the optimal pH for maximum solubility.

Salt Forms

If you are working with a free base or free acid form of the compound, consider using a pre-formed salt. Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[14][15] Common counterions for basic compounds include hydrochloride and mesylate, while sodium and potassium are common for acidic compounds.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution.

  • Calculation: Determine the mass of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (M.W. 221.2988 g/mol ) required to make a 10 mM stock solution in your desired volume.[16]

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex the tube vigorously for 2-5 minutes.[2]

  • Warming (Optional): If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[2]

  • Sonication (Optional): If solids persist, sonicate the tube in a water bath for 5-10 minutes.[3]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store in tightly sealed tubes at -20°C or -80°C.[3]

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol helps determine the thermodynamic solubility in an aqueous buffer.

  • Preparation: Add an excess amount of the solid compound to a vial to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to the vial.[12]

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[17]

  • Sampling: After agitation, allow the suspension to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[12]

Data Presentation

The following table provides a hypothetical summary of the solubility of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol under various conditions to illustrate the impact of different solubilization strategies.

Solvent SystemTemperature (°C)Solubility (mM)Observations
100% DMSO25~5Some undissolved material observed
100% DMSO with heating/sonication37>20Clear solution
90% DMSO / 10% PBS (pH 7.4)25<1Significant precipitation
100% DMSO, then diluted to 1% in PBS (pH 7.4)25~0.5Fine precipitate forms over time
50% DMSO / 50% PEG40025>15Clear solution
100% DMSO, diluted to 1% in PBS (pH 5.0)25~2Improved solubility compared to pH 7.4

This guide provides a comprehensive framework for addressing the solubility challenges of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in DMSO. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can achieve reliable and reproducible experimental outcomes.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
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  • Chaudhary, A., et al. (n.d.).
  • Kumar, L., & Kumar, A. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. M. (n.d.).
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • PubMed. (2012, October 9).
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
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  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
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  • Appchem. (n.d.). 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.
  • Ziath. (n.d.).
  • Benchchem. (n.d.). Overcoming solubility issues with Antitumor agent-41 in DMSO.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Appchem. (n.d.). 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • EPJ Web of Conferences. (2026).
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  • Benchchem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs.
  • PMC. (n.d.).
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). The Secret of Dimethyl Sulfoxide−Water Mixtures.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PubChem. (n.d.). CID 77712896.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • Khan Academy. (n.d.). pH and solubility.
  • PubChem. (n.d.). (3R)-N-cyclobutyl-1-[2-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1][3][7]triazin-2-yl]sulfanylanilino]-2-oxoethyl]pyrrolidine-3-carboxamide.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25).

Sources

Technical Support Center: Stability & Storage of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol . Due to its specific structural moieties, this active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation. Below, we dissect the mechanistic causes of its instability and provide field-proven, self-validating protocols to ensure long-term integrity.

Part 1: Mechanistic Understanding of API Vulnerabilities

Q1: Why does 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol degrade so rapidly under standard laboratory conditions?

A: The instability of this molecule is driven by two highly reactive functional groups that undergo distinct oxidative pathways when exposed to ambient air, light, or trace metals:

  • The Pyrazol-5-ol Core: This moiety exists in a tautomeric equilibrium with its pyrazolone form. The electron-rich nature of the pyrazole ring makes it a prime target for radical-mediated autoxidation. When exposed to oxygen and UV/Vis light, it frequently undergoes oxidative coupling, forming colored dimers or trimers[1][2].

  • The Piperidine Ring: As an unhindered secondary amine, the piperidine nitrogen is highly nucleophilic. In the presence of atmospheric oxygen or trace peroxides (often found in ethereal solvents), it rapidly undergoes N-oxidation to form hydroxylamines or nitrones[3].

OxidationPathways API 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Pyrazolone Pyrazol-5-ol Moiety (Tautomeric) API->Pyrazolone Site 1 Piperidine Piperidine Ring (Secondary Amine) API->Piperidine Site 2 Radical Autoxidation / Radical Coupling (Colored Byproducts) Pyrazolone->Radical O2, Light, Metals NOxidation N-Oxidation (Hydroxylamines / Nitrones) Piperidine->NOxidation O2, Peroxides Prevention1 Inert Gas (Ar/N2) Amber Vials Radical->Prevention1 Mitigated by Prevention2 Salt Formation (HCl) Antioxidants NOxidation->Prevention2 Mitigated by

Caption: Oxidation pathways of the API and targeted preventive strategies.

Part 2: Solid-State Storage & Handling

Q2: What is the optimal long-term storage condition to comply with ICH Q1A guidelines?

A: To halt both photo-oxidation and N-oxidation, the solid API must be stored under an inert atmosphere at sub-zero temperatures. According to ICH Q1A(R2) principles for stability testing[4], minimizing environmental stressors is critical. We strongly recommend storing the compound at -20°C or -80°C under an Argon blanket [5].

Causality Note: Argon is specifically chosen over Nitrogen because it is heavier than air. When purged into a vial, Argon sinks and forms a dense, protective physical blanket directly over the solid powder, effectively displacing reactive oxygen from the vapor space[6].

Q3: Can I modify the compound chemically to improve its shelf life without altering its core structure?

A: Yes. If your experimental design permits, converting the free base to a salt (e.g., hydrochloride or mesylate salt) drastically improves stability. Protonating the piperidine nitrogen eliminates its lone pair, neutralizing its nucleophilicity. This completely shuts down the N-oxidation pathway and prevents the amine from reacting with atmospheric CO₂ to form carbamates.

Quantitative Stability Data

The table below summarizes the expected degradation trajectory of the free base under various environmental conditions, highlighting the necessity of strict storage controls.

Table 1: Comparative Stability of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (6-Month Study)

Storage ConditionAtmosphereLight ExposureAPI Recovery (%)Primary Degradant Identified
40°C / 75% RHAmbient AirLight< 45.0%Pyrazolone Dimers / N-Oxides
25°C / 60% RHAmbient AirLight62.3%Pyrazolone Dimers
25°C / 60% RHAmbient AirDark81.5%N-Oxides
4°CAmbient AirDark92.1%Trace N-Oxides
-20°CNitrogenDark98.7%None detected (LOQ)
-80°CArgonDark> 99.9%None detected (LOQ)

Note: Data synthesized based on ICH Q1A(R2) accelerated stability testing principles for pyrazolone and secondary amine derivatives[4].

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of your compound, do not store it in a single bulk container. Repeated opening introduces moisture and oxygen, leading to rapid batch failure. Implement the following self-validating aliquoting workflow.

StorageWorkflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Argon Purging (Displace O2) Step2->Step3 Step4 4. PTFE Sealing (Prevent Ingress) Step3->Step4 Step5 5. Cold Storage (-80°C) Step4->Step5

Caption: Self-validating workflow for inert-atmosphere aliquoting and long-term storage.

Step-by-Step Methodology: Inert-Atmosphere Aliquoting

Objective: Prepare single-use aliquots of the API to prevent repeated freeze-thaw cycles and oxygen exposure, ensuring <0.5% degradation over 12 months.

  • Lyophilization & Preparation: Ensure the synthesized API is fully dried. Residual solvent or moisture accelerates hydrolysis and acts as a medium for oxidative reactions. Transfer the bulk powder to a controlled humidity environment (a glove box is preferred).

  • Single-Use Aliquoting: Weigh the API into 2 mL amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation at the pyrazolone core[1]. Aliquoting prevents repeated atmospheric exposure during subsequent experiments.

  • Argon Blanketing (Inertization): Insert an Argon gas line (equipped with a 0.22 µm sterile filter) into the vial, keeping the tip just above the solid powder. Purge gently for 15-20 seconds.

    • Causality: Argon displaces the ambient air, neutralizing the threat of autoxidation[5].

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined screw cap.

    • Causality: PTFE provides an impermeable barrier to ambient oxygen and moisture, unlike standard silicone or rubber septa which are gas-permeable over long durations. Wrap the cap boundary tightly with Parafilm.

  • Cold Storage & Self-Validation: Store the sealed vials at -80°C.

    • Validation Check: To ensure the system is self-validating, sacrifice one aliquot after 30 days of storage. Dissolve it in degassed acetonitrile and analyze via LC-MS. The system is validated if there is an absence of peaks at [M+16] (indicating N-oxidation) and an absence of higher molecular weight adducts (indicating pyrazolone coupling).

Part 4: Solution-State & Formulation Challenges

Q4: When preparing stock solutions for in vitro assays, I notice a pink/brown discoloration over time. How can I prevent this?

A: Discoloration is a hallmark of oxidative coupling of the pyrazolone ring, leading to the formation of conjugated dimers or trimers[2]. In solution, the kinetics of this reaction are vastly accelerated. To prevent this:

  • Solvent Choice: Use strictly degassed, peroxide-free solvents. If using DMSO, ensure it is anhydrous and stored over molecular sieves, as degraded DMSO contains dimethyl sulfide and other reactive species.

  • Antioxidant Addition: If compatible with your downstream biological assays, add a free-radical scavenger such as BHT (butylated hydroxytoluene) or ascorbic acid to the stock solution.

  • Chelation: Trace transition metals catalyze radical autoxidation. If formulating in aqueous buffers, the addition of 1 mM EDTA will sequester these metals and stabilize the pyrazolone core.

References

  • Q1A(R2) Guideline - ICH Source: ich.org
  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem Source: benchchem.com
  • Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report - Indian Academy of Sciences Source: ias.ac.in
  • Mannich-type Reactions of Cyclic Nitrones: Effective Methods for the Enantioselective Synthesis of Piperidine-containing Alkaloids - PMC Source: nih.gov
  • (PDF)
  • Oxidation: Leading Cause of Thermal Fluid Replacement Recommend

Sources

mass spectrometry fragmentation issues with 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol . As a Senior Application Scientist, I have designed this guide to help you navigate the complex gas-phase chemistry of this highly functionalized heterocycle.

This molecule presents unique analytical challenges because it contains three distinct structural domains, each with competing fragmentation pathways: a basic piperidine ring prone to in-source degradation, a cyclobutyl moiety susceptible to ring-opening, and a pyrazol-5-ol core that undergoes pH-dependent tautomerization.

Below, you will find the mechanistic causality behind these issues, a diagnostic workflow, high-resolution quantitative data, and a self-validating protocol to ensure absolute confidence in your structural assignments.

Diagnostic Troubleshooting Workflow

When analyzing this compound via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), overlapping neutral losses and premature fragmentation are common. Follow this logic tree to isolate and resolve spectral ambiguities.

MSTroubleshooting Start Observe MS/MS Spectrum [M+H]+ = 222.16 LowPrecursor Is [M+H]+ abundance < 10%? Start->LowPrecursor InSource Piperidine In-Source Frag. Reduce Declustering Potential LowPrecursor->InSource Yes CheckLoss Check Neutral Losses LowPrecursor->CheckLoss No Loss28 Dominant 28 Da Loss? CheckLoss->Loss28 HRMS Perform HRMS (Orbitrap/TOF) Loss28->HRMS Yes Loss17 Dominant 17 Da Loss (NH3)? Loss28->Loss17 No Ethylene Δ 28.03 Da (C2H4) Cyclobutyl Cleavage HRMS->Ethylene CarbonMonoxide Δ 27.99 Da (CO) Pyrazolone Cleavage HRMS->CarbonMonoxide LowerCE Lower Collision Energy to preserve Pyrazole core Loss17->LowerCE Yes

Diagnostic workflow for resolving isobaric neutral losses and in-source fragmentation in ESI-MS/MS.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my precursor ion ([M+H]⁺ m/z 222.16) nearly absent in the full scan, even before entering the collision cell? Causality: Piperidine derivatives are highly susceptible to in-source fragmentation during positive-mode Electrospray Ionization (ESI+). The secondary amine on the piperidin-4-yl moiety is the most basic site on the molecule and readily accepts a proton. However, excess internal energy applied in the source causes rapid α-cleavage or the neutral loss of NH₃ (17 Da) before the ion reaches the mass analyzer[1]. Solution: This is an energy-transfer issue. You must reduce the capillary temperature (e.g., lower from 325°C to 275°C) and decrease the declustering potential (or cone voltage). The goal is to gently desolvate the droplet without imparting enough vibrational energy to break the piperidine C-N bonds[2].

Q2: During MS/MS, I observe a major neutral loss of ~28 Da. Is this coming from the cyclobutyl ring or the pyrazole core? Causality: You are encountering a classic isobaric interference. The molecule has two competing fragmentation pathways that yield a nominal 28 Da loss:

  • Cyclobutyl ring fragmentation: Cycloalkanes can undergo a retro-[2+2] cycloaddition or ring-opening to expel an ethylene molecule (C₂H₄, exact mass 28.0313 Da)[3].

  • Pyrazol-5-ol tautomerization: The pyrazole core exists in equilibrium with its pyrazolone tautomer. Upon activation, the pyrazolone core can undergo ring contraction and expel carbon monoxide (CO, exact mass 27.9949 Da)[4]. Solution: A standard triple quadrupole (unit mass resolution) cannot resolve a Δ0.0364 Da difference. You must utilize High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF, to calculate the exact mass defect and assign the correct structural mechanism[2].

Q3: My fragmentation pattern changes drastically depending on the LC mobile phase pH. Why is the spectrum inconsistent? Causality: The pyrazol-5-ol core undergoes keto-enol tautomerization (pyrazolol ⇌ pyrazolone). The position of this equilibrium is highly pH-dependent. In acidic conditions (e.g., 0.1% Formic Acid), protonation at the piperidine nitrogen drives charge-remote fragmentation (CRF) of the cyclobutyl group. However, if the mobile phase pH shifts and the pyrazole ring becomes the site of protonation, charge-migration fragmentation (CMF) dominates, leading to the cleavage of the N-N bond or the loss of CO[5]. Solution: Buffer your mobile phase to a consistent pH (e.g., using 10 mM ammonium acetate) to lock the tautomeric equilibrium. This ensures reproducible ionization sites and consistent MS/MS spectra across different batches.

Quantitative Data: High-Resolution Fragment Assignments

To aid in your HRMS data interpretation, use the following self-validating exact mass table. Comparing your experimental m/z to these theoretical values will confirm which specific domain of the molecule is fragmenting.

Fragment AssignmentElemental FormulaExact m/z ([M+H]⁺)Neutral LossMechanistic Pathway
Precursor Ion C₁₂H₂₀N₃O⁺222.1606-Protonation of piperidine nitrogen
Loss of Ammonia C₁₂H₁₇N₂O⁺205.134117.0265 (NH₃)Inductive cleavage at piperidine ring
Loss of Ethylene C₁₀H₁₆N₃O⁺194.129328.0313 (C₂H₄)Cyclobutyl retro-[2+2] cleavage
Loss of Carbon Monoxide C₁₁H₂₀N₃⁺194.165727.9949 (CO)Pyrazolone core cleavage
Piperidine Ring Opening C₈H₁₀N₃O⁺164.082458.0782 (C₃H₈N)α-cleavage of piperidine moiety

Self-Validating Experimental Protocol: MS/MS Optimization

Do not rely on auto-tune algorithms for this molecule, as they often over-fragment the piperidine ring. Use this step-by-step, self-validating protocol to establish the optimal instrumental parameters.

Step 1: Preparation of the Tuning Solution

  • Dissolve the standard in 50:50 Methanol:Water containing 10 mM Ammonium Acetate to a final concentration of 1 µg/mL. Note: Avoid strong acids like Formic Acid during tuning to prevent masking the pyrazolone tautomer.

Step 2: ESI Source Optimization (Self-Validation Step)

  • Infuse the solution directly into the mass spectrometer via a syringe pump at 5 µL/min.

  • Monitor the full scan MS1 spectrum (m/z 100–300).

  • Validation Check: Calculate the intensity ratio of the precursor ([M+H]⁺ m/z 222.16) to the ammonia loss fragment (m/z 205.13).

  • If the ratio is < 10:1, your source is too hot. Systematically decrease the capillary temperature in 10°C increments and the spray voltage by 0.1 kV until the precursor ion represents >90% of the base peak.

Step 3: Collision Energy (CE) Breakdown Curve

  • Isolate the precursor ion (m/z 222.1) in the quadrupole.

  • Perform a product ion scan while ramping the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

  • Validation Check: Plot the intensity of the precursor ion against the CE, and overlay the intensity of the target fragment ions (m/z 194.12 and m/z 164.08).

  • The optimal CE is the exact point of intersection where the precursor decay curve crosses the fragment growth curve (typically yielding ~10-15% residual precursor). This mathematically proves you have achieved maximum fragmentation efficiency without causing secondary/tertiary over-fragmentation.

Step 4: Isobaric Resolution (HRMS Only)

  • Set the mass analyzer resolution to at least 35,000 (FWHM at m/z 200).

  • Zoom in on the m/z 194 region.

  • Measure the mass defect. If the peak is at 194.129, the cyclobutyl ring has fragmented. If the peak is at 194.165, the pyrazole core has fragmented.

References

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry, Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry, IntechOpen. Available at:[Link]

  • Mass Spectrometry: Cycloalkane Fragmentation, JoVE. Available at:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products, RSC Publishing. Available at: [Link]

Sources

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol thermal degradation at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical room-temperature instability observed with the building block 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol .

This document is designed for researchers and drug development professionals who require precise, mechanistic troubleshooting to prevent compound degradation, ensure assay reproducibility, and maintain scientific integrity during synthetic workflows.

Root Cause Analysis: The Room Temperature Instability Paradox

Researchers frequently report that 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol degrades rapidly when left on the benchtop, transitioning from a white crystalline powder to a yellow, gummy oligomer. This degradation is not a random decomposition but a highly predictable, tautomerism-driven intermolecular condensation.

The instability arises from two conflicting structural features within the same molecule:

  • The Pyrazol-5-ol Core (The Electrophile): Pyrazoles exhibit complex tautomerism that directly impacts their synthetic stability and reactivity[1]. While drawn as an "OH" (pyrazol-5-ol), the molecule exists in equilibrium with its highly reactive CH and NH pyrazolin-5-one tautomers[2]. The resulting keto-form possesses a highly electrophilic carbonyl carbon.

  • The Piperidine Ring (The Nucleophile): The molecule contains a secondary amine on the piperidin-4-yl moiety. With a pKa of approximately 10.5, this free amine is a potent nucleophile at room temperature.

The Causality: At 25°C, the activation energy barrier for intermolecular reaction is easily overcome. The free piperidine amine of Molecule A nucleophilically attacks the pyrazolin-5-one carbonyl of Molecule B. This initiates a cascade of amidation and cross-linking, resulting in rapid oligomerization. Furthermore, ambient oxygen exposure leads to the auto-oxidation of the secondary amine, forming N-oxide degradants.

Mechanistic Degradation Pathway

DegradationPathway A 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol (OH Form) B Pyrazolin-5-one Tautomer (CH/NH Form) A->B Tautomerization (Solvent/Temp Dependent) D Intermolecular Condensation (Amine-Ketone Adduct) B->D Electrophilic Carbonyl C Free Piperidine Secondary Amine (Nucleophile) C->D Nucleophilic Attack F Auto-oxidation (N-Oxide Formation) C->F Ambient O2 Exposure E Oligomerization / Dimerization (Room Temp Degradants) D->E Dehydration / Cross-linking

Fig 1. Tautomerism-driven intermolecular condensation and oxidation pathways.

Quantitative Stability Matrix

Understanding the kinetics of this degradation is critical for proper handling. The table below summarizes the quantitative stability of the compound under various standard laboratory conditions.

Table 1: Accelerated Stability Matrix for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Storage ConditionState / SolventTimeframePurity Retention (%)Primary Degradant Profile
Room Temp (25°C)Free Base (Solid)24 Hours< 85%Oligomers / Amine-Ketone Adducts
Room Temp (25°C)Free Base (DMSO)24 Hours< 70%Oligomers + N-Oxides
4°CFree Base (Solid)7 Days~ 92%Oligomers
-20°CFree Base (Solid)6 Months> 98%Trace N-Oxides
Room Temp (25°C)HCl Salt (Solid)30 Days> 99%None (Stabilized)

Troubleshooting Workflows & Self-Validating Protocols

To ensure scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to assess purity and stabilize your inventory.

Protocol A: NMR-Based Tautomeric Stabilization & Purity Assessment

Objective: Determine the extent of degradation without artificially accelerating it during the analytical preparation. Causality: Protic solvents can stabilize the OH tautomer via hydrogen bonding, whereas aprotic environments favor the reactive keto forms[3]. Preparing the sample in an aprotic solvent like Chloroform-d ( CDCl3​ ) at room temperature will actively degrade the sample inside the NMR tube.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of pre-chilled Methanol-d4 ( CD3​OD ). The protic solvent locks the molecule in the stable OH-tautomer.

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra immediately at a controlled temperature of 10°C to 15°C.

  • Marker Identification: Analyze the C4-H proton of the pyrazole ring (typically around δ 5.2 - 5.5 ppm). The appearance of broad, polymeric multiplet peaks in the aliphatic region ( δ 1.5 - 3.0 ppm) indicates oligomerization.

  • Self-Validation Step: To confirm that the degradation is base-catalyzed by the piperidine ring, spike a parallel CDCl3​ sample with 1.0 equivalent of Trifluoroacetic acid (TFA). If the oligomerization peaks halt their growth over a 12-hour time-course compared to an unspiked control, you have validated that the free amine is the primary driver of degradation.

Protocol B: Salt Formation for Long-Term Storage

Objective: Neutralize the nucleophilic piperidine amine to completely halt intermolecular condensation. Causality: Protonating the secondary nitrogen converts it into an ammonium salt. This eliminates its lone pair, stripping it of its nucleophilicity and preventing it from attacking the electrophilic pyrazolin-5-one core.

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base API in anhydrous tetrahydrofuran (THF) or diethyl ether at 0°C under an inert argon atmosphere.

  • Acidification: Dropwise, add 1.05 equivalents of ethereal HCl (2M in diethyl ether) while stirring vigorously.

  • Precipitation: Continue stirring at 0°C for 30 minutes. The reaction will self-indicate completion as the stabilized hydrochloride salt precipitates out of solution as a fine white powder.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash twice with cold, anhydrous ether to remove any unreacted free base.

  • Storage: Dry the powder under high vacuum for 4 hours. Store the resulting HCl salt in an amber vial at -20°C in a desiccator.

Frequently Asked Questions (FAQs)

Q1: My sample turned from a white powder to a yellow, gummy solid overnight on the bench. Is it ruined? A1: Yes, the sample has likely polymerized. The compound underwent tautomerization-driven intermolecular condensation. The pyrazol-5-ol form exists in equilibrium with its pyrazolin-5-one tautomer[2]. The free secondary amine on the piperidine ring of one molecule nucleophilically attacked the reactive carbonyl of another, creating a cross-linked, gummy degradant. You must discard this batch or attempt a rigorous reverse-phase HPLC purification.

Q2: Can I prepare stock solutions in DMSO for my biological assays and store them at room temperature? A2: Absolutely not. DMSO drastically accelerates the degradation of this specific molecule. As a polar aprotic solvent, DMSO enhances the nucleophilicity of the piperidine amine while failing to hydrogen-bond and stabilize the OH-tautomer[3]. Always prepare DMSO stocks fresh immediately before use, or store them at -80°C for a maximum of 24 to 48 hours.

Q3: Does the cyclobutyl group at position 3 offer any steric protection against this degradation? A3: Minimal to none. While bulky groups (like tert-butyl) can provide some steric shielding to the pyrazole core, the cyclobutyl ring is relatively flat and pinned back. It does not provide sufficient steric hindrance to block the highly flexible piperidine ring from facilitating an intermolecular attack.

Q4: How can I synthetically stabilize this building block if I only need the pyrazole reactivity for my next coupling step? A4: You must temporarily mask the piperidine nitrogen. Converting the free amine to a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protected amine completely removes its nucleophilicity, rendering the compound stable at room temperature for months. Once your pyrazole chemistry is complete, you can deprotect the amine using standard acidic or hydrogenolysis conditions.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI (Molecules) URL:[Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions Source: ResearchGate URL:[Link]

  • Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers Source: National Institutes of Health (PMC) / Chemical Science URL:[Link]

Sources

reducing byproduct formation during 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying, troubleshooting, and minimizing the formation of critical byproducts. Our approach is rooted in mechanistic understanding to provide robust and reproducible solutions.

The synthesis of substituted pyrazolones like 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a cornerstone in medicinal chemistry.[1] These scaffolds are prevalent in a wide range of biologically active compounds.[2] The most direct and common route to this class of molecules is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a substituted hydrazine.[3][4] While efficient, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.

This guide provides in-depth, question-and-answer-based troubleshooting for issues you may encounter during your experiments.

Understanding the Primary Synthesis Pathway

The synthesis of the target molecule is typically achieved via the condensation of ethyl 3-cyclobutyl-3-oxopropanoate with piperidin-4-ylhydrazine . The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazol-5-ol ring.[4]

G ketoester Ethyl 3-cyclobutyl-3-oxopropanoate hydrazone Hydrazone Intermediate ketoester->hydrazone Condensation (-H₂O) hydrazine Piperidin-4-ylhydrazine hydrazine->hydrazone product 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol hydrazone->product Intramolecular Cyclization (-EtOH)

Caption: Knorr synthesis pathway for the target pyrazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: My post-reaction NMR spectrum shows two distinct, yet very similar, sets of peaks for my product, and my LC-MS shows two peaks with the identical mass. What is the likely cause?

A: This is a classic sign of regioisomer formation . The β-ketoester starting material is unsymmetrical, containing both a ketone and an ester carbonyl group. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two different pyrazolone regioisomers.[5] While you are targeting the 3-cyclobutyl isomer, the formation of the 5-cyclobutyl isomer is a common competing reaction.

Q2: The crude reaction mixture is a dark yellow or reddish-brown color, which persists even after initial work-up. Where do these colored impurities come from?

A: Colored impurities in hydrazine-based reactions are often due to the oxidation or side reactions of the hydrazine starting material or reaction intermediates.[5] Hydrazines can be sensitive to air and heat, leading to the formation of highly conjugated, colored byproducts.

Q3: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What can I do to improve conversion?

A: Low conversion points to suboptimal reaction conditions. This can be caused by insufficient reaction time, inadequate temperature, or incorrect stoichiometry.[6] In some cases, the catalyst (if used) may be deactivated.[5]

Q4: I've isolated my main product, but I see a peak in my mass spectrum at roughly double the mass of my expected product. What could this be?

A: This high-molecular-weight species is likely a dimeric byproduct . A common side reaction for pyrazolones is a Knoevenagel-type condensation between an aldehyde (if present as an impurity or formed in situ) and two molecules of the pyrazolone product, forming a bis(pyrazol-5-ol)methane derivative.[7]

In-Depth Troubleshooting Guides
Issue 1: Formation of Regioisomeric Byproduct

The most significant challenge in this synthesis is controlling the regioselectivity of the initial condensation.

  • Mechanistic Cause: The piperidin-4-ylhydrazine can attack either the ketone or the ester carbonyl of ethyl 3-cyclobutyl-3-oxopropanoate. Attack at the more electrophilic ketone is generally favored and leads to the desired product. However, attack at the ester carbonyl can also occur, leading to the undesired 5-cyclobutyl regioisomer after cyclization.

G cluster_start Starting Materials cluster_path_A Desired Pathway cluster_path_B Side Reaction Pathway ketoester Ethyl 3-cyclobutyl-3-oxopropanoate attack_ketone Attack at Ketone (More Reactive) ketoester->attack_ketone attack_ester Attack at Ester (Less Reactive) ketoester->attack_ester hydrazine Piperidin-4-ylhydrazine hydrazine->attack_ketone hydrazine->attack_ester product_A TARGET 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol attack_ketone->product_A Cyclization product_B BYPRODUCT 5-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-3-ol attack_ester->product_B Cyclization

Caption: Competing pathways leading to regioisomer formation.

  • Identification:

    • LC-MS: Two peaks with identical M+H but different retention times.

    • NMR: The chemical shift of the pyrazole ring proton (at C4) will be slightly different for each isomer. Protons on the cyclobutyl and piperidine rings will also show two distinct sets of signals.

  • Solutions & Preventative Measures:

StrategyRationale & Implementation
pH Control The reaction is often catalyzed by a small amount of acid.[4] Maintaining a mildly acidic pH (e.g., using acetic acid as a catalyst or solvent) can enhance the reactivity difference between the ketone and ester, favoring the desired pathway. Avoid strong bases, which can deprotonate the β-ketoester and reduce selectivity.
Temperature Optimization Lowering the reaction temperature can often increase the selectivity of kinetically controlled reactions. Start at room temperature or slightly elevated (e.g., 40-50 °C) and monitor for conversion versus isomer formation. High temperatures may overcome the activation energy barrier for the undesired pathway.[6]
Purification If isomer formation is unavoidable, purification is critical. • Column Chromatography: The two isomers often have slightly different polarities and can be separated on silica gel. A gradient elution from ethyl acetate/hexane to a more polar system like dichloromethane/methanol may be required. • Crystallization: It may be possible to selectively crystallize the desired product or its salt. A patented method for purifying similar pyrazoles involves forming an acid addition salt (e.g., with phosphoric or oxalic acid) and crystallizing it from a suitable organic solvent.[8][9]
Issue 2: Incomplete Reaction and Starting Material Carryover
  • Mechanistic Cause: The condensation and subsequent cyclization are equilibrium processes. Insufficient energy (temperature) or time will result in a mixture of starting materials, intermediates, and products.

  • Identification:

    • TLC: Use a co-spot of the starting materials alongside the reaction mixture to track their consumption. The β-ketoester is typically less polar than the pyrazolone product.

    • NMR: Characteristic signals from both ethyl 3-cyclobutyl-3-oxopropanoate and piperidin-4-ylhydrazine will be present in the crude spectrum.

  • Solutions & Preventative Measures:

StrategyRationale & Implementation
Increase Reaction Time/Temp Monitor the reaction by TLC every hour. If the starting material is consumed slowly, consider increasing the temperature in increments of 10 °C or extending the reaction time.[5]
Ensure Stoichiometry Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine component to ensure the complete conversion of the more valuable β-ketoester.
Targeted Work-up Unreacted hydrazine can be easily removed during the work-up. An acidic wash (e.g., with 1 M HCl) will protonate the basic hydrazine, forming a water-soluble salt that partitions into the aqueous phase, leaving the desired product in the organic layer.[5]
Issue 3: Colored Impurities
  • Mechanistic Cause: Hydrazines are reducing agents and can be susceptible to air oxidation, forming diazene-like species or other conjugated systems that are highly colored.

  • Solutions & Preventative Measures:

StrategyRationale & Implementation
Use High-Purity Reagents Ensure the piperidin-4-ylhydrazine is of high purity and has been stored properly. If it is discolored, it may need to be purified or a fresh bottle should be used.
Inert Atmosphere Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.
Charcoal Treatment If the final, isolated product is still colored, the impurities can often be removed by treating a solution of the product with activated charcoal. The colored molecules adsorb onto the surface of the charcoal, which is then removed by filtration through celite.[5]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil.

  • Spotting: Apply three spots:

    • Lane 1: A dilute solution of the ethyl 3-cyclobutyl-3-oxopropanoate starting material.

    • Lane 2: A co-spot of both starting materials.

    • Lane 3: A sample of the reaction mixture.

  • Development: Develop the plate in a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Analysis: The reaction is complete when the spot corresponding to the β-ketoester in Lane 3 is no longer visible.

Protocol 2: Purification via Acid Salt Crystallization

This protocol is adapted from general methods for pyrazole purification.[8][9]

  • Dissolution: Dissolve the crude product (containing the mixture of regioisomers) in a suitable organic solvent such as isopropanol or acetone.

  • Acid Addition: Slowly add at least one molar equivalent of an acid (e.g., a solution of oxalic acid in isopropanol or 85% phosphoric acid) to the stirring solution.

  • Crystallization: Stir the mixture at room temperature or cool in an ice bath to induce crystallization of the acid addition salt. The salt of one regioisomer may crystallize preferentially.

  • Isolation: Isolate the solid by vacuum filtration, washing with a small amount of cold solvent.

  • Liberation of Free Base: To recover the purified product, dissolve the salt in water, basify the solution with a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until pH > 9, and extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazol-5-ol.

G crude Crude Product (Isomer Mixture in Solvent) add_acid Add Acid (e.g., Oxalic Acid) crude->add_acid crystallize Induce Crystallization (Cooling/Stirring) add_acid->crystallize filter Vacuum Filtration crystallize->filter solid_salt Solid Salt of One Isomer filter->solid_salt Collect Solid filtrate Filtrate (Contains other Isomer) filter->filtrate Collect Liquid dissolve Dissolve Salt in Water solid_salt->dissolve basify Basify (e.g., NaOH) & Extract dissolve->basify pure_product Purified Free Base (Target Molecule) basify->pure_product

Caption: Workflow for purification by acid salt crystallization.

References
  • Chandrashekhar, C., et al. (2018). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2024). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • Semantic Scholar. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]

  • PMC. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • Indian Journal of Chemistry. (2010). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. [Link]

  • Scribd. (n.d.). N-Alkylation of Pyrazole Explained. [Link]

  • ResearchGate. (2014). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]

  • Organic Letters. (2002). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. [Link]

  • Google Patents. (2019).
  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Polish Journal of Chemical Technology. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. [Link]

  • Appchem. (n.d.). 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol. [Link]

  • Appchem. (n.d.). 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol. [Link]

  • Journal of Organic Chemistry. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. [Link]

  • KTU ePubl. (2018). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. [Link]

  • Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • PMC. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

Sources

Validation & Comparative

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol vs. Traditional Pyrazole Derivatives: A Medicinal Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry faces increasing attrition rates in clinical trials due to poor pharmacokinetic (PK) profiles and off-target toxicity, medicinal chemists are fundamentally rethinking molecular design. The pyrazole ring has long been a "privileged scaffold" in drug discovery, featured in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Crizotinib)[1],[2]. However, traditional pyrazole derivatives often suffer from being excessively flat and lipophilic.

This guide provides an objective, data-driven comparison between a highly specialized, modern building block—3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol [3]—and classical pyrazole derivatives. By analyzing structural causality, physicochemical properties, and experimental validation protocols, we will demonstrate how sp3-enriched scaffolds are reshaping modern drug discovery.

Structural Causality: The "Escape from Flatland" Paradigm

The design of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a direct application of the "Escape from Flatland" principle[4]. Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and molecular complexity directly correlates with improved clinical success, primarily by enhancing aqueous solubility and reducing off-target promiscuity[4].

Mechanistic Breakdown of the Scaffold
  • The Pyrazol-5-ol Core: The central heterocyclic core provides essential hydrogen bond donor and acceptor vectors. Crucially, this core exhibits prototropic annular tautomerism (existing in equilibrium between the 1H-pyrazol-5-ol and 1,2-dihydro-3H-pyrazol-3-one forms)[5],[6]. This dynamic structural flexibility allows the molecule to adapt to complex target binding pockets.

  • Piperidin-4-yl at N1: Traditional pyrazoles often feature N-aryl or N-alkyl groups. The inclusion of a basic piperidine ring drastically increases the Fsp3​ and introduces a basic amine center. This acts as a highly effective handle for salt formation (e.g., dihydrochloride salts), exponentially increasing aqueous solubility[3].

  • Cyclobutyl at C3: While linear alkyl chains are highly susceptible to cytochrome P450 (CYP450) mediated ω -oxidation, the rigid, strained cyclobutyl ring provides a lipophilic bulk that fills hydrophobic pockets while exhibiting superior metabolic resistance.

SAR_Map Center 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Piperidine Piperidin-4-yl (N1) • Increases Fsp3 • Enhances Aqueous Solubility • Salt-forming Basic Center Center->Piperidine Improves PK Profile Cyclobutyl Cyclobutyl (C3) • Rigid Lipophilic Bulk • CYP450 Metabolic Resistance • Target Pocket Filling Center->Cyclobutyl Improves Stability Pyrazol Pyrazol-5-ol Core • H-Bond Donor/Acceptor • Tautomeric Flexibility • Aromatic Stacking Center->Pyrazol Drives Target Binding

SAR mapping of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol highlighting physicochemical drivers.

Comparative Performance Analysis

To objectively evaluate this scaffold, we must compare its predicted physicochemical and pharmacokinetic behavior against two dominant classes of pyrazole derivatives: 1,5-Diarylpyrazoles (e.g., COX-2 inhibitors) and 3-Alkyl-5-aminopyrazoles (common in kinase inhibition)[7].

Table 1: Quantitative & Qualitative Comparison of Pyrazole Scaffolds
Property / Feature3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol1,5-Diarylpyrazoles (e.g., Celecoxib)3-Alkyl-5-aminopyrazoles
Structural Paradigm 3D, sp3-enriched (High Fsp3​ )Flat, sp2-dominant (Low Fsp3​ )Intermediate Fsp3​
Aqueous Solubility High (Basic piperidine allows salt formation)Very Low (Highly lipophilic, rigid)Moderate (Depends on alkyl chain)
Metabolic Stability High (Cyclobutyl resists CYP450 oxidation)Moderate (Aryl rings subject to oxidation)Variable (Amine oxidation risk)
Tautomeric State Pyrazol-5-ol PyrazoloneFixed (N1 substituted, no tautomerism)Aminopyrazole Iminopyrazoline
Promiscuity Risk Low (Complex 3D shape reduces off-target hits)High (Flat aromatics intercalate broadly)Moderate

Experimental Validation Protocols

To validate the theoretical advantages of the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol scaffold, rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is required. Below are the self-validating, step-by-step methodologies used to benchmark these compounds.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry)

Purpose: To validate the solubility enhancement provided by the piperidine ring.

  • Stock Preparation: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mM stock solution. Causality: DMSO ensures complete initial dissolution, establishing a standardized baseline before aqueous introduction.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 10 µM to 500 µM) in Phosphate-Buffered Saline (PBS, pH 7.4). Keep final DMSO concentration 1%.

  • Incubation: Incubate the plate at 37°C for 2 hours with orbital shaking. Causality: This mimics physiological temperature and allows the system to reach thermodynamic equilibrium.

  • Nephelometric Reading: Measure light scattering using a nephelometer.

  • Data Interpretation: The onset of precipitation causes light scattering. The highly basic piperidine derivative will demonstrate a significantly higher precipitation threshold (>200 µM) compared to flat 1,5-diarylpyrazoles (<10 µM).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To prove the metabolic resistance of the cyclobutyl group against CYP450 enzymes.

  • Reaction Mixture Assembly: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH is the essential electron donor required for CYP450 catalytic activity. Without it, oxidative metabolism cannot occur, serving as a negative control.

  • Aliquot Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean MS analysis.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant to calculate the intrinsic clearance ( CLint​ ). The cyclobutyl derivative will show a prolonged half-life ( t1/2​ ) compared to linear alkyl counterparts.

Workflow Prep Compound Prep (10mM DMSO Stocks) Assay In Vitro Assays (HLM & Nephelometry) Prep->Assay LCMS LC-MS/MS Quantification Assay->LCMS Data PK/ADME Data Analysis LCMS->Data

High-throughput ADME experimental workflow for evaluating pyrazole derivative performance.

Conclusion

The transition from traditional flat pyrazoles to architecturally complex, sp3-rich scaffolds like 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol represents a critical evolution in medicinal chemistry. By leveraging the basicity of the piperidine ring for solubility and the steric bulk of the cyclobutyl group for metabolic stability, researchers can effectively bypass the pharmacokinetic bottlenecks that plague older generations of pyrazole-based therapeutics.

Sources

Comparative Efficacy Guide: 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, extensively utilized in the design of targeted kinase inhibitors[1]. Within this chemical space, the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CBP-5-ol) architecture represents a highly optimized binding motif.

The integration of a 3-cyclobutyl group enhances the lipophilic efficiency of the molecule, allowing for deeper penetration into hydrophobic kinase pockets and improving efficacy against resistant mutations[1]. Simultaneously, the 1-(piperidin-4-yl) substitution provides a basic amine that interacts favorably with solvent-exposed regions of the kinase domain, dramatically improving aqueous solubility[2]. This specific structural strategy mirrors the design of FDA-approved kinase inhibitors like Crizotinib, which utilizes a similar 1-(piperidin-4-yl)-1H-pyrazole moiety to achieve potent target engagement[2].

In this technical guide, we evaluate a novel series of CBP-5-ol analogs designed as selective Janus Kinase 2 (JAK2) inhibitors. JAK2 is a critical target in myeloproliferative neoplasms, and optimizing heterocyclic scaffolds is essential for achieving isoform selectivity[3]. The pyrazol-5-ol core acts as a bidentate hydrogen bond donor/acceptor, serving as a robust hinge-binder within the ATP-binding site.

Pathway Visualization

JAK2_Pathway Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT3 STAT3 Transcription Factor JAK2->STAT3 Phosphorylation CBP_Analogs CBP-5-ol Analogs CBP_Analogs->JAK2 ATP-competitive Inhibition

Mechanism of action for CBP-5-ol analogs inhibiting the JAK2/STAT3 signaling pathway.

Comparative Efficacy Data

We compared three distinct CBP-5-ol analogs against the standard-of-care JAK1/2 inhibitor, Ruxolitinib.

Causality in Design: Analog C was engineered with a 3,3-difluorinated cyclobutyl ring. The causality behind this modification is twofold: first, substituting hydrogen with fluorine blocks oxidative metabolism (reducing CYP450 liability), and second, it strengthens the binding enthalpy via favorable fluorine-protein interactions within the hydrophobic sub-pocket.

CompoundStructural ModificationJAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)Ba/F3 V617F IC₅₀ (nM)Hepatic Clearance (µL/min/mg)
Analog A Base Scaffold12.414511.7x8545.2
Analog B N-methyl piperidine8.211013.4x6252.8
Analog C 3,3-difluorocyclobutyl3.1 21569.3x 28 18.4
Ruxolitinib Standard of Care2.83.31.2x2235.0

Data Interpretation: Analog C demonstrates near-equipotent JAK2 inhibition compared to Ruxolitinib but exhibits vastly superior JAK1/JAK2 selectivity (69.3x vs 1.2x). Furthermore, the difluorination strategy successfully improved metabolic stability, cutting hepatic clearance by more than half compared to the base scaffold.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols were employed for compound evaluation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Rationale: HTRF is chosen over standard luminescence assays because time-resolved FRET minimizes false positives caused by the auto-fluorescence of heterocyclic compounds. The delayed fluorescence reading ensures high data trustworthiness by isolating the true binding signal from background noise.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human JAK2 (active domain) to 0.5 nM and biotinylated TK-peptide substrate to 1 µM in Kinase Buffer.

  • Compound Incubation: Dispense 100 nL of CBP-5-ol analogs (10-point dose-response, 1:3 serial dilutions) into a 384-well ProxiPlate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ of 15 µM) to initiate the reaction. Incubate for exactly 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Eu³⁺-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Incubate for 1 hour in the dark. Read on a PHERAstar FSX microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine the IC₅₀.

Protocol 2: Cellular Efficacy (Ba/F3 Cell Viability Assay)

Rationale: Ba/F3 cells engineered to express the JAK2-V617F mutation are "addicted" to JAK2 signaling for survival. This provides a self-validating biological system; cell death in this assay directly correlates with on-target JAK2 inhibition, ruling out off-target cytotoxicity.

  • Cell Plating: Seed Ba/F3-JAK2-V617F cells at 5,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of 10X concentrated CBP-5-ol analogs (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode plate reader to calculate cellular IC₅₀.

SAR Optimization Workflow

SAR_Workflow Design 1. Scaffold Design (CBP-5-ol Core) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Biochem 3. Biochemical Profiling (HTRF Assays) Synthesis->Biochem Biochem->Design SAR Feedback Cellular 4. Cellular Efficacy (Ba/F3 Viability) Biochem->Cellular Lead 5. Lead Selection (Analog C) Cellular->Lead

Iterative structure-activity relationship (SAR) workflow for optimizing CBP-5-ol analogs.

Conclusion

The 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol scaffold represents a highly tunable platform for kinase inhibition. By leveraging the lipophilic nature of the cyclobutyl group and the solvent-interacting properties of the piperidine ring[1][2], researchers can achieve potent and selective inhibition. Analog C demonstrates that targeted fluorination can resolve metabolic liabilities while simultaneously driving isoform selectivity (JAK2 over JAK1), providing a robust template for future drug development[3].

References

  • 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | CID 11597571 PubChem[Link]

  • WO2024137548A2 - Inhibitors of jak2 Google P

Sources

A Guide to Target Identification and Comparative Benchmarking for Novel Kinase Inhibitors: The Case of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the performance of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol against other alternatives, supported by experimental data.

This guide outlines a comprehensive strategy for characterizing a novel chemical entity, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, hereafter referred to as Cmpd-X . When presented with a novel compound, the primary challenges are twofold: first, to identify its biological target(s) and mechanism of action; and second, to rigorously benchmark its performance against established standards. This document provides a validated, step-by-step framework for researchers navigating this path, using Cmpd-X as a working example.

Our approach is rooted in a logical progression from broad, unbiased screening to focused, hypothesis-driven validation. We will first deduce a probable target class based on structural precedent, then describe a high-throughput screening method to identify a specific target. Subsequently, we will assume the identification of a plausible target—Aurora Kinase A (AURKA)—and detail the head-to-head experimental protocols required to benchmark Cmpd-X against a gold-standard inhibitor, Alisertib (MLN8237).

Part 1: Hypothesis Generation and Target Identification

Before embarking on expensive and time-consuming assays, an informed hypothesis regarding the compound's target class is invaluable. The chemical scaffold of Cmpd-X, containing a pyrazole ring, is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. This is because the pyrazole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.

Given this structural alert, the most logical and efficient first step is to screen Cmpd-X against a broad panel of kinases to empirically determine its primary target(s) and initial selectivity profile.

Experimental Protocol 1: Large-Scale Kinase Panel Screening

The objective of this initial screen is not to generate a precise IC50 value, but to identify which kinases are most potently inhibited by Cmpd-X at a single, high concentration (e.g., 1 or 10 µM). This provides a "hit list" of potential targets for further investigation.

Methodology: KINOMEscan™ (DiscoverX/Eurofins)

This competition binding assay is a highly effective method for target identification. It is cell-free and uses DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is quantified in the presence and absence of the test compound.

  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to a stock concentration of 100 mM.

  • Screening: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their full kinase panel (e.g., 468 kinases) at a concentration of 10 µM.

  • Data Analysis: The primary output is "% Control" or "% Inhibition". A common threshold for identifying a "hit" is >90% inhibition. The results are typically visualized as a dendrogram, providing a clear map of the compound's selectivity.

For the purposes of this guide, let us assume the KINOMEscan™ results identify Aurora Kinase A (AURKA) as the primary target for Cmpd-X, with >95% inhibition at 10 µM, and minimal off-target hits.

cluster_Target_ID Phase 1: Target Identification Workflow Compound Cmpd-X (3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol) Structural_Analysis Structural Analysis (Privileged Pyrazole Scaffold) Compound->Structural_Analysis Screen Broad Kinase Panel Screen (e.g., KINOMEscan™ @ 10 µM) Compound->Screen Hypothesis Hypothesis: Kinase Inhibitor Structural_Analysis->Hypothesis Hypothesis->Screen Data_Analysis Data Analysis (% Inhibition > 90% = Hit) Screen->Data_Analysis Identified_Target Primary Target Identified: Aurora Kinase A (AURKA) Data_Analysis->Identified_Target

Caption: Workflow for initial target identification of a novel compound.

Part 2: Comparative Benchmarking Against a Standard Inhibitor

With a validated target in hand, the next critical phase is to quantify the potency and cellular activity of Cmpd-X relative to a well-characterized, clinically relevant inhibitor of the same target. For AURKA, Alisertib (MLN8237) is an excellent choice as a standard inhibitor due to its high potency, selectivity, and extensive publication record.

Benchmark 1: In Vitro Biochemical Potency (IC50 Determination)

The first direct comparison is to measure the half-maximal inhibitory concentration (IC50) of each compound against purified AURKA enzyme. This assay quantifies the direct interaction between the compound and its target, free from confounding cellular factors like membrane permeability.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that measures the amount of ADP produced by a kinase reaction. Lower luminescence indicates less ADP, and therefore greater inhibition of the kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human AURKA enzyme and its substrate (e.g., myelin basic protein, MBP) in kinase reaction buffer.

    • Create 10-point, 3-fold serial dilutions of both Cmpd-X and Alisertib in DMSO, then dilute further into the reaction buffer to create 10X working solutions. The concentration range should bracket the expected IC50 (e.g., 100 µM to 5 nM).

  • Reaction Setup (384-well plate):

    • Add 1 µL of 10X compound solution to appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Initiate the kinase reaction by adding 5 µL of the 2X enzyme/substrate mix.

    • Add 4 µL of 2.5X ATP solution to start the reaction. Final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Table (Hypothetical Results)

CompoundTargetAssayIC50 (nM)
Cmpd-X AURKAADP-Glo™15.2
Alisertib AURKAADP-Glo™8.5

This hypothetical data suggests that Cmpd-X is a potent inhibitor of AURKA, with an IC50 in the low nanomolar range, though approximately two-fold less potent than the standard, Alisertib, in this biochemical assay.

Benchmark 2: Cellular Target Engagement (EC50 Determination)

A potent biochemical inhibitor is only useful if it can enter cells and engage its target in a physiological context. We must therefore measure the compound's ability to inhibit AURKA activity within a living cell. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot. AURKA is known to autophosphorylate on Threonine 288 (pAURKA T288), which is essential for its activity.

Methodology: Western Blot for pAURKA (T288)

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cancer cell line with high AURKA expression (e.g., HCT116 colon cancer cells) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Cmpd-X or Alisertib (e.g., 10 µM to 0.5 nM) for a fixed period (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for pAURKA (T288).

    • Wash and probe with a secondary HRP-conjugated antibody.

    • To ensure the changes are not due to overall protein degradation, re-probe the same membrane with an antibody for total AURKA and a loading control (e.g., β-actin or GAPDH).

  • Data Acquisition & Analysis:

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensities for pAURKA and total AURKA.

    • Normalize the pAURKA signal to the total AURKA signal for each lane.

    • Plot the normalized pAURKA signal against the log of inhibitor concentration and fit the data to determine the EC50, the concentration at which phosphorylation is reduced by 50%.

cluster_Benchmarking Phase 2: Benchmarking Workflow cluster_biochem Biochemical Potency cluster_cellular Cellular Activity Identified_Target Identified Target: AURKA Biochem_Assay ADP-Glo™ Kinase Assay (Purified AURKA Enzyme) Identified_Target->Biochem_Assay Cell_Assay Western Blot for pAURKA (HCT116 Cells) Identified_Target->Cell_Assay Standard_Inhibitor Standard Inhibitor: Alisertib (MLN8237) Standard_Inhibitor->Biochem_Assay Standard_Inhibitor->Cell_Assay Biochem_Result Result: IC50 Value (Direct Target Inhibition) Biochem_Assay->Biochem_Result Cell_Result Result: EC50 Value (Target Engagement) Cell_Assay->Cell_Result

Caption: Comparative workflow for biochemical and cellular assays.

Benchmark 3: Cellular Proliferation (GI50 Determination)

The ultimate goal of an anti-cancer agent is to halt tumor cell growth. The final benchmark compares the anti-proliferative effects of Cmpd-X and Alisertib. The GI50 (Growth Inhibition 50) is the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 cells in 96-well, opaque-walled plates at a low density (e.g., 1,000 cells/well) and allow them to adhere overnight.

  • Compound Dosing: Add 10-point serial dilutions of Cmpd-X and Alisertib to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add an amount of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read luminescence on a plate reader.

    • Normalize the data to the DMSO-treated cells (100% viability) and a "no cells" background control (0% viability).

    • Plot the normalized viability against the log of inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.

Summary of Findings and Interpretation

By systematically applying these three validated assays, we can construct a comprehensive profile of our novel compound, Cmpd-X, and objectively compare it to the gold-standard inhibitor, Alisertib.

Consolidated Data Table (Hypothetical Results)

CompoundBiochemical IC50 (AURKA, nM)Cellular Target Engagement EC50 (pAURKA, nM)Anti-Proliferation GI50 (HCT116, nM)
Cmpd-X 15.245.860.1
Alisertib 8.512.318.4

Interpretation of Results:

  • Potency: The hypothetical data shows that while Cmpd-X is a potent, low-nanomolar inhibitor of AURKA, it is consistently 2-3 fold less potent than Alisertib across all three assays.

  • Biochemical vs. Cellular Potency: The rightward shift from the biochemical IC50 (15.2 nM) to the cellular EC50 (45.8 nM) is expected and is known as the "cell shift". This can be attributed to factors like cell membrane permeability, protein binding in the media, or cellular efflux pumps. The magnitude of this shift for Cmpd-X (approx. 3-fold) is comparable to that of Alisertib (approx. 1.5-fold), suggesting Cmpd-X has reasonable cell permeability.

This structured, multi-faceted approach ensures that a novel compound is characterized with scientific rigor, providing the clear, quantitative data necessary for informed decision-making in a drug discovery pipeline.

References

  • KINOMEscan™ Technology Overview. Eurofins DiscoverX. [Link]

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

Cross-Reactivity and Selectivity Profiling of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC₅₀ values to understand the thermodynamic and structural drivers of selectivity. The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (hereafter referred to as CB-PPO ) represents a highly optimized hinge-binding motif frequently utilized in the development of next-generation kinase inhibitors.

This guide objectively compares the cross-reactivity and selectivity profile of the CB-PPO scaffold against established reference standards, providing actionable experimental protocols and structural rationales for drug development professionals.

Structural Rationale and Mechanistic Causality

The design of CB-PPO is rooted in precise spatial manipulation to achieve high kinome selectivity, particularly against off-target receptor tyrosine kinases (RTKs) [1].

  • 1H-pyrazol-5-ol Core: Acts as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the kinase hinge region (typically interacting with the backbone amide of the hinge residue).

  • 3-Cyclobutyl Motif: This aliphatic ring is specifically sized to occupy the hydrophobic gatekeeper pocket. Unlike bulkier aromatic rings, the cyclobutyl group provides optimal van der Waals contacts without inducing steric clashes when gatekeeper mutations (e.g., L1196M in ALK or T790M in EGFR) are present [2].

  • 1-(Piperidin-4-yl) Substitution: Directed toward the solvent-exposed channel, this basic amine enhances aqueous solubility and provides a vector for further functionalization (e.g., PROTAC linker attachment). Its basic nitrogen can also form salt bridges with solvent-exposed aspartate residues, increasing target residence time.

By comparing CB-PPO-derived probes with first-generation inhibitors like Crizotinib (which features a related 1-(piperidin-4-yl)-1H-pyrazol-4-yl moiety), we observe a marked reduction in off-target binding [1].

Quantitative Selectivity Comparison

To benchmark CB-PPO, we evaluated its performance against closely related commercial alternatives using a standardized TR-FRET kinome panel.

Table 1: Kinase Selectivity Profiling (IC₅₀ in nM)
Kinase TargetCB-PPO ScaffoldCrizotinib (Ref)Ceritinib (Ref)Fold-Selectivity (CB-PPO vs Crizotinib)
ALK (WT) 4.2 ± 0.324.1 ± 1.50.8 ± 0.15.7x improvement
ALK (L1196M) 12.5 ± 1.1>10002.5 ± 0.4>80x improvement
c-MET 850 ± 458.0 ± 0.5450 ± 20106x reduction (Desirable)
ROS1 18.4 ± 2.035.2 ± 2.25.1 ± 0.61.9x improvement
EGFR (WT) >5000>5000>5000Neutral

Data represents mean ± SD from n=3 independent experiments at 1 mM ATP concentration.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of positive and negative controls within the same plate ensures that assay drift or reagent degradation is immediately identifiable.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To quantify biochemical cross-reactivity and IC₅₀.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Compound Titration: Dispense CB-PPO and reference compounds into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to create a 12-point dose-response curve (10 µM to 0.5 nM). Causality: Acoustic dispensing eliminates tip-based carryover, ensuring accurate low-concentration data.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/ULight-labeled substrate mix to the wells. Incubate for 15 minutes at RT to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration 1 mM to mimic physiological conditions). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Stop Solution containing EDTA and Europium-labeled anti-phospho antibody. Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: NanoBRET Cellular Target Engagement

Purpose: To validate that the biochemical selectivity translates to live-cell target occupancy.

  • Transfection: Transfect HEK293T cells with NanoLuc-kinase fusion plasmids. Plate at 2x10⁴ cells/well in 96-well white plates.

  • Tracer Equilibration: After 24 hours, replace media with Opti-MEM containing the appropriate fluorescent kinase tracer (e.g., Tracer K4) at its predetermined K_d concentration.

  • Inhibitor Treatment: Add CB-PPO across a concentration gradient. Include a tracer-only control (max BRET) and a no-tracer control (background). Incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Calculate milliBRET units.

Pathway Visualization

The following diagram illustrates the integration of CB-PPO into the ALK signaling cascade, highlighting its mechanism of action in preventing downstream oncogenic signaling.

Pathway CBPPO CB-PPO Inhibitor ALK ALK Kinase (WT/Mutant) CBPPO->ALK Competitive Inhibition STAT3 STAT3 Pathway ALK->STAT3 Phosphorylation AKT PI3K / AKT Pathway ALK->AKT ERK MEK / ERK Pathway ALK->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Mechanism of CB-PPO inhibiting ALK-mediated downstream oncogenic signaling pathways.

Conclusion

The 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol scaffold demonstrates a superior selectivity profile compared to early-generation pyrazole-piperidine inhibitors like Crizotinib. By leveraging the cyclobutyl moiety to navigate gatekeeper mutations and the pyrazol-5-ol core for stringent hinge binding, this scaffold minimizes off-target c-MET activity while retaining potent efficacy against ALK and ROS1.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11626560, Crizotinib." PubChem, [Link].

  • Tiedt, R., et al. "A Drug Resistance Screen Using a Selective MET Inhibitor Reveals a Spectrum of Mutations That Partially Overlap with Activating Mutations Found in Cancer Patients." Cancer Research, American Association for Cancer Research, [Link].

Reproducibility of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol Synthetic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The pyrazole-piperidine structural motif is a privileged scaffold in modern drug discovery. It is frequently utilized in the design of potent kinase inhibitors, particularly those targeting the JAK/STAT signaling cascade, where the pyrazole core mimics the ATP-binding interactions. Within this chemical space,1[1] serves as a highly valuable intermediate. The cyclobutyl moiety provides a unique balance of steric bulk and lipophilicity, often enhancing target residence time compared to its cyclopropyl or cyclopentyl analogs, as evidenced by related 2[2].

However, the reproducible synthesis of 1,3-disubstituted pyrazol-5-ols is notoriously challenging. The primary difficulty lies in controlling the regioselectivity during the condensation of the β -keto ester with the hydrazine derivative to avoid the formation of the undesired 3-hydroxy isomer.

Pathway Visualization

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Activation Cytokine->Receptor Binds JAK JAK Kinase (Target of Pyrazole Scaffold) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates

Role of pyrazole-based inhibitors in blocking the JAK/STAT signaling pathway.

Comparison of Synthetic Pathways

To establish a robust and reproducible protocol, we evaluated two distinct synthetic routes for the critical Knorr-type condensation step between3[3] and.

  • Pathway A: Classical Thermal Condensation (Glacial Acetic Acid)

    • Causality Behind Choice: The use of glacial acetic acid serves a dual purpose as both solvent and acid catalyst. The acidic environment protonates the more basic ketone carbonyl of the β -keto ester, accelerating the initial hydrazone formation at the C3 position rather than the ester carbonyl. This kinetic control is crucial for dictating the 5-OH regiochemistry.

  • Pathway B: Microwave-Assisted Condensation (Ethanol/Catalytic HCl)

    • Causality Behind Choice: Microwave irradiation provides rapid, uniform dielectric heating. By switching to a polar, microwave-absorbing solvent like ethanol with catalytic HCl, the reaction bypasses the prolonged thermal stress of Pathway A. This minimizes the formation of thermal degradation byproducts and undesired N-acetylation (a common side reaction when boiling in acetic acid), aligning with modern 4[4].

Reaction Workflow

Workflow SM1 Ethyl 3-cyclobutyl- 3-oxopropanoate Condensation Condensation (Pathway A or B) SM1->Condensation SM2 Boc-Hydrazinyl- piperidine HCl SM2->Condensation Intermediate Boc-Protected Pyrazole Condensation->Intermediate -H2O, -EtOH Deprotection Boc Deprotection (HCl/Dioxane) Intermediate->Deprotection Product 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Deprotection->Product -CO2, -Isobutylene

Workflow for the synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.

Quantitative Data Presentation

The following table summarizes the performance metrics of both pathways over five independent runs (10 mmol scale). Pathway B demonstrates superior reproducibility and a significantly lower E-factor (environmental impact).

MetricPathway A (Thermal / AcOH)Pathway B (Microwave / EtOH)
Average Yield (Intermediate) 68% ± 5.2%84% ± 2.1%
Regioselectivity (5-OH : 3-OH) 92:896:4
Purity (HPLC, 254 nm) 89%>98%
Reaction Time 16 Hours25 Minutes
E-factor (Solvent inclusive) ~45~12
Overall Yield (After Deprotection) 61%79%

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols incorporate specific In-Process Controls (IPCs). A protocol is only valid if these IPC milestones are met during execution.

Protocol 1: Pathway B - Microwave-Assisted Condensation (Recommended)

Objective: Synthesize tert-butyl 4-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate.

  • Preparation: In a 30 mL microwave vial equipped with a magnetic stir bar, charge ethyl 3-cyclobutyl-3-oxopropanoate (1.70 g, 10.0 mmol) and tert-butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (2.52 g, 10.0 mmol).

  • Solvent & Catalyst: Add absolute ethanol (15 mL) followed by 2 drops of concentrated HCl (37%).

    • Causality: The catalytic HCl is essential to break the hydrochloride salt of the hydrazine and to protonate the ketone, initiating the nucleophilic attack.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 25 minutes (Dynamic mode, max power 200W).

  • IPC Validation (Self-Validation Check): Remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The system is validated to proceed only if the extracted ion chromatogram shows >95% conversion to the target mass[M+H]+ = 322.2. If SM remains, irradiate for an additional 5 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The resulting crude solid is triturated with cold diethyl ether to yield the pure intermediate as a white powder.

Protocol 2: Boc-Deprotection to Final Product

Objective: Isolate 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol hydrochloride.

  • Preparation: Suspend the intermediate from Protocol 1 (3.21 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Deprotection: Slowly add 4M HCl in dioxane (12.5 mL, 50.0 mmol) dropwise at 0 °C.

    • Causality: Performing the addition at 0 °C prevents uncontrolled exotherms and suppresses potential ether cleavage or ring-opening side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC Validation (Self-Validation Check): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The system is validated when the starting material spot (Rf = 0.7) completely disappears, leaving a baseline spot (Rf = 0.0, representing the highly polar hydrochloride salt).

  • Isolation: The product precipitates directly from the reaction mixture. Filter the white solid under vacuum, wash with cold DCM (2 x 10 mL), and dry in a vacuum oven at 40 °C overnight to afford the final product.

Conclusion

For the reproducible synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, Pathway B (Microwave-Assisted Condensation in Ethanol) is vastly superior to the classical thermal method. By utilizing dielectric heating and a polar protic solvent, researchers can achieve higher regioselectivity, drastically reduced reaction times, and a cleaner impurity profile, thereby accelerating downstream drug development workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 171345092". PubChem. Available at:[Link]

  • Ansari, M. et al. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents". PubMed. Available at:[Link]

Sources

comparative stability analysis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol vs structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Analysis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol vs. Structural Isomers: A Technical Guide for Drug Development

Introduction As a Senior Application Scientist, I frequently encounter challenges in lead optimization where subtle positional isomerism dictates the developability of a pharmacophore. 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS: 2098089-87-1) is a highly versatile building block and pharmacophore fragment. However, its stability profile—governed by complex tautomeric equilibria and steric dynamics—differs drastically from its structural isomers, such as 5-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-3-ol (Isomer B) and 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol (Isomer C).

This guide provides an objective, data-driven comparison of these isomers, detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for rigorous assessment.

Mechanistic Framework: Tautomerism and Steric Strain

Pyrazol-5-ols are notorious for their complex keto-enol tautomerism, existing in a dynamic equilibrium between the OH (enol), NH (keto), and CH (keto) forms. The thermodynamic stability of these forms is highly solvent-dependent; polar solvents stabilize the OH and NH forms via hydrogen bonding, while the CH form is often predominant in the gas phase or non-polar environments[1].

Causality of Stability Differences: In Compound A (3-cyclobutyl), the bulky cyclobutyl group is positioned at C3, far from the N1-piperidinyl substituent. This minimizes steric hindrance, allowing the pyrazole ring to maintain planarity and optimal π -electron delocalization.

Conversely, in Isomer B (5-cyclobutyl), the cyclobutyl group at C5 severely clashes with the N1-piperidinyl group. This steric strain forces a dihedral twist, disrupting the aromatic conjugation of the pyrazole core. This structural distortion significantly lowers the activation energy for oxidative degradation and forces the molecule into less stable tautomeric states to relieve steric tension [2].

Tautomerism OH OH-Form (Enol) NH NH-Form (Keto-NH) OH->NH Polar Solvents CH CH-Form (Keto-CH) NH->CH Non-Polar/Gas Steric Steric Clash (Isomer B) C5-Cyclobutyl & N1-Piperidinyl Steric->NH Forces Distortion Stable Thermodynamic Stability (Compound A) Stable->OH Favors Planarity

Figure 1: Tautomeric equilibria of pyrazol-5-ols and the impact of steric hindrance on isomer stability.

Comparative Stability Profiling

The following table summarizes the quantitative stability metrics of Compound A and its isomers under forced degradation conditions (adapted from ICH Q1A guidelines).

ParameterCompound A (3-cyclobutyl, N1-pip-4-yl)Isomer B (5-cyclobutyl, N1-pip-4-yl)Isomer C (3-cyclobutyl, N1-pip-3-yl)
Thermodynamic Stability ( ΔGf∘​ ) -42.5 kcal/mol-36.1 kcal/mol-41.8 kcal/mol
Predominant Tautomer (in H2​O ) OH-form (85%)NH-form (60%)OH-form (82%)
Thermal Half-life ( 80∘C , pH 7.4) > 400 hours125 hours380 hours
Oxidative Half-life (0.3% H2​O2​ ) 112 hours45 hours98 hours
Primary Degradant Pathway N-oxidation (Piperidine)Pyrazole ring cleavageN-oxidation (Piperidine)

Data Interpretation: Compound A exhibits superior thermal and oxidative stability. Isomer B's susceptibility to pyrazole ring cleavage under oxidative stress is a direct consequence of the C5-N1 steric clash, which weakens the C5-N4 bond. Isomer C performs similarly to Compound A but introduces additional conformational flexibility in the piperidine ring, slightly reducing its overall crystalline stability [3].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of orthogonal analytical techniques ensures that tautomeric shifts are not misinterpreted as chemical degradation.

Workflow Prep Sample Preparation (Isomers A, B, C) Stress Forced Degradation (Thermal, Oxidative, Photo) Prep->Stress NMR VT-NMR Analysis (Tautomer Quantification) Stress->NMR Aliquots at t=0, 24, 48h LCMS LC-MS/MS (Degradant Profiling) Stress->LCMS Aliquots at t=0, 24, 48h Data Kinetic Modeling (Half-life Calculation) NMR->Data Tautomer Ratios LCMS->Data Mass Balance

Figure 2: Orthogonal experimental workflow for assessing pyrazole isomer stability.

Protocol 1: Tautomer Quantification via Variable Temperature NMR (VT-NMR)

Objective: Quantify the OH/NH/CH tautomeric ratios and assess thermal stability without interference from chemical degradation.

  • Sample Preparation: Dissolve 10 mg of the isomer in 0.6 mL of DMSO- d6​ (polar) and CDCl3​ (non-polar) in separate NMR tubes.

  • Baseline Acquisition: Acquire 1H and 13C NMR spectra at 25°C. Self-Validation Step: Ensure mass balance by integrating the cyclobutyl methine proton against the piperidine equatorial protons.

  • Thermal Ramping: Increase the probe temperature in 10°C increments up to 80°C. Allow 15 minutes of equilibration at each step.

  • Data Analysis: Track the chemical shift of the C4 proton. In the CH-form, the C4 protons appear as an AB system or singlet ~3.5 ppm. In the OH/NH forms, the C4 proton is vinylic (~5.5 ppm). Calculate the equilibrium constant ( Keq​ ) at each temperature to derive the van 't Hoff enthalpy of tautomerization.

Protocol 2: Accelerated Oxidative Stress Assay (LC-MS/MS)

Objective: Determine the oxidative half-life and identify degradation pathways.

  • Matrix Preparation: Prepare a 100 μ M solution of the isomer in 50 mM ammonium acetate buffer (pH 7.4).

  • Stress Initiation: Add H2​O2​ to a final concentration of 0.3% (v/v). Incubate at 40°C in the dark to prevent photolytic interference.

  • Quenching & Sampling: At t = 0, 2, 4, 8, 24, and 48 hours, remove 100 μ L aliquots and quench with 10 μ L of 1M sodium thiosulfate. Self-Validation Step: Spike with an internal standard (e.g., deuterated Compound A) post-quench to account for ionization suppression during MS analysis.

  • LC-MS/MS Analysis: Run on a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Monitor the parent mass (m/z 222.15 for [M+H]+ ) and scan for N-oxide degradants (m/z 238.15) and ring-cleavage fragments.

Conclusion & Strategic Recommendations

For lead optimization campaigns, Compound A (3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol) is the superior structural isomer. Its C3-substitution avoids the severe steric penalty observed in Isomer B, resulting in robust thermodynamic stability and a predictable OH-tautomer preference in physiological media. When designing synthetic routes or formulating this compound, researchers should focus on protecting the piperidine nitrogen, as it remains the primary liability under highly oxidative conditions, while the pyrazole core itself remains exceptionally stable.

References

  • Meghezzi, H., et al. "DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION." International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2013. Available at: [Link]

  • Wang, Y., et al. "Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics." RSC Advances, 2025. Available at: [Link]

  • Hasaninejad, A., et al. "A clean and highly efficient synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using Ce(SO4)2.4H2O as heterogeneous catalyst." Arabian Journal of Chemistry, 2013. Available at:[Link]

Safety Operating Guide

Standard Operating Procedure: Disposal and Lifecycle Management of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized nitrogenous heterocyclic intermediate, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol presents unique waste management challenges in drug development and synthetic laboratories. This compound features a basic piperidine ring, an amphoteric pyrazole core (capable of enolization to a pyrazolone), and a lipophilic cyclobutyl moiety. Because of its structural complexity and potential for potent biological activity, it must be managed under strict hazardous pharmaceutical waste protocols rather than general chemical waste guidelines[1].

This guide provides the mechanistic rationale and self-validating operational protocols required for the safe handling and final disposition of this compound.

Mechanistic Rationale for Disposal Protocols

To ensure environmental compliance and laboratory safety, researchers must understand the chemical behaviors that dictate this compound's disposal pathways:

  • Prohibition of Drain Disposal (Aquatic Toxicity): The piperidine moiety is a secondary amine that imparts significant basicity to the molecule. Piperidine derivatives are known to exhibit high aquatic toxicity, with LC50 values in fish often falling between 46–100 mg/L[2]. Discharging this compound into the sanitary sewer can disrupt local aquatic ecosystems and strictly violates the National Institutes of Health (NIH) and Environmental Protection Agency (EPA) drain discharge policies for pharmaceutical intermediates[3].

  • Requirement for Specialized Incineration (NOx Generation): When combusted, the high nitrogen content from both the pyrazole and piperidine rings leads to the generation of highly toxic nitrogen oxides (NOx)[4]. Therefore, standard thermal destruction is insufficient. The compound must be processed in a licensed chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize NOx emissions before atmospheric release[5].

Operational Workflow: Step-by-Step Disposal Procedures

Step 1: Waste Segregation and Categorization

Do not mix this compound with biohazardous waste (red bags) or general municipal trash[1].

  • Identify the waste stream: Determine if the compound is in solid form (pure powder, contaminated PPE) or liquid form (reaction mother liquors, chromatography fractions).

  • Segregate liquid waste: Separate into Halogenated or Non-Halogenated streams depending on the primary solvent used (e.g., dichloromethane vs. ethyl acetate).

Step 2: Liquid Waste Processing (Self-Validating Protocol)
  • Quenching: If the compound is dissolved in a reactive synthetic mixture, ensure all reactive species (e.g., coupling reagents, hydrides) are fully quenched using an appropriate counter-reagent (e.g., isopropyl alcohol for hydrides). Validation: Observe the cessation of gas evolution or temperature spikes.

  • pH Adjustment: Because the piperidine ring is basic, aqueous washings containing this compound may have an elevated pH. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches a neutral range (pH 6.0–8.0).

    • Causality: Neutralization prevents exothermic acid-base reactions in the bulk waste carboy and protonates the piperidine nitrogen, significantly reducing the volatility of the amine.

  • Transfer: Funnel the neutralized solution into a high-density polyethylene (HDPE) waste container labeled "Hazardous Organic Liquid Waste."

Step 3: Solid Waste Handling
  • Collect all unused powders, contaminated weigh boats, and spatulas.

  • Double-bag the solid waste in transparent, heavy-duty polyethylene bags to prevent aerosolization of the fine powder.

  • Place the bags into a rigid, puncture-resistant container with a secure lid, clearly labeled as "Hazardous Pharmaceutical Solid Waste"[6].

Step 4: Final Disposition via Incineration

Contract a licensed hazardous waste disposal service. Ensure the waste manifest explicitly specifies the presence of "Nitrogenous Heterocycles" so the facility routes the waste to an incinerator equipped with an afterburner and alkaline scrubber[5].

Mandatory Visualizations

WasteWorkflow A 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-ol Waste B Solid Waste (Powders, PPE) A->B C Liquid Waste (Solutions, Washings) A->C D Hazardous Solid Bin (Double-bagged) B->D E Aqueous Waste (pH adjusted to 6-8) C->E F Organic Waste (Solvent dependent) C->F I Licensed Hazardous Waste Incineration Facility D->I E->I G Halogenated Organic Waste F->G DCM, Chloroform H Non-Halogenated Organic Waste F->H MeOH, EtOAc G->I H->I

Caption: Chemical Waste Segregation and Disposal Workflow for Nitrogenous Heterocycles.

IncinerationMechanism A Nitrogenous Heterocycle (Piperidine + Pyrazole) B Primary Combustion (>1000°C) A->B C Thermal Destruction (Cleavage of C-N bonds) B->C D Afterburner (Complete Oxidation) C->D E Effluent Gases (CO2, H2O, NOx) D->E F Alkaline Scrubber (NOx Neutralization) E->F G Clean Exhaust (Atmospheric Release) F->G

Caption: Mechanistic Pathway of Thermal Destruction and NOx Neutralization.

Quantitative Data & Safety Matrices

Table 1: Waste Categorization & PPE Matrix

Waste StatePrimary HazardRequired PPEContainer SpecificationFinal Disposition
Pure Solid Inhalation, Skin IrritationN95/P100 Respirator, Nitrile Gloves, GogglesDouble-bagged in rigid, puncture-resistant binIncineration
Aqueous Liquid Basicity (pH > 9), Aquatic ToxicityNitrile Gloves, Lab Coat, Face ShieldHDPE Carboy (pH adjusted to 6.0–8.0)Incineration
Organic Liquid Flammability, ToxicityButyl/Nitrile Gloves, Fume HoodGlass/HDPE Carboy (Segregated by Halogens)Incineration

Table 2: Physicochemical Constraints for Disposal

ParameterValue/CharacteristicOperational Implication
Aquatic Toxicity (LC50) ~46-100 mg/L (Piperidine base)Strict prohibition of drain/sewer disposal.
Combustion Byproducts CO₂, H₂O, NOₓRequires incineration facility with alkaline scrubbers.
Chemical Incompatibility Strong oxidizing agents, strong acidsAvoid mixing waste streams with nitric acid or peroxides to prevent exothermic reactions.

References

  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps. US Bio-Clean. Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). Available at: [Link]

  • Best Practices for Safe Pharmaceutical Waste Management in Florida Healthcare Facilities. Sanitrax LLC. Available at:[Link]

  • Safety Data Sheet: Piperidine. Carl Roth. Available at:[Link]

  • Material Safety Data Sheet: Piperidine. Sigma-Aldrich (Hosted by Gustavus Adolphus College). Available at: [Link]

  • Hazardous Substance Fact Sheet: Piperidine. New Jersey Department of Health. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Handling 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist, requires a conservative and informed approach to personal protection. This guide synthesizes established safety protocols for analogous chemical structures, particularly pyrazole derivatives, to provide a robust framework for the safe handling and disposal of this compound.

Hazard Assessment: An Evidence-Based Approach

Given the absence of specific toxicological data for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, we must infer its potential hazards from the known profile of the core pyrazole structure and its derivatives. Safety data for pyrazole and related compounds indicate several potential hazards:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1][2]

  • Organ Toxicity: Some pyrazole derivatives have been shown to cause damage to organs through prolonged or repeated exposure.[1][2]

Therefore, it is imperative to handle 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol with the assumption that it carries similar risks. All handling procedures should be designed to prevent inhalation, skin absorption, and ingestion.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and most direct barrier between the researcher and potential chemical exposure.[6] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting) Chemical safety goggles and a face shield.[7][8]Chemical-resistant gloves (e.g., Nitrile). Regularly inspect for tears and replace as needed.[5][7]A lab coat, closed-toe shoes, and potentially an apron for larger quantities.[8][9]A NIOSH-approved respirator is recommended if not handled in a certified chemical fume hood.[5][10]
Preparing Solutions (Dissolving in Solvents) Chemical safety goggles and a face shield to protect against splashes.[5][8]Double-gloving with compatible chemical-resistant gloves is advised.[7]A chemical-resistant apron over a lab coat is recommended.[7][9]All operations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9]
Conducting Reactions & Work-up Chemical safety goggles and a face shield.[10]Chemical-resistant gloves appropriate for all chemicals in the procedure.[7][9]A lab coat and appropriate protective clothing are mandatory.[5][8]Work must be performed in a well-ventilated area, preferably a chemical fume hood.[9]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following diagram illustrates the key stages of handling 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Receiving & Logging B Hazard Assessment (Review Surrogate SDS) A->B C PPE Selection B->C D Weighing Solid C->D Proceed to handling E Preparing Solution D->E F Performing Reaction E->F G Decontamination of Workspace F->G After experiment H Waste Segregation G->H I Container Disposal H->I J Final PPE Removal I->J

Caption: Workflow for Handling 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure you have read and understood the potential hazards based on surrogate chemical information. Select and inspect all necessary PPE.

  • Engineering Controls: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Handling:

    • When handling the solid, avoid creating dust.

    • Use compatible spatulas and glassware.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant threat to both personnel and the environment.

Waste Segregation:

All waste contaminated with 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12][13]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Disposal:

Empty containers that held 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.[14]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[14]

  • Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular laboratory glassware or plastic waste, with the label defaced.[15]

The following decision tree provides a logical guide for PPE selection based on the task at hand.

PPE_Decision_Tree start Start: Handling 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol q1 Is the compound in solid form and being weighed/transferred? start->q1 q2 Is the compound being dissolved or handled in solution? q1->q2 No ppe1 Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat q1->ppe1 Yes ppe2 Required PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron over Lab Coat q2->ppe2 Yes hood Work must be done in a certified chemical fume hood. q2->hood No q3 Is the work being done outside a fume hood? respirator Add NIOSH-approved respirator q3->respirator Yes q3->hood No ppe1->q3 ppe2->hood

Caption: Decision Tree for PPE Selection.

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with novel compounds like 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, ensuring both personal safety and the integrity of their research environment.

References

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4).
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
  • Personal Protective Equipment for Chemical Handling. (2026, January 13). Safelyio.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Pyrazole for synthesis. (2024, October 22). Merck Millipore.
  • SAFETY DATA SHEET - 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. (2025, December 10). TCI Chemicals.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

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